molecular formula C31H38N6O9 B15568670 Alkyne-Val-Cit-PAB-PNP

Alkyne-Val-Cit-PAB-PNP

Número de catálogo: B15568670
Peso molecular: 638.7 g/mol
Clave InChI: CCJWFYRUIQBIBA-BDYUSTAISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Alkyne-Val-Cit-PAB-PNP is a useful research compound. Its molecular formula is C31H38N6O9 and its molecular weight is 638.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H38N6O9

Peso molecular

638.7 g/mol

Nombre IUPAC

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(hex-5-ynoylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C31H38N6O9/c1-4-5-6-9-26(38)36-27(20(2)3)29(40)35-25(8-7-18-33-30(32)41)28(39)34-22-12-10-21(11-13-22)19-45-31(42)46-24-16-14-23(15-17-24)37(43)44/h1,10-17,20,25,27H,5-9,18-19H2,2-3H3,(H,34,39)(H,35,40)(H,36,38)(H3,32,33,41)/t25-,27-/m0/s1

Clave InChI

CCJWFYRUIQBIBA-BDYUSTAISA-N

Origen del producto

United States

Foundational & Exploratory

Synthesis and Characterization of Alkyne-Val-Cit-PAB-PNP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Alkyne-Val-Cit-PAB-PNP, a critical bifunctional linker used in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The document details the multi-step synthesis, including solid-phase peptide synthesis of the Val-Cit dipeptide, incorporation of the terminal alkyne functionality, and the solution-phase attachment and activation of the self-immolative p-aminobenzyl alcohol (PAB) spacer. Furthermore, this guide outlines the essential characterization techniques and presents the expected analytical data in a structured format. Experimental protocols and process diagrams are included to facilitate practical application in a research and development setting.

Introduction

The this compound linker is a sophisticated chemical entity designed for advanced bioconjugation applications. Its structure incorporates several key functional components:

  • Terminal Alkyne: This group serves as a bioorthogonal handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-modified molecules such as antibodies or other targeting ligands.[1][2]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[][4] This enzymatic cleavage allows for the selective release of a conjugated payload within the target cell, minimizing off-target toxicity.[5]

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Upon cleavage of the Val-Cit linker by Cathepsin B, a cascade of electronic rearrangements within the PAB moiety leads to the release of the attached payload.[2][6]

  • p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly reactive leaving group, facilitating the efficient conjugation of the linker to amine-containing payloads.[7][8]

The combination of these features makes this compound a valuable tool in the construction of ADCs, enabling the targeted delivery and controlled release of potent cytotoxic agents.

Synthesis Workflow

The synthesis of this compound is a multi-step process that combines solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The overall workflow is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis cluster_Purification Purification & Characterization Resin 2-Chlorotrityl Chloride Resin Fmoc_Cit_Resin Fmoc-Cit-Resin Resin->Fmoc_Cit_Resin 1. Load Fmoc-Cit-OH Fmoc_Val_Cit_Resin Fmoc-Val-Cit-Resin Fmoc_Cit_Resin->Fmoc_Val_Cit_Resin 2. Fmoc Deprotection 3. Couple Fmoc-Val-OH Alkyne_Val_Cit_Resin Alkyne-Val-Cit-Resin Fmoc_Val_Cit_Resin->Alkyne_Val_Cit_Resin 4. Fmoc Deprotection 5. Couple 4-Pentynoic Acid Alkyne_Val_Cit_OH Alkyne-Val-Cit-OH Alkyne_Val_Cit_Resin->Alkyne_Val_Cit_OH 6. Cleavage from Resin Alkyne_Val_Cit_PAB_OH Alkyne-Val-Cit-PAB-OH Alkyne_Val_Cit_OH->Alkyne_Val_Cit_PAB_OH 7. Couple to p-Aminobenzyl Alcohol (PAB) Final_Product This compound Alkyne_Val_Cit_PAB_OH->Final_Product 8. Activate with p-Nitrophenyl Chloroformate Purification HPLC Purification Final_Product->Purification Characterization NMR, MS, HPLC Analysis Purification->Characterization

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Solid-Phase Synthesis of Alkyne-Val-Cit-OH

This protocol describes the synthesis of the N-terminally alkyne-functionalized dipeptide on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Citrulline (Fmoc-Cit-OH)

  • Fmoc-L-Valine (Fmoc-Val-OH)

  • 4-Pentynoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol:

  • Resin Swelling and Loading of First Amino Acid (Fmoc-Cit-OH):

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Cit-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the resin and shake for 2 hours.

    • Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

    • To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Second Amino Acid (Fmoc-Val-OH):

    • In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 2 hours.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of 4-Pentynoic Acid:

    • Pre-activate 4-pentynoic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated solution to the deprotected dipeptide-resin.

    • Shake the reaction mixture for 2 hours.

    • Drain the solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage of Alkyne-Val-Cit-OH from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.[9][10]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude Alkyne-Val-Cit-OH peptide under vacuum.

Solution-Phase Synthesis of this compound

This protocol describes the coupling of the alkyne-dipeptide to the PAB spacer and subsequent activation with PNP-chloroformate.

Materials:

  • Crude Alkyne-Val-Cit-OH

  • p-Aminobenzyl alcohol (PAB-OH)

  • p-Nitrophenyl chloroformate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Coupling of Alkyne-Val-Cit-OH to p-Aminobenzyl Alcohol:

    • Dissolve crude Alkyne-Val-Cit-OH (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes.

    • Add p-aminobenzyl alcohol (1.2 equivalents) and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Alkyne-Val-Cit-PAB-OH.

  • Activation with p-Nitrophenyl Chloroformate:

    • Dissolve the crude Alkyne-Val-Cit-PAB-OH (1 equivalent) in anhydrous DCM and cool to 0°C.

    • Add pyridine (1.5 equivalents).

    • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.[10][11]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

Protocol:

  • Purification:

    • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14]

    • A typical purification can be performed on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure product and lyophilize to obtain a white to off-white solid.

  • Characterization:

    • Confirm the identity and purity of the final product using the following techniques:

      • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The following tables summarize the key quantitative data for this compound and its intermediates.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₃₁H₃₈N₆O₉638.672748039-77-0White to off-white solid

(Data obtained from commercial supplier information)[15][16][17][18]

Table 2: Expected Yields and Purity

Synthesis StepProductTypical Yield (%)Purity (by HPLC) (%)
SPPS and CleavageAlkyne-Val-Cit-OH60-70>85 (crude)
Coupling to PABAlkyne-Val-Cit-PAB-OH70-80>80 (crude)
PNP ActivationThis compound65-75>95 (after HPLC)

(Yields are estimates based on similar reported syntheses and may vary)

Signaling Pathways and Logical Relationships

Cathepsin B Cleavage and Payload Release

The following diagram illustrates the mechanism of payload release initiated by the enzymatic cleavage of the Val-Cit linker.

G ADC Alkyne-Val-Cit-PAB-Payload Lysosome Lysosome (High Cathepsin B) ADC->Lysosome Internalization Cleaved_Linker Alkyne-Val-Cit-NH₂ + PAB-Payload Lysosome->Cleaved_Linker Cathepsin B Cleavage Self_Immolation 1,6-Elimination Cleaved_Linker->Self_Immolation Released_Payload Released Payload Self_Immolation->Released_Payload p_Aminobenzyl_Quinone_Methide p-Aminobenzyl Quinone Methide Self_Immolation->p_Aminobenzyl_Quinone_Methide

Caption: Mechanism of payload release via Cathepsin B cleavage.
Bioorthogonal Conjugation via Click Chemistry

The terminal alkyne of the linker enables its conjugation to an azide-modified molecule through CuAAC.

G cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Linker This compound Conjugate Triazole-Linked Conjugate Alkyne_Linker->Conjugate Azide_Molecule Azide-Modified Molecule (e.g., Antibody) Azide_Molecule->Conjugate

Caption: Bioorthogonal conjugation using click chemistry.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, particularly those engaged in the design and construction of antibody-drug conjugates and other targeted therapeutic agents. The successful synthesis and purification of this linker are critical steps in the development of next-generation bioconjugates with enhanced efficacy and safety profiles.

References

Alkyne-Val-Cit-PAB-PNP: A Technical Deep Dive into a Key ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and functional mechanics of Alkyne-Val-Cit-PAB-PNP, a critical cleavable linker used in the development of advanced antibody-drug conjugates (ADCs). This molecule is engineered with distinct functional domains that enable the precise and controlled delivery of cytotoxic payloads to target cells, representing a significant tool in the design of next-generation targeted cancer therapies.

Core Chemical Properties and Structure

This compound is a complex hetero-bifunctional linker. Its structure is meticulously designed to incorporate several key chemical moieties, each with a specific role in the overall function of the ADC. The alkyne group provides a reactive handle for conjugation to an antibody via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). The valine-citrulline (Val-Cit) dipeptide is a substrate for the lysosomal enzyme Cathepsin B, rendering the linker cleavable within the target cell. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of an unmodified payload. Finally, the p-nitrophenyl (PNP) carbonate is a highly reactive leaving group, facilitating the covalent attachment of amine-containing cytotoxic drugs.

The structural formula for this compound is C31H38N6O9.[1][2]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C31H38N6O9[1][2]
Molecular Weight 638.7 g/mol [1][3]
Purity Typically >95-98%[1][2]
Solubility Soluble in DMSO and DMF[1]
Storage Conditions Recommended at -20°C[1]
CAS Number 2748039-77-0[1]

Mechanism of Action: A Stepwise Release Pathway

The therapeutic efficacy of an ADC constructed with this compound is contingent on a series of well-orchestrated events, beginning with systemic circulation and culminating in the targeted release of the cytotoxic payload.

The Val-Cit dipeptide linker is designed to be stable in the bloodstream, minimizing premature drug release and off-target toxicity.[1] Upon binding of the ADC to its target antigen on the surface of a cancer cell, the complex is internalized, typically through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in proteases.

Within the lysosome, the high concentration of Cathepsin B facilitates the enzymatic cleavage of the amide bond between the citrulline and the p-aminobenzyl (PAB) spacer.[4][5] This cleavage event is the trigger for the subsequent release of the payload.

Following the enzymatic cleavage, the resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[4] This "self-immolative" cascade fragments the spacer, releasing the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[4][6] This traceless release mechanism is crucial for ensuring the full potency of the delivered drug.

ADC Mechanism of Action ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) in Circulation TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Binding Internalization Internalization (Endocytosis) TargetCell->Internalization 2. Internalization Lysosome Lysosome (Acidic Environment, Cathepsin B) Internalization->Lysosome 3. Trafficking Cleavage Val-Cit Linker Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation 5. Trigger PayloadRelease Active Payload Release SelfImmolation->PayloadRelease 6. Release Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 7. Therapeutic Effect

Figure 1: ADC Internalization and Payload Release Pathway.

Experimental Protocols

The following are representative protocols for the synthesis of a Val-Cit-PAB linker, conjugation of a payload, and its attachment to an antibody. These are generalized methodologies and may require optimization for specific applications.

Representative Synthesis of an Alkyne-Val-Cit-PAB Linker

The synthesis of this compound involves a multi-step process, typically starting with the coupling of protected amino acids, followed by the introduction of the alkyne handle and the activation of the PAB alcohol with p-nitrophenyl chloroformate.

  • Dipeptide Formation (Fmoc-Val-Cit): N-α-Fmoc-L-valine is activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then reacted with L-citrulline in a suitable solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (TEA) to facilitate the peptide bond formation. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is isolated and purified.

  • PAB Spacer Attachment (Fmoc-Val-Cit-PAB-OH): The carboxyl group of Fmoc-Val-Cit is activated and coupled to 4-aminobenzyl alcohol.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the valine residue using a base, typically piperidine (B6355638) in DMF.

  • Alkyne Moiety Introduction: An alkyne-containing carboxylic acid (e.g., 4-pentynoic acid) is activated and coupled to the free amine of the Val-Cit-PAB-OH intermediate.

  • PNP Carbonate Formation: The hydroxyl group of the PAB moiety is reacted with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to form the active p-nitrophenyl carbonate, yielding this compound.

  • Purification: The final product is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Payload Conjugation to this compound
  • Reaction Setup: The this compound linker and an amine-containing cytotoxic payload are dissolved in an anhydrous aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO). A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is added to the reaction mixture.

  • Conjugation Reaction: The reaction is stirred, typically at room temperature, until completion. The progress is monitored by LC-MS to observe the formation of the desired conjugate and the consumption of the starting materials.

  • Purification: The resulting linker-payload conjugate is purified from excess reagents and byproducts using preparative HPLC.

  • Characterization: The final linker-payload construct is characterized by mass spectrometry and NMR to confirm its identity and purity.

Antibody-Linker-Payload Conjugation (Click Chemistry)

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Antibody Preparation: The antibody is typically modified to introduce an azide (B81097) functionality.

  • Preparation of Stock Solutions: Prepare a stock solution of the alkyne-linker-payload in a minimal amount of a water-miscible organic solvent like DMSO. Prepare aqueous stock solutions of copper(II) sulfate (B86663) (CuSO4), a reducing agent such as sodium ascorbate (B8700270), and a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Reaction Setup: In a reaction vessel, the azide-modified antibody is buffered in an appropriate aqueous solution (e.g., phosphate-buffered saline, PBS).

  • Catalyst Premixing: In a separate tube, premix the CuSO4 and THPTA solutions.

  • Initiation of Reaction: The alkyne-linker-payload solution is added to the antibody solution. The reaction is initiated by adding the sodium ascorbate solution, followed by the premixed CuSO4/THPTA catalyst.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period, often with gentle agitation.

  • Purification of the ADC: The resulting ADC is purified to remove unreacted linker-payload, catalyst, and other reagents. This is typically achieved by size-exclusion chromatography (SEC) or other protein purification techniques.

  • Characterization of the ADC: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Experimental Workflow General Experimental Workflow for ADC Synthesis cluster_0 Linker-Payload Synthesis cluster_1 Antibody Modification cluster_2 ADC Formation and Purification cluster_3 Characterization Linker_Synth Synthesis of This compound Payload_Conj Payload Conjugation to Linker Linker_Synth->Payload_Conj Click_Chem Click Chemistry (CuAAC) Payload_Conj->Click_Chem Ab_Mod Introduction of Azide Group onto Antibody Ab_Mod->Click_Chem ADC_Purify ADC Purification (e.g., SEC) Click_Chem->ADC_Purify ADC_Char ADC Characterization (DAR, Purity, etc.) ADC_Purify->ADC_Char

References

The Precision Cut: An In-depth Technical Guide to Val-Cit Linker Cleavage by Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the critical mechanism governing the efficacy of numerous antibody-drug conjugates (ADCs), this guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of the cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) linker. This process is fundamental to the targeted release of cytotoxic payloads within cancer cells, forming the basis of several approved and investigational ADCs.[1][2]

The strategic design of ADCs hinges on the linker's ability to remain stable in systemic circulation and efficiently release its potent payload only upon reaching the target tumor microenvironment.[3][4] The Val-Cit linker has emerged as a leading cleavable linker technology, exploiting the enzymatic activity of lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[1][2][]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B is a cysteine protease predominantly located in the lysosomes, cellular organelles responsible for protein degradation.[1][6] Its enzymatic activity relies on a Cys-His catalytic dyad within its active site. A distinguishing feature of cathepsin B is its "occluding loop," which allows it to function as both an endopeptidase and an exopeptidase.[1] Crucially for ADC therapy, cathepsin B exhibits heightened activity in the acidic environment of the lysosome (pH 4.5-5.5) and is frequently upregulated in various cancer types.[1][]

The Val-Cit linker system , often incorporating a p-aminobenzyl carbamate (B1207046) (PABC) spacer, is a sophisticated chemical bridge engineered for controlled drug release.[1] Its components are:

  • Valine (Val): This amino acid residue is positioned to interact with the S2 subsite of cathepsin B's active site.[1]

  • Citrulline (Cit): A non-proteinogenic amino acid that fits into the S1 subsite of the enzyme.[1]

  • PABC Spacer: This self-immolative unit connects the dipeptide to the cytotoxic drug. Its presence is critical to prevent steric hindrance from bulky drug payloads, which could otherwise impede enzymatic cleavage.[7][8]

The Cleavage Cascade: From Internalization to Payload Liberation

The release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.[1]

cluster_workflow ADC Internalization and Payload Release Pathway ADC 1. ADC binds to target antigen Endosome 2. Receptor-mediated endocytosis ADC->Endosome Lysosome 3. Fusion with lysosome Endosome->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage SelfImmolation 5. PABC self-immolation Cleavage->SelfImmolation PayloadRelease 6. Active payload released into cytoplasm SelfImmolation->PayloadRelease

ADC internalization and payload release pathway.

Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[1] Within the acidic milieu of the lysosome, active cathepsin B recognizes and hydrolyzes the amide bond between citrulline and the PABC spacer.[1] This enzymatic cleavage is the initiating event for drug release.

The cleavage of the Cit-PABC bond generates an unstable p-aminobenzyl alcohol intermediate.[1] This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, a process termed "self-immolation."[1] This electronic cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[1]

cluster_cleavage Mechanism of Val-Cit-PABC Linker Cleavage ADC ADC with Val-Cit-PABC-Payload Cleavage Enzymatic Cleavage of Cit-PABC bond ADC->Cleavage Hydrolysis CathepsinB Cathepsin B (in Lysosome) CathepsinB->Cleavage Intermediate Unstable p-aminobenzyl alcohol intermediate Cleavage->Intermediate SelfImmolation Spontaneous 1,6-Elimination Intermediate->SelfImmolation Products Released Active Payload + CO2 + Aromatic Remnant SelfImmolation->Products

Mechanism of Val-Cit-PABC linker cleavage.

Quantitative Insights into Linker Cleavage

While comprehensive kinetic data (Km, kcat) for the cleavage of intact ADCs are not extensively published, studies utilizing model substrates provide valuable insights into the efficiency of various dipeptide linkers.[1] The following tables summarize representative quantitative data.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-Cit Baseline (t½ ≈ 240 min in one study)Cathepsin B, L, S, FThe most widely used and well-characterized cleavable linker.[1]
Val-Ala Slower than Val-Cit in some studiesCathepsin BMay offer improved stability in mouse plasma.
Phe-Lys Comparable to Val-CitCathepsin BDemonstrates that other dipeptide sequences can be recognized.
GPLG Efficiently cleavedCathepsin BOriginally developed for matrix metalloproteinase (MMP) cleavage.

Note: Data are compiled from various studies using different model substrates and experimental conditions and should be considered representative.

Table 2: Representative Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Peptide Substrates

Peptide SubstrateRelative Fluorescence Units (RFU)/minRelative Activity (%)
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0

Source: Adapted from representative data.[9] Actual values may vary depending on the specific fluorophore, substrate concentration, and assay conditions.

Linker Specificity and Considerations

Although the Val-Cit linker was initially designed for cleavage by cathepsin B, subsequent research has demonstrated that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also process this linker.[1][7] This redundancy can be advantageous, as it reduces the likelihood of tumor resistance arising from the downregulation of a single protease.[1]

However, the Val-Cit linker is not exclusively cleaved by lysosomal proteases. It has shown susceptibility to premature cleavage by enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluation and potentially lead to off-target toxicity.[1][7]

Experimental Protocols for Assessing Linker Cleavage

The in vitro evaluation of Val-Cit linker cleavage by cathepsin B is a critical step in ADC development. Two common methodologies are the HPLC-based assay and the fluorogenic substrate cleavage assay.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This method provides a quantitative measure of the release of the authentic payload from an ADC.

Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.[1]

Materials:

  • ADC with Val-Cit linker

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)[6]

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[6]

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC system with a suitable column and detector

Protocol:

  • Enzyme Activation: Incubate recombinant cathepsin B in Activation Buffer for approximately 15 minutes at room temperature to ensure the active site cysteine is in a reduced state.[10]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[1]

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution.

  • Analysis: Analyze the quenched samples by HPLC to separate and quantify the intact ADC, released payload, and any intermediates. The rate of drug release can be determined by plotting the concentration of the released payload against time.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences and determining enzyme kinetics.

Objective: To measure the rate of cleavage of a synthetic peptide linker conjugated to a fluorophore by cathepsin B.[9]

Principle: The assay utilizes a substrate where a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is quenched. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.[6][9]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the peptide-AMC substrate in an appropriate assay buffer (pH 5.0-6.0 with DTT).[1]

    • Activate cathepsin B as described in the HPLC-based protocol.

  • Assay Setup:

    • Add the substrate solution to the wells of a 96-well microplate.

    • Initiate the reaction by adding activated cathepsin B to the wells.

  • Measurement:

    • Incubate the plate in a fluorescence plate reader at 37°C.[1]

    • Monitor the increase in fluorescence over time. The rate of cleavage is determined from the linear portion of the fluorescence versus time plot.[1][6]

cluster_workflow Experimental Workflow for In Vitro Cleavage Assays ReagentPrep 1. Reagent Preparation (Buffer, ADC/Substrate) Reaction 3. Incubation (ADC/Substrate + Enzyme at 37°C) ReagentPrep->Reaction EnzymeActivation 2. Cathepsin B Activation (with DTT) EnzymeActivation->Reaction Sampling 4. Sampling at Time Points Reaction->Sampling Analysis 6. Analysis (HPLC or Fluorescence) Reaction->Analysis Fluorogenic Assay (Continuous) Quench 5. Reaction Quenching (for HPLC) Sampling->Quench HPLC Assay Quench->Analysis

Experimental workflow for in vitro ADC cleavage assays.

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and well-established strategy for achieving tumor-specific drug release from ADCs. The mechanism leverages the physiological differences between the tumor microenvironment and healthy tissues, enabling the precise delivery of potent cytotoxic agents. A thorough understanding of the cleavage mechanism, kinetics, and specificity, supported by robust in vitro assays, is paramount for the successful design and development of the next generation of antibody-drug conjugates.

References

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," providing researchers, scientists, and drug development professionals with a powerful and versatile tool for bioconjugation.[1][2] Its high efficiency, specificity, and biocompatibility have propelled its application across diverse fields, including proteomics, drug discovery, and materials science. This technical guide provides a comprehensive overview of the CuAAC reaction, including its mechanism, quantitative performance metrics, detailed experimental protocols, and its application in elucidating biological pathways.

Introduction to CuAAC Bioconjugation

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The resulting triazole ring is exceptionally stable, mimicking the geometry of a peptide bond and exhibiting resistance to hydrolysis, oxidation, and enzymatic degradation.[4] These characteristics make the CuAAC reaction ideal for creating robust bioconjugates in complex biological environments. The reaction's bioorthogonality ensures that the azide and alkyne functional groups react selectively with each other without interfering with native biological functionalities.[5]

Reaction Mechanism and Key Components

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate. The Cu(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), coordinates with the terminal alkyne. This activates the alkyne for nucleophilic attack by the azide, leading to the formation of a six-membered copper-containing intermediate that rearranges to the stable triazole product.

To enhance the reaction rate and minimize copper-induced cytotoxicity in biological systems, various water-soluble ligands have been developed. These ligands stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[6]

dot

CuAAC_Mechanism Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide Azide (R2-N3) Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole_Product Cycloaddition CuII Cu(II)SO4 CuI_Ligand Cu(I)-Ligand Complex CuII->CuI_Ligand Reduction Ascorbate (B8700270) Sodium Ascorbate Ligand Ligand (e.g., THPTA) CuI_Ligand->Cu_Acetylide Coordination Cu_Acetylide->Triazole_Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Quantitative Data Presentation

The efficiency and kinetics of the CuAAC reaction are influenced by the choice of ligand, substrates, and reaction conditions. The following tables summarize key quantitative data for easy comparison.

Table 1: Comparison of Reaction Kinetics for CuAAC with Different Ligands and Comparison with SPAAC.

Reaction TypeLigandSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
CuAAC THPTA1 - 100Water-soluble, commonly used for bioconjugation.
CuAAC BTTAA10 - 200Often shows enhanced rates and reduced cytotoxicity.
CuAAC TBTA1 - 50First-generation ligand, less water-soluble.
SPAAC None0.01 - 1Strain-Promoted Azide-Alkyne Cycloaddition; copper-free but generally slower than CuAAC.[7]

Table 2: Representative Yields for CuAAC Bioconjugation Applications.

ApplicationBiomoleculeConjugated PartnerYield (%)Reference
Peptide LigationAzide- and Alkyne-functionalized peptides->95[3]
Intramolecular Peptide CyclizationHIV-1 gp41 peptide derivative-83[3]
Protein Labeling (in vitro)NrdH-redoxinPropargylamine44[8][9]
Cell Surface Protein LabelingLAP-tagged proteinsAF647-alkyne>70[10]
Oligonucleotide LabelingAlkyne-modified DNAATTO425-azide~100[11]
Oligonucleotide Cyclization5'-alkyne-3'-azide hairpin DNA-High[12]

Experimental Protocols

General Protocol for Labeling of Azide-Modified Proteins with an Alkyne-Probe

This protocol provides a general guideline for the CuAAC labeling of a protein that has been functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Water-soluble ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Degassing equipment (optional, for oxygen-sensitive applications)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne-probe (2-10 fold molar excess over the protein).

  • Prepare the catalyst premix in a separate tube by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes to allow for complex formation.

  • Add the catalyst premix to the protein-probe solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent probe.

  • Purify the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents.

Protocol for Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar followed by CuAAC with an alkyne-fluorophore.

Materials:

  • Cultured cells (e.g., HeLa or Jurkat)

  • Peracetylated azide-modified sugar (e.g., Ac₄ManNAz)

  • Alkyne-fluorophore

  • CuSO₄ stock solution

  • THPTA stock solution

  • Sodium ascorbate stock solution

  • Cell culture medium and buffers (e.g., PBS)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the peracetylated azide-modified sugar (e.g., 50 µM Ac₄ManNAz) for 48 hours to allow for metabolic incorporation into cell surface glycans.

  • Cell Preparation: Harvest the cells and wash them with cold PBS.

  • CuAAC Reaction:

    • Prepare the reaction cocktail in cold PBS containing the alkyne-fluorophore (e.g., 25 µM), CuSO₄ (e.g., 50 µM), and THPTA (e.g., 250 µM).

    • Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction.

    • Resuspend the cells in the reaction cocktail and incubate on ice for 5-10 minutes.

  • Washing and Analysis: Wash the cells with PBS to remove unreacted reagents. The labeled cells can then be analyzed by flow cytometry or fluorescence microscopy.[13][14]

Applications in Signaling Pathway Analysis and Drug Discovery

CuAAC has become an invaluable tool for studying complex biological processes, including signaling pathways and for the discovery of new therapeutic agents.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems.[15][16] CuAAC is central to many ABPP workflows, where a small molecule probe containing a reactive group and a bioorthogonal handle (alkyne or azide) is used to covalently label active enzymes. Following labeling, a reporter tag (e.g., a fluorophore or biotin) is attached via CuAAC for visualization or enrichment and subsequent identification by mass spectrometry. This approach allows for the profiling of enzyme activity in various cellular states and can be used to identify novel drug targets or to understand the mechanism of action of existing drugs.[7]

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ABPP_Workflow cluster_in_situ In Situ / In Vivo cluster_in_vitro In Vitro Analysis Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Labeled Active Enzymes Proteome->Labeled_Proteome ABP Activity-Based Probe (Alkyne-tagged) ABP->Labeled_Proteome Covalent Labeling of Active Site CuAAC CuAAC Reaction Labeled_Proteome->CuAAC Azide_Tag Azide-Reporter Tag (e.g., Biotin-N3) Azide_Tag->CuAAC Tagged_Proteome Biotinylated Enzymes CuAAC->Tagged_Proteome Enrichment Streptavidin Enrichment Tagged_Proteome->Enrichment MS_Analysis Mass Spectrometry (Identification & Quantification) Enrichment->MS_Analysis

Caption: A general workflow for Activity-Based Protein Profiling (ABPP) using CuAAC.

In Situ Drug Discovery

The concept of in situ click chemistry utilizes a biological target to template the formation of its own high-affinity ligand from a pool of smaller, reactive fragments. In the context of drug discovery, an enzyme or receptor can bind to azide- and alkyne-containing fragments, bringing them into close proximity and accelerating their CuAAC reaction. This leads to the selective formation of a potent inhibitor. This approach allows for the rapid screening of fragment libraries and the identification of novel lead compounds.[17]

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InSitu_Drug_Discovery cluster_components Components cluster_process In Situ Assembly Target Biological Target (e.g., Enzyme) Binding Fragments Bind to Target's Active Site Target->Binding Bound_Inhibitor Inhibitor Bound to Target Azide_Fragment Azide Fragment Azide_Fragment->Binding Alkyne_Fragment Alkyne Fragment Alkyne_Fragment->Binding CuAAC_in_situ Target-Templated CuAAC Reaction Binding->CuAAC_in_situ Inhibitor High-Affinity Inhibitor (Triazole-linked) CuAAC_in_situ->Inhibitor Inhibitor->Bound_Inhibitor

Caption: Logical workflow for in situ drug discovery using target-templated CuAAC.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction is a robust and highly versatile tool for bioconjugation. Its exceptional efficiency, specificity, and the stability of the resulting triazole linkage have established it as a premier method for the modification and study of biomolecules. The continued development of new ligands and protocols is expanding its applicability, particularly in the realms of live-cell imaging, drug delivery, and diagnostics. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical considerations of CuAAC is essential for harnessing its full potential in advancing biological and therapeutic research.

References

An In-depth Technical Guide on the Alkyne-Val-Cit-PAB-PNP Principle of Selective Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Alkyne-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl (Alkyne-Val-Cit-PAB-PNP) linker system, a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into the core principles of its selective drug release mechanism, present key quantitative data, provide detailed experimental protocols, and visualize the intricate molecular processes involved.

Core Principle: A Multi-Stage System for Targeted Drug Delivery

The this compound linker is a sophisticated chemical entity engineered to remain stable in systemic circulation and selectively release a potent cytotoxic payload within the target cancer cell. This selectivity is achieved through a multi-stage process that leverages the unique physiological conditions of the tumor microenvironment and the intracellular compartments of cancer cells. The linker's design incorporates several key functional components, each with a distinct role in this precision-guided drug release cascade.

The key components and their functions are:

  • Alkyne Group: This terminal functional group serves as a chemical handle for attaching the linker to a monoclonal antibody (mAb). The alkyne group readily participates in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with an azide-modified antibody. This bioorthogonal conjugation method is highly efficient and specific, allowing for the creation of stable ADCs with a controlled drug-to-antibody ratio (DAR).[1][2]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's selective cleavage mechanism. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in various types of cancer cells.[][4][5] The Val-Cit linker exhibits high stability in the bloodstream, preventing premature drug release and associated systemic toxicity.[]

  • p-Aminobenzyloxycarbonyl (PAB) Self-Immolative Spacer: The PAB moiety acts as a self-immolative spacer, connecting the Val-Cit cleavable unit to the cytotoxic drug.[7] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous and rapid 1,6-elimination reaction. This "self-immolation" ensures the traceless release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[7]

  • p-Nitrophenyl (PNP) Carbonate: The PNP group is primarily a reactive leaving group used during the synthesis of the linker-drug conjugate. It facilitates the efficient attachment of the cytotoxic payload to the PAB spacer via a carbamate (B1207046) bond. In the final Alkyne-Val-Cit-PAB-Drug conjugate, the PNP group is no longer present.

The orchestrated action of these components ensures that the cytotoxic drug remains inactive and securely attached to the antibody as it circulates in the bloodstream. Upon reaching the target cancer cell, the ADC is internalized, and in the acidic environment of the lysosome, Cathepsin B triggers the cleavage of the Val-Cit linker, initiating the self-immolation of the PAB spacer and the subsequent release of the potent therapeutic agent.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the stability of its linker in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data related to the performance of Val-Cit-PAB-based linkers.

ParameterSpeciesValueReference
Plasma Stability (Half-life of intact ADC)
Val-Cit Dipeptide ADCMouse~144 hours (6.0 days)[8]
Cynomolgus Monkey~230 hours (9.6 days)[8]
HumanHighly stable[9][10]
Val-Cit Dipeptide ADC (MMAF payload)Mouse>95% payload loss after 14 days[8][11]
Glu-Val-Cit Tripeptide ADCMouseAlmost no linker cleavage after 14 days[11][12]
Mouse~12 days[11][12]

Table 1: In Vivo and In Vitro Plasma Stability of Val-Cit-PAB Containing ADCs. The Val-Cit linker demonstrates significantly higher stability in human and non-human primate plasma compared to mouse plasma, where it is susceptible to cleavage by carboxylesterase 1c (Ces1c). The addition of a glutamic acid residue (Glu-Val-Cit) has been shown to enhance stability in mouse models.

SubstrateKcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
Z-Arg-Arg-AMC---[13]
Z-Phe-Arg-AMC---[13]
Cell LineADC with Val-Cit LinkerIC50Reference
HER2+Trastuzumab-MMAE14.3 pmol/L[11]
HER2+Trastuzumab-DM1-[14]
Various Cancer Cell LinesVarious ADCsNanomolar to sub-nanomolar range[15]

Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. ADCs featuring the Val-Cit linker consistently demonstrate high potency against antigen-positive cancer cell lines, with IC50 values typically in the picomolar to nanomolar range.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and characterization of ADCs. This section provides methodologies for key experiments related to the this compound linker.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process that involves the sequential coupling of its constituent components. The following is a representative synthetic scheme:

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol (PABOH) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

  • Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the mixture and stir at room temperature for 14-18 hours.[16][17]

  • Remove the solvents under reduced pressure.

  • Purify the resulting residue by trituration with ether to yield Fmoc-Val-Cit-PAB as a solid.[16]

Step 2: Fmoc Deprotection

  • Dissolve the Fmoc-Val-Cit-PAB in dimethylformamide (DMF).

  • Add piperidine (B6355638) and stir at room temperature for 4-5 hours to remove the Fmoc protecting group.[18]

  • Remove the solvent and excess piperidine under reduced pressure to obtain H₂N-Val-Cit-PAB-OH.

Step 3: Alkyne Group Introduction

  • Dissolve the H₂N-Val-Cit-PAB-OH in a suitable solvent like DMF.

  • React with an activated alkyne species, such as pentynoic acid N-hydroxysuccinimide ester, in the presence of a coupling agent like HATU and a base like DIPEA.

  • Purify the resulting Alkyne-Val-Cit-PAB-OH by chromatography.

Step 4: Activation with p-Nitrophenyl Chloroformate

  • Dissolve the Alkyne-Val-Cit-PAB-OH in an anhydrous solvent such as DCM or THF.

  • Add p-nitrophenyl chloroformate and a non-nucleophilic base like pyridine (B92270) or triethylamine.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Purify the final product, this compound, by flash chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Conjugation

This protocol describes the conjugation of the alkyne-functionalized linker to an azide-modified monoclonal antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃)

  • Alkyne-Val-Cit-PAB-Payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the linker-payload

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Alkyne-Val-Cit-PAB-Payload in DMSO or DMF.

    • Prepare aqueous stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM, freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-linker-payload in a suitable buffer like PBS. The molar ratio of linker-payload to antibody is typically in the range of 5:1 to 10:1.

  • Catalyst Premix:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for a few minutes to allow for complex formation.

  • Initiation of Reaction:

    • Add the CuSO₄/THPTA catalyst premix to the antibody/linker mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess reagents and unconjugated payload.

Cathepsin B Cleavage Assay (Fluorometric)

This assay is used to determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Materials:

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) or the ADC with a fluorescent payload.

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation:

    • Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing DTT.

  • Reaction Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the ADC or fluorogenic substrate to the wells.

    • Include a negative control (no enzyme) and a positive control (a known Cathepsin B substrate).

  • Initiation of Reaction:

    • Initiate the reaction by adding the activated Cathepsin B to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 1-2 hours) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350-380/440-460 nm for AMC).[19]

  • Data Analysis:

    • Calculate the rate of cleavage from the slope of the fluorescence versus time plot.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in culture.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period of 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value.

Visualizing the Molecular Pathways and Workflows

To better understand the complex processes involved in the this compound principle, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

selective_drug_release cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.5) ADC Intact ADC (Alkyne-Val-Cit-PAB-Payload-mAb) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleavage Val-Cit Cleavage Internalized_ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Self_Immolation PAB Self-Immolation (1,6-Elimination) Cleavage->Self_Immolation Released_Drug Released Payload (Active Drug) Self_Immolation->Released_Drug Apoptosis Apoptosis Released_Drug->Apoptosis Cytotoxicity

Caption: Mechanism of selective drug release by an Alkyne-Val-Cit-PAB ADC.

adc_synthesis_workflow start Start synthesis Synthesize this compound Linker start->synthesis antibody_modification Modify Antibody with Azide Group start->antibody_modification drug_conjugation Conjugate Payload to Linker synthesis->drug_conjugation click_chemistry CuAAC Click Chemistry drug_conjugation->click_chemistry antibody_modification->click_chemistry purification Purify ADC (SEC/Protein A) click_chemistry->purification characterization Characterize ADC (DAR, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of an ADC using an Alkyne-Val-Cit-PAB linker.

in_vitro_evaluation_workflow start Start: Purified ADC stability_assay Plasma Stability Assay (LC-MS) start->stability_assay cleavage_assay Cathepsin B Cleavage Assay (Fluorometric) start->cleavage_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity_assay data_analysis Data Analysis (Half-life, kcat/KM, IC50) stability_assay->data_analysis cleavage_assay->data_analysis cytotoxicity_assay->data_analysis end End: Candidate Selection data_analysis->end

References

Understanding the Bystander Effect with Cleavable Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, in the context of targeted drug delivery systems like antibody-drug conjugates (ADCs), is a phenomenon of significant therapeutic interest. It describes the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative cancer cells. This effect is particularly crucial for overcoming tumor heterogeneity, a major challenge in cancer therapy where not all malignant cells express the target antigen. This guide provides a comprehensive technical overview of the core principles of the bystander effect mediated by cleavable linkers, detailing the underlying mechanisms, experimental validation, and key molecular pathways.

The Core Mechanism: A Symphony of Specificity and Diffusion

The bystander effect is orchestrated by a sequence of events initiated by the specific binding of an ADC to its target antigen on a cancer cell. The use of cleavable linkers is central to this process, as they are designed to release the cytotoxic payload under specific conditions within the tumor microenvironment or inside the target cell.[1][2][3]

The process can be summarized in the following key steps:

  • Targeting and Internalization: The ADC selectively binds to the antigen-positive (Ag+) cancer cell and is typically internalized through receptor-mediated endocytosis.[4][5]

  • Linker Cleavage and Payload Release: Once inside the cell, or in some cases, within the tumor microenvironment, the cleavable linker is broken.[6][7] This cleavage can be triggered by various mechanisms, including enzymatic action (e.g., by cathepsins in the lysosome) or changes in pH.[8][9]

  • Payload Diffusion: For a bystander effect to occur, the released payload must possess the ability to traverse the cell membrane of the target cell and diffuse into the surrounding extracellular space.[10]

  • Bystander Cell Killing: The diffused payload then penetrates adjacent antigen-negative (Ag-) cells, where it exerts its cytotoxic activity, leading to their death.[11]

The efficacy of the bystander effect is therefore critically dependent on the interplay between the linker's cleavage mechanism and the physicochemical properties of the payload.

The Role of Cleavable Linkers: The Gatekeepers of Payload Release

Cleavable linkers are the linchpin of the bystander effect, designed to be stable in systemic circulation but labile within the tumor environment. This selective cleavage ensures that the potent cytotoxic payload is released preferentially at the tumor site, minimizing off-target toxicity.[12] There are several classes of cleavable linkers, each with a distinct cleavage mechanism.[3][13]

Types of Cleavable Linkers:

Linker TypeCleavage MechanismLocation of CleavageKey Characteristics
Enzyme-Cleavable Proteolytic cleavage by enzymes overexpressed in tumor cells or lysosomes (e.g., Cathepsin B).[8][14]Primarily intracellular (lysosomes), but can also be extracellular.[6][15]High tumor selectivity due to enzyme overexpression. Valine-citrulline (vc) dipeptide is a common example.[8][16]
pH-Sensitive Hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2][17]Intracellular (endosomes, lysosomes).Exploits the lower pH of intracellular compartments compared to blood (pH 7.4). Hydrazone linkers are a classic example.[17]
Redox-Sensitive Reduction in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH) inside the cell.[3]Intracellular.Leverages the higher intracellular GSH concentration compared to the extracellular environment. Disulfide linkers are a primary example.[13]

The Payload: The Executioner with Permeability as a Prerequisite

For the bystander effect to be effective, the released cytotoxic payload must be able to cross cell membranes. This necessitates specific physicochemical properties.[10] Generally, payloads that are neutral, have a degree of lipophilicity, and a relatively low molecular weight are more likely to be membrane-permeable and induce a potent bystander effect.[4][18] In contrast, highly polar or charged payloads are often membrane-impermeable and thus exhibit little to no bystander killing.[10]

Common Payloads and their Properties:

PayloadMechanism of ActionMembrane PermeabilityBystander Effect
Monomethyl Auristatin E (MMAE) Microtubule inhibitor, induces G2/M cell cycle arrest and apoptosis.[4][9][19]HighPotent
Deruxtecan (B607063) (DXd) Topoisomerase I inhibitor, causes DNA damage and apoptosis.[6][20][21]HighPotent
SN-38 Topoisomerase I inhibitor, active metabolite of irinotecan, leads to DNA damage and apoptosis.[22][23][24]Moderate to HighSignificant
Monomethyl Auristatin F (MMAF) Microtubule inhibitor, similar to MMAE but with a charged C-terminal phenylalanine.[9]LowLimited to None
DM1 (a maytansinoid) Microtubule inhibitor. When released from a non-cleavable linker, it retains a charged lysine (B10760008) residue.Low (with linker remnant)Limited to None

Quantitative Analysis of the Bystander Effect

The magnitude of the bystander effect can be quantified using various in vitro and in vivo models. These experiments are crucial for the preclinical evaluation and optimization of ADCs.

In Vitro Co-culture Assay Data:

ADCTarget (Ag+) Cell LineBystander (Ag-) Cell LineKey Finding
Trastuzumab deruxtecan (T-DXd) HER2-positive (SK-BR-3 or KPL-4)HER2-negative (MCF7 or MDA-MB-468)Significant killing of HER2-negative cells in the presence of HER2-positive cells.[1][25]
Trastuzumab emtansine (T-DM1) HER2-positive (SK-BR-3)HER2-negative (MCF7)No significant killing of HER2-negative cells, demonstrating a lack of bystander effect.[1]
ADC with MMAE payload CD30-positiveCD30-negativeEffective killing of antigen-negative cells.[18]

In Vivo Admixed Xenograft Model Data:

ADCTumor ModelKey Finding
Trastuzumab deruxtecan (T-DXd) Admixed HER2-positive (NCI-N87) and HER2-negative (MDA-MB-468-Luc) xenograftSignificant inhibition of the growth of HER2-negative tumors in the presence of HER2-positive tumors.[10][25]
ADC with MMAE payload Admixed HER2-positive (NCI-N87) and HER2-negative (MCF7) xenograftDemonstrated bystander efficacy in the mixed tumor model.[26]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the bystander effect.

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[2]

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line that is sensitive to the ADC and an antigen-negative (Ag-) cell line that is sensitive to the payload but not the ADC itself. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) or luciferase for easy and distinct quantification.[2][16]

  • Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.[2]

  • ADC Treatment: Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[2] An isotype control ADC should be included.

  • Data Acquisition: After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using fluorescence microscopy, flow cytometry, or a luciferase assay.[1][16]

  • Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture to quantify the extent of bystander killing.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect is mediated by a secreted, soluble factor (the payload).[1]

Methodology:

  • Preparation of Conditioned Medium: Culture the Ag+ cells and treat them with the ADC for a specific period (e.g., 48-72 hours) to allow for payload release into the medium.

  • Collection of Conditioned Medium: Collect the culture supernatant, which now contains the released payload. It is advisable to centrifuge and/or filter the medium to remove any detached cells.

  • Treatment of Bystander Cells: Add the conditioned medium to a culture of Ag- cells.

  • Viability Assessment: After an appropriate incubation time, measure the viability of the Ag- cells. A decrease in viability indicates that a soluble factor in the conditioned medium is responsible for the cell killing.

In Vivo Admixed Xenograft Model

This model provides a more physiologically relevant assessment of the bystander effect in a tumor microenvironment.[25]

Methodology:

  • Cell Preparation and Implantation: Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells should express a reporter gene like luciferase for non-invasive in vivo imaging. Co-implant the cell mixture subcutaneously into immunodeficient mice.[2][25]

  • Tumor Growth and Treatment: Once tumors are established, treat the mice with the ADC, a vehicle control, and an isotype control ADC.[25]

  • Monitoring Tumor Growth and Bystander Effect: Monitor the overall tumor volume. Additionally, quantify the population of Ag- cells within the tumor over time using bioluminescence imaging.[16][25]

  • Analysis: A reduction in the bioluminescent signal from the Ag- cells in the ADC-treated group compared to the control groups indicates an in vivo bystander effect.[25]

Signaling Pathways and Logical Relationships

The cytotoxic payloads used in ADCs that elicit a bystander effect typically induce apoptosis in the recipient bystander cells. The specific signaling cascades can vary depending on the payload's mechanism of action.

General Apoptotic Signaling Pathway

The following diagram illustrates the general intrinsic and extrinsic pathways of apoptosis that can be triggered by cytotoxic payloads.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Bcl2_family Bcl-2 Family Modulation (↑Bax, Bak; ↓Bcl-2, Bcl-xL) Caspase8->Bcl2_family via Bid cleavage Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage (e.g., DXd, SN-38) p53 p53 Activation DNA_Damage->p53 Microtubule_Disruption Microtubule Disruption (e.g., MMAE) Microtubule_Disruption->Bcl2_family p53->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Bystander_Workflow Start Novel ADC with Cleavable Linker InVitro_Mono In Vitro Monoculture Cytotoxicity Assay (Ag+ and Ag- cells) Start->InVitro_Mono InVitro_CoCulture In Vitro Co-culture Bystander Assay InVitro_Mono->InVitro_CoCulture Confirm Ag+ specificity Conditioned_Medium Conditioned Medium Transfer Assay InVitro_CoCulture->Conditioned_Medium Investigate mechanism Data_Analysis Quantitative Analysis of Bystander Killing InVitro_CoCulture->Data_Analysis InVivo_Xenograft In Vivo Admixed Xenograft Model Conditioned_Medium->InVivo_Xenograft Confirm in vivo relevance InVivo_Xenograft->Data_Analysis Conclusion Conclusion on Bystander Potential Data_Analysis->Conclusion Linker_Payload_Bystander cluster_ADC ADC Design cluster_Outcome Therapeutic Outcome Linker Linker Type Cleavable Cleavable Linker->Cleavable NonCleavable Non-Cleavable Linker->NonCleavable Payload Payload Properties Permeable Membrane Permeable (e.g., neutral, lipophilic) Payload->Permeable Impermeable Membrane Impermeable (e.g., charged, polar) Payload->Impermeable Bystander Bystander Effect NoBystander No Bystander Effect Cleavable->Bystander NonCleavable->NoBystander Permeable->Bystander Impermeable->NoBystander

References

An In-depth Technical Guide to Alkyne-Val-Cit-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and functional applications of Alkyne-Val-Cit-PAB-PNP, a key heterobifunctional linker in the development of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, provides representative experimental protocols for its use, and presents relevant data in a structured format.

Core Concepts: Chemical Structure and Properties

This compound is a multi-component linker designed for controlled drug release in the target cellular environment. Its structure is meticulously crafted to ensure stability in systemic circulation and specific cleavage within tumor cells.

The key components of the this compound linker are:

  • Alkyne Group: A terminal alkyne functional group that allows for covalent conjugation to an azide-modified molecule (e.g., a cytotoxic payload or an antibody) via a highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[2] The cleavage of the peptide bond between citrulline and the PAB group is the primary mechanism of payload release.

  • p-Aminobenzylcarbamate (PAB) Spacer: This unit acts as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the attached payload in its unmodified, active form.

  • p-Nitrophenyl (PNP) Carbonate: The p-nitrophenoxy group is an excellent leaving group, making the carbonate highly reactive towards nucleophiles, such as the amine group on a cytotoxic drug, for the initial synthesis of the linker-payload conjugate.

Chemical Structure
Chemical Structure of this compound
Quantitative Data Summary

The following table summarizes the key chemical properties of this compound.

PropertyValueReferences
Molecular Formula C₃₁H₃₈N₆O₉[3][4]
Molecular Weight 638.68 g/mol [4]
CAS Number 2748039-77-0[3][4]
Purity >96%[4]
Solubility Soluble in DMSO, DMF[3]
SMILES CC(--INVALID-LINK--COC(OC2=CC=C(N(=O)=O)C=C2)=O)=O)CCCNC(N)=O)=O">C@@HNC(CCCC#C)=O)C[4]

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the release of the cytotoxic payload within the target cancer cell.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC in Circulation (Linker Stable) Receptor Tumor-Specific Antigen ADC_circ->Receptor 1. Targeting & Binding Endosome Endosome Formation (Receptor-Mediated Endocytosis) Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH, High Protease Conc.) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Release Lysosome->Payload 4. Enzymatic Cleavage (Cathepsin B) & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Figure 1: General mechanism of action for an ADC with a cleavable linker.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of ADCs using the this compound linker.

Representative Synthesis of a Linker-Payload Conjugate

While a specific, detailed synthesis protocol for this compound is proprietary to commercial suppliers, a general representative synthesis of a Val-Cit-PAB linker is described. The synthesis of this compound would involve the use of an N-terminally alkyne-modified valine starting material.

A representative synthesis for a similar Fmoc-protected Val-Cit-PAB linker involves the following key steps[5]:

  • Synthesis of Fmoc-Cit-PABOH: Fmoc-protected citrulline is coupled to p-aminobenzyl alcohol.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the valine-citrulline dipeptide using a base such as piperidine.

  • Coupling of Fmoc-Val-OSu: The deprotected dipeptide is then reacted with an activated N-hydroxysuccinimide ester of Fmoc-protected valine (Fmoc-Val-OSu) to form Fmoc-Val-Cit-PABOH.[5]

For this compound, an alkyne-containing moiety would be introduced at the N-terminus of valine, and the hydroxyl group of the PAB moiety would be reacted with p-nitrophenyl chloroformate to form the active PNP carbonate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-functionalized linker to an azide-modified payload or antibody.[1][6]

CuAAC_Workflow start Start prep_stocks Prepare Stock Solutions (Alkyne-Linker, Azide-Payload, CuSO4, Ligand, Reducing Agent) start->prep_stocks premix Premix Catalyst (CuSO4 + Ligand, e.g., THPTA) prep_stocks->premix reaction Initiate Reaction (Add Premixed Catalyst and Reducing Agent to Alkyne/Azide Mixture) premix->reaction incubation Incubate (Room Temperature, Protected from Light) reaction->incubation purification Purify ADC (e.g., Size-Exclusion Chromatography) incubation->purification analysis Analyze Product (e.g., LC-MS for DAR) purification->analysis end End analysis->end

Figure 2: Experimental workflow for CuAAC conjugation.

Materials:

  • This compound linker-payload

  • Azide-modified antibody

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions: Dissolve the alkyne-linker-payload, azide-antibody, CuSO₄, ligand, and sodium ascorbate (B8700270) in appropriate solvents.

  • Premix Catalyst: In a separate tube, mix the CuSO₄ and ligand solutions.

  • Reaction Setup: In a reaction vessel, combine the azide-antibody and alkyne-linker-payload in the desired molar ratio in the reaction buffer.

  • Initiate Reaction: Add the premixed catalyst and freshly prepared sodium ascorbate solution to the antibody/linker mixture.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or other suitable methods to remove unreacted components.

  • Analysis: Characterize the purified ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR).

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.[2]

Cleavage_Assay_Workflow start Start prep_reagents Prepare Reagents (ADC, Activated Cathepsin B, Assay Buffer) start->prep_reagents reaction_setup Set Up Reaction (Combine ADC and Buffer in Microcentrifuge Tube) prep_reagents->reaction_setup initiate_reaction Initiate Reaction (Add Activated Cathepsin B) reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation time_points Collect Aliquots at Time Points (e.g., 0, 1, 4, 8, 24h) incubation->time_points quench_reaction Quench Reaction (e.g., Add Acetonitrile) time_points->quench_reaction analysis Analyze Samples (e.g., HPLC or LC-MS to Quantify Payload Release) quench_reaction->analysis end End analysis->end

Figure 3: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Materials:

  • Purified ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • Activation buffer (Assay buffer with a reducing agent like DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Activate Cathepsin B: Pre-incubate Cathepsin B in the activation buffer.

  • Reaction Setup: In a microcentrifuge tube, dilute the ADC to the desired concentration in the assay buffer.

  • Initiate Cleavage: Start the reaction by adding the activated Cathepsin B to the ADC solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload over time.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.

Materials:

  • Purified ADC

  • Plasma (human, mouse, etc.)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: Dilute the ADC in plasma and a control sample in PBS to a final concentration (e.g., 100 µg/mL). Incubate at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: Stop degradation by freezing at -80°C. Isolate the ADC from plasma using methods like affinity capture (e.g., Protein A beads).

  • Analysis: Analyze the samples to measure the amount of intact ADC or released payload. A common method is LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.

Comparative Data

While specific kinetic data for this compound is not extensively published, comparative studies on dipeptide linkers provide valuable insights into their relative cleavage efficiencies.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BNotesReferences
Val-Cit BaselineConsidered the benchmark for efficient cleavage and stability.[2]
Val-Ala ~50% of Val-Cit rateAlso effectively cleaved, with lower hydrophobicity which can reduce ADC aggregation.[2][7]
Phe-Lys ~30-fold faster than Val-Cit (by isolated enzyme)Rapidly cleaved by isolated Cathepsin B, but rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[2]

Conclusion

This compound is a sophisticated and versatile cleavable linker that plays a crucial role in the design of modern Antibody-Drug Conjugates. Its multi-component structure, featuring a bioorthogonal alkyne handle, a protease-sensitive dipeptide, a self-immolative spacer, and an activatable carbonate, enables the development of ADCs with high stability in circulation and targeted payload release. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working on the development of next-generation targeted cancer therapies.

References

Alkyne-Val-Cit-PAB-PNP: A Comprehensive Technical Guide to its Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Alkyne-Val-Cit-PAB-PNP, a critical linker molecule in the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, experimental protocols for its evaluation, and the underlying mechanisms that govern its function.

Introduction to this compound

This compound is a sophisticated, cleavable linker designed for the targeted delivery of therapeutic payloads. It incorporates several key functional moieties, each with a specific role in the efficacy and safety of an ADC. The alkyne group provides a reactive handle for conjugation to an antibody or other targeting ligand via "click chemistry."[1] The Valine-Citrulline (Val-Cit) dipeptide is a substrate for the lysosomal enzyme Cathepsin B, ensuring payload release within the target cell.[1][2] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, spontaneously releases the attached payload in its active form. Finally, the p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the efficient attachment of the therapeutic payload to the linker.[3]

Solubility Profile

The solubility of the linker-payload conjugate is a critical parameter that can influence the manufacturing, formulation, and in vivo behavior of an ADC. While specific quantitative data for this compound in a wide range of solvents is not extensively published, data from suppliers and analogous compounds provide a strong indication of its solubility characteristics.

Table 1: Solubility Data for this compound and Related Compounds

CompoundSolventSolubilitySource(s)
This compoundDimethyl Sulfoxide (DMSO)Soluble[1][4]
Dimethylformamide (DMF)Soluble[1][4]
Boc-Val-Cit-PAB-PNPDimethyl Sulfoxide (DMSO)80 mg/mL[5]
Ethanol60 mg/mL[5]
WaterInsoluble[5]
Fmoc-Val-Cit-PAB-PNPDimethyl Sulfoxide (DMSO)≥ 40 mg/mL[2]
Dichloromethane (DCM)Soluble[6]
Dimethylformamide (DMF)Soluble[6]

Stability Profile

The stability of the this compound linker is paramount to the safety and efficacy of an ADC. The linker must remain intact in systemic circulation to prevent premature payload release and off-target toxicity, while being readily cleaved within the target tumor cell.

Plasma Stability

The Val-Cit dipeptide linker is renowned for its high stability in human plasma.[1] This stability is crucial for ensuring that the ADC reaches the target tissue before the payload is released.

pH Stability
Enzymatic Stability

The cleavage of the Val-Cit linker is primarily mediated by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This targeted cleavage is a key feature of this linker's design.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the solubility and stability of this compound.

Solubility Determination Protocol

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of aqueous and organic solvents (e.g., PBS, ethanol, DMSO, DMF)

  • Vials

  • Orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

  • Equilibrate the solutions by rotating them on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Quantify the concentration of the dissolved this compound using a pre-validated HPLC method with a standard curve.

  • Calculate the solubility in mg/mL or mM.

Plasma Stability Assay Protocol

Objective: To assess the stability of the linker in human plasma over time.

Materials:

  • This compound conjugated to a payload

  • Human plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Incubate the this compound-payload conjugate in human plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.

  • Immediately quench the reaction by adding a cold quenching solution to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and the remaining intact conjugate.

  • Plot the percentage of intact conjugate over time to determine the plasma half-life.

Cathepsin B Cleavage Assay Protocol

Objective: To determine the rate of enzymatic cleavage of the Val-Cit linker by Cathepsin B.

Materials:

  • This compound conjugated to a fluorescent reporter payload

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

  • Fluorescence plate reader

Methodology:

  • In a microplate, add the this compound-fluorophore conjugate to the assay buffer.

  • Initiate the reaction by adding a known concentration of Cathepsin B.

  • Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength. The cleavage of the linker will separate the fluorophore from a quencher, resulting in a detectable signal.

  • Calculate the initial rate of reaction from the linear portion of the fluorescence versus time plot.

  • Determine the kinetic parameters (Km and kcat) by measuring the reaction rates at varying substrate concentrations.

Synthesis and Characterization Workflow

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions and purification of intermediates.

G cluster_synthesis Synthesis Workflow Start Start Couple_Alkyne_Val Couple Alkyne-carboxylic acid to Valine Start->Couple_Alkyne_Val Couple_Cit Couple Alkyne-Val to Citrulline Couple_Alkyne_Val->Couple_Cit Couple_PAB Couple Alkyne-Val-Cit to PAB-OH Couple_Cit->Couple_PAB Activate_PNP Activate PAB-OH with PNP-chloroformate Couple_PAB->Activate_PNP Purification HPLC Purification Activate_PNP->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of this compound.

The identity and purity of the final product are confirmed by analytical techniques such as 1H NMR, mass spectrometry, and HPLC.

Mechanism of Action

The precise mechanism of payload release is a hallmark of the Val-Cit-PAB linker system.

G cluster_moa Mechanism of Payload Release ADC_Internalization ADC binds to tumor antigen and is internalized Lysosomal_Trafficking ADC traffics to the lysosome ADC_Internalization->Lysosomal_Trafficking Cathepsin_Cleavage Cathepsin B cleaves the Val-Cit linker Lysosomal_Trafficking->Cathepsin_Cleavage Self_Immolation PAB spacer undergoes 1,6-elimination Cathepsin_Cleavage->Self_Immolation Payload_Release Active payload is released into the cytoplasm Self_Immolation->Payload_Release Cell_Death Payload induces tumor cell death Payload_Release->Cell_Death

Caption: The signaling pathway illustrating the intracellular release of a therapeutic payload from an ADC utilizing a Val-Cit-PAB linker.

Upon internalization of the ADC and trafficking to the lysosome, the acidic environment and the presence of Cathepsin B lead to the cleavage of the Val-Cit dipeptide.[8] This enzymatic cleavage initiates a spontaneous 1,6-elimination reaction of the PAB spacer, which results in the release of the unmodified, active payload into the cytoplasm, where it can exert its cytotoxic effect.[4]

Conclusion

This compound is a versatile and highly effective linker for the development of targeted cancer therapies. Its well-defined solubility and stability profiles, combined with its specific enzymatic cleavage mechanism, contribute to a favorable therapeutic window for ADCs. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working to advance the field of antibody-drug conjugates.

References

The Role of the p-Nitrophenyl Group in ADC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-nitrophenyl (PNP) group plays a critical, albeit transient, role in the synthesis of antibody-drug conjugates (ADCs). Its primary function is to act as an activating group, facilitating the efficient and stable conjugation of a cytotoxic payload to a linker. This technical guide provides an in-depth analysis of the PNP group's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Function: Activation for Payload Conjugation

In the context of ADC linkers, the PNP group is most commonly found as part of a p-nitrophenyl carbonate moiety. This functional group serves as a highly reactive electrophile, readily undergoing nucleophilic attack by an amine group present on the cytotoxic drug. This reaction results in the formation of a stable carbamate (B1207046) bond, securely attaching the payload to the linker. The p-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion through resonance. This high reactivity allows the conjugation to proceed under mild conditions, which is crucial for preserving the integrity of often complex and sensitive payload molecules.

This activation and conjugation strategy is frequently employed in the synthesis of self-immolative linkers, such as those based on p-aminobenzyl alcohol (PABC). The PNP carbonate is installed on the hydroxyl group of the PABC spacer, preparing it for reaction with the payload.

Quantitative Data on Reactivity

The reaction between p-nitrophenyl carbonates and amines has been studied to understand its kinetics. While specific data for every cytotoxic payload is proprietary, general kinetic studies of p-nitrophenyl phenyl carbonate with various amines provide insight into the reactivity. The reaction is proposed to proceed through a stepwise mechanism.

AminekN (M-1s-1)
Piperazinium ion(6.22 ± 0.11) × 10-2
1-Formylpiperazine1.68 ± 0.01
Morpholine11.3 ± 0.1
1-(2-Hydroxyethyl)piperazine27.6 ± 0.5
Piperazine108 ± 2
3-Methylpiperidine248 ± 3
Kinetic data for the reaction of p-nitrophenyl phenyl carbonate with various amines in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C.[1]

Experimental Protocols

Herein, we provide a representative protocol for the synthesis of a valine-citrulline (VC) dipeptide linker with a PABC self-immolative spacer activated with a PNP group, and its subsequent conjugation to an amine-containing payload.

Synthesis of Fmoc-Val-Cit-PAB-PNP

This multi-step synthesis involves the formation of the dipeptide, attachment of the PABC spacer, and final activation with p-nitrophenyl chloroformate.

Materials:

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • p-Nitrophenyl chloroformate

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (B6355638)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Synthesis of Fmoc-Val-Cit-OH:

    • Dissolve L-Citrulline and DIPEA in DMF.

    • Add a solution of Fmoc-Val-OSu in DMF dropwise.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Perform an aqueous workup and purify the product by silica gel chromatography.

  • Coupling of PABOH:

    • Dissolve Fmoc-Val-Cit-OH, PABOH, and HATU in anhydrous DMF.

    • Add DIPEA and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify by silica gel chromatography to yield Fmoc-Val-Cit-PABOH.

  • Fmoc Deprotection:

    • Dissolve the product from the previous step in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and piperidine under reduced pressure.

  • Activation with p-Nitrophenyl Chloroformate:

    • Dissolve the deprotected H2N-Val-Cit-PABOH and pyridine (B92270) in anhydrous DCM and cool to 0°C.

    • Add a solution of p-nitrophenyl chloroformate in DCM dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the final Fmoc-Val-Cit-PAB-PNP linker.[2]

Conjugation of Payload to Fmoc-Val-Cit-PAB-PNP

Materials:

  • Fmoc-Val-Cit-PAB-PNP

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) and Fmoc-Val-Cit-PAB-PNP (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the formation of the drug-linker conjugate by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired drug-linker conjugate.[2]

Visualizing the Role of the PNP Group

The following diagrams, generated using Graphviz, illustrate the key processes involving the PNP group.

G cluster_synthesis Linker Synthesis Fmoc_Val_Cit_OH Fmoc-Val-Cit-OH Coupling HATU, DIPEA Fmoc_Val_Cit_OH->Coupling PABOH p-Aminobenzyl alcohol (PABOH) PABOH->Coupling Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH Coupling->Fmoc_Val_Cit_PABOH Deprotection Piperidine/DMF Fmoc_Val_Cit_PABOH->Deprotection H2N_Val_Cit_PABOH H2N-Val-Cit-PABOH Deprotection->H2N_Val_Cit_PABOH Activation Pyridine, DCM H2N_Val_Cit_PABOH->Activation PNP_Chloroformate p-Nitrophenyl chloroformate PNP_Chloroformate->Activation Final_Linker Fmoc-Val-Cit-PAB-PNP Activation->Final_Linker

Caption: Workflow for the synthesis of a PNP-activated self-immolative linker.

G cluster_conjugation Payload Conjugation PNP_Linker Fmoc-Val-Cit-PAB-PNP Conjugation_Step DIPEA, DMF PNP_Linker->Conjugation_Step Payload Amine-containing Payload (Drug-NH2) Payload->Conjugation_Step Drug_Linker Fmoc-Val-Cit-PAB-Drug Conjugation_Step->Drug_Linker PNP_Leaving_Group p-Nitrophenol Conjugation_Step->PNP_Leaving_Group

Caption: Reaction scheme for payload conjugation to the PNP-activated linker.

G cluster_release Mechanism of Drug Release ADC Antibody-Linker(VC-PAB)-Drug Internalization Internalization into Tumor Cell ADC->Internalization ADC_Internalized ADC in Lysosome Internalization->ADC_Internalized Cleavage Enzymatic Cleavage of VC dipeptide ADC_Internalized->Cleavage Enzyme Cathepsin B Enzyme->Cleavage Unstable_Intermediate H2N-PAB-Drug Cleavage->Unstable_Intermediate Self_Immolation 1,6-Elimination Unstable_Intermediate->Self_Immolation Released_Drug Free Drug Self_Immolation->Released_Drug Byproduct Aza-quinone methide + CO2 Self_Immolation->Byproduct

Caption: Self-immolative drug release mechanism following enzymatic cleavage.

Conclusion

The p-nitrophenyl group is a cornerstone of synthetic strategies for constructing ADC linkers. Its role as an efficient activating group for the formation of stable carbamate linkages with amine-containing payloads is well-established. The high reactivity and excellent leaving group properties of the p-nitrophenoxide allow for mild and efficient conjugation reactions, which are essential for the production of these complex biotherapeutics. While the PNP group is ultimately displaced during the synthesis of the drug-linker conjugate, its transient presence is indispensable for the successful assembly of many modern ADCs. Understanding the chemistry and protocols associated with PNP-activated linkers is therefore fundamental for researchers and developers in the field of antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using the Alkyne-Val-Cit-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, dictating the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed protocols and application notes for the use of the Alkyne-Val-Cit-PAB-PNP linker, a cleavable linker system designed for precise and controlled drug release.

The this compound linker incorporates several key features:

  • An alkyne functional group for bioorthogonal conjugation to an azide-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[1][2][3]

  • A Valine-Citrulline (Val-Cit) dipeptide that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[] This ensures that the cytotoxic payload is released preferentially within the target cancer cell, minimizing systemic toxicity.[]

  • A p-aminobenzylcarbamate (PAB) self-immolative spacer, which, following cleavage of the Val-Cit linker, spontaneously releases the unmodified, fully active cytotoxic drug.

  • A p-nitrophenyl (PNP) carbonate activating group, which serves as a good leaving group for the efficient attachment of amine-containing cytotoxic payloads.

These application notes will guide users through the preparation of the drug-linker conjugate, the conjugation to an azide-functionalized antibody, and the subsequent characterization and evaluation of the resulting ADC.

Data Presentation: Quantitative Analysis of a Representative ADC

To illustrate the application of the this compound linker, this section provides representative quantitative data for an ADC constructed using a similar Val-Cit-PAB linker, the cytotoxic agent Monomethyl Auristatin E (MMAE), and the HER2-targeting antibody, Trastuzumab.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab-vc-MMAE

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0~9.55.0
DAR 2~11.520.0
DAR 4~13.045.0
DAR 6~14.525.0
DAR 8~16.05.0
Average DAR ~4.1

Data is representative and compiled from HIC-HPLC analysis of Trastuzumab-vcMMAE.[5][6]

Table 2: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE against HER2-Positive Breast Cancer Cell Lines

Cell LineHER2 ExpressionIC50 (pM)
SK-BR-3High151
BT-474HighNot explicitly found, but sensitive

IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. Data is representative for Trastuzumab-MMAE conjugates on HER2-positive cells.[7]

Table 3: In Vivo Efficacy of Trastuzumab-vc-MMAE in a Gastric Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab10~40
Trastuzumab-vc-MMAE10>90

Data is representative of studies conducted in NCI-N87 xenograft models.[1][8]

Experimental Protocols

Protocol 1: Synthesis of the Alkyne-Linker-Drug Conjugate

This protocol describes the reaction of the this compound linker with an amine-containing cytotoxic payload (e.g., MMAE).

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • N,N-Diisopropylethylamine (DIEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound and the amine-containing cytotoxic payload (1.0 equivalent) in anhydrous DMF.

  • Add DIEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Once the reaction is complete (typically 1-2 hours), purify the crude product by reverse-phase preparative HPLC to obtain the Alkyne-Val-Cit-PAB-Payload conjugate.

  • Lyophilize the purified product to obtain a white solid.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Antibody-Drug Conjugation via CuAAC (Click Chemistry)

This protocol details the conjugation of the alkyne-functionalized drug-linker to an azide-modified monoclonal antibody.

Materials:

  • Azide-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-Val-Cit-PAB-Payload conjugate (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the Alkyne-Val-Cit-PAB-Payload in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Conjugation Reaction:

    • In a reaction tube, add the azide-functionalized antibody.

    • Add the Alkyne-Val-Cit-PAB-Payload solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.

    • In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.

    • Add the CuSO4/THPTA complex to the antibody-drug-linker mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unreacted drug-linker and other small molecules.

    • Collect the protein-containing fractions.

    • Concentrate the purified ADC using an appropriate centrifugal filter device.

  • Characterization:

    • Determine the protein concentration of the ADC solution (e.g., by measuring absorbance at 280 nm).

    • Analyze the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.[5][6]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the diluted ADC or antibody solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software.

Visualizations

experimental_workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Characterization & Evaluation This compound This compound Reaction1 Reaction This compound->Reaction1 Amine-Payload Amine-Payload Amine-Payload->Reaction1 Alkyne-Linker-Payload Alkyne-Linker-Payload Reaction1->Alkyne-Linker-Payload Reaction2 CuAAC Click Chemistry Alkyne-Linker-Payload->Reaction2 Azide-Antibody Azide-Antibody Azide-Antibody->Reaction2 ADC_unpurified Unpurified ADC Reaction2->ADC_unpurified Purification Purification (SEC) ADC_unpurified->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Purified_ADC->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Purified_ADC->In_Vivo_Efficacy

Figure 1: Experimental workflow for ADC production.

signaling_pathway ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Receptor Tumor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Cleavage Val-Cit Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation DrugRelease Released Cytotoxic Drug SelfImmolation->DrugRelease CellDeath Apoptosis / Cell Death DrugRelease->CellDeath

Figure 2: ADC internalization and drug release pathway.

References

Application Notes: Site-Specific ADC Preparation using Alkyne-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][] A critical component of ADC design is the linker, which covalently connects the antibody to the payload. The linker's properties significantly influence the ADC's stability, pharmacokinetics, and therapeutic index.[3][4]

This document details the use of an Alkyne-Val-Cit-PAB-PNP linker for the site-specific preparation of ADCs. This linker system incorporates three key functionalities:

  • Alkyne Handle: An alkyne group enables highly specific and efficient conjugation to an azide-modified antibody via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[7]

  • Val-Cit-PAB Cleavable Linker: The valine-citrulline (Val-Cit) dipeptide is a well-established enzymatically cleavable sequence.[8][9] It remains stable in systemic circulation but is efficiently cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[8][10] Following cleavage, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes self-immolation to release the unmodified, active cytotoxic payload inside the target cell.[8]

  • PNP Activated Carbonate: The p-nitrophenyl (PNP) carbonate is a highly reactive group designed for efficient coupling with an amine-functionalized cytotoxic payload.[11][12] This reaction forms a stable carbamate bond, creating the complete linker-payload construct ready for antibody conjugation.

The use of this linker in conjunction with site-specific antibody modification technologies allows for the generation of homogeneous ADC populations with a defined DAR, leading to improved safety and efficacy profiles compared to traditional stochastic conjugation methods.[3][13]

Mechanism of Action and Payload Release

The therapeutic effect of an ADC prepared with the Alkyne-Val-Cit-PAB linker is dependent on a multi-step process that occurs following administration.

ADC_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC ADC in Circulation Binding 1. Binding Receptor Tumor Antigen Receptor Internalization 2. Internalization (Endocytosis) Binding->Receptor Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage 3. Lysosomal Cleavage Payload Active Payload Cleavage->Payload  Cathepsin B cleaves Val-Cit linker; PAB self-immolates Apoptosis 4. Cell Death (Apoptosis)

Caption: ADC mechanism from binding to payload release.

  • Binding: The ADC circulates in the bloodstream and its monoclonal antibody component selectively binds to a specific antigen on the surface of a target cancer cell.[8]

  • Internalization: Upon binding, the cell internalizes the entire ADC-receptor complex through receptor-mediated endocytosis, enclosing it within an endosome.[8]

  • Lysosomal Trafficking and Cleavage: The endosome fuses with a lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide linker.[9]

  • Payload Release and Action: Cleavage of the linker initiates a self-immolation of the PAB spacer, which rapidly releases the cytotoxic payload in its fully active form inside the cell.[8] The released drug can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.[8]

Experimental Workflow

The preparation of a site-specific ADC using the this compound linker involves a three-stage process: synthesis of the linker-payload, site-specific modification of the antibody, and the final conjugation followed by purification and analysis.

ADC_Workflow Overall ADC Preparation Workflow LinkerPNP This compound Linker Step1 Protocol 1: Linker-Payload Synthesis LinkerPNP->Step1 Payload Amine-containing Payload (e.g., MMAE) Payload->Step1 LinkerPayload Alkyne-Val-Cit-PAB-Payload Step1->LinkerPayload Step3 Protocol 3: CuAAC 'Click' Conjugation LinkerPayload->Step3 Antibody Native Monoclonal Antibody (mAb) Step2 Protocol 2: Site-Specific mAb Azide (B81097) Modification Antibody->Step2 AzideAb Azide-Modified mAb Step2->AzideAb AzideAb->Step3 CrudeADC Crude ADC Step3->CrudeADC Step4 Protocol 4: Purification & Characterization CrudeADC->Step4 FinalADC Purified Site-Specific ADC Step4->FinalADC Analysis DAR by HIC-HPLC Purity by SEC-HPLC FinalADC->Analysis

Caption: Workflow for site-specific ADC preparation.

Experimental Protocols

Protocol 1: Synthesis of Linker-Payload (Alkyne-Val-Cit-PAB-Payload)

This protocol describes the conjugation of an amine-containing payload (e.g., MMAE) to the this compound linker. The amine group of the payload displaces the p-nitrophenol group to form a stable carbamate linkage.

Materials:

  • This compound (M.W. 638.7 g/mol )[5][6]

  • Amine-containing payload (e.g., Monomethyl auristatin E, MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing payload (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF to a concentration of ~20 mg/mL.[4]

  • Add DIPEA (3.0 equivalents) to the solution to act as a non-nucleophilic base.[4]

  • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product by reverse-phase preparative HPLC.

  • Combine fractions containing the pure product, freeze, and lyophilize to obtain the final Alkyne-Val-Cit-PAB-Payload as a white solid.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Site-Specific Antibody Azide Modification

This protocol provides a general method for introducing an azide handle at a specific site on an antibody. This example assumes the use of an antibody with an engineered cysteine residue for modification. Other site-specific methods include using unnatural amino acids or enzymatic approaches.[13]

Materials:

  • Engineered monoclonal antibody (mAb) in Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Azide-PEG4-Maleimide or similar thiol-reactive azide linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Reduction: Prepare the mAb solution at 5-10 mg/mL in PBS. Add a 10-fold molar excess of TCEP from a freshly prepared stock solution. Incubate for 2 hours at 37°C to selectively reduce the engineered cysteine thiol.[][14]

  • Buffer Exchange: Immediately remove excess TCEP by performing a buffer exchange into PBS (pH 7.2) using a desalting column according to the manufacturer's protocol.

  • Azide Linker Conjugation: Prepare a 10 mM stock solution of Azide-PEG4-Maleimide in anhydrous DMSO.

  • Add a 5 to 10-fold molar excess of the azide linker solution to the reduced antibody.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification: Remove unreacted azide linker by performing a second buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Determine the final concentration of the azide-modified mAb using a spectrophotometer at 280 nm. Store at 4°C.

Protocol 3: Site-Specific ADC Conjugation via CuAAC

This protocol describes the final "click" reaction between the azide-modified mAb and the alkyne-linker-payload.

Materials:

  • Azide-Modified mAb (from Protocol 2)

  • Alkyne-Val-Cit-PAB-Payload (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper-chelating ligand (e.g., BTTAA)

  • A reducing agent (e.g., Sodium Ascorbate)

  • Anhydrous DMSO

Procedure:

  • In a reaction vessel, add the Azide-Modified mAb to a final concentration of 5 mg/mL.

  • Prepare the Alkyne-Val-Cit-PAB-Payload as a 10 mM stock solution in DMSO. Add it to the mAb solution at a 5-fold molar excess relative to the antibody.

  • Prepare a fresh premix of the catalyst. In a separate tube, mix CuSO₄ and BTTAA in a 1:5 molar ratio in water.

  • Initiate the reaction by adding the CuSO₄/BTTAA premix to the mAb/payload mixture, followed immediately by the addition of a freshly prepared solution of sodium ascorbate. The final concentrations should be approximately:

    • Alkyne-Payload: ~150 µM

    • CuSO₄: ~50 µM

    • Sodium Ascorbate: ~500 µM

  • Incubate the reaction at room temperature for 2-4 hours with gentle agitation, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a copper-chelating agent like EDTA.

  • The resulting crude ADC solution is now ready for purification.

Protocol 4: ADC Purification and Characterization

This protocol describes the purification of the ADC to remove unreacted components and the subsequent analysis to determine purity and drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC solution (from Protocol 3)

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Purification:

    • Concentrate the crude ADC solution and perform a buffer exchange into a formulation buffer (e.g., PBS, pH 7.4) using a centrifugal concentrator. This will remove residual catalyst, payload, and solvents.

    • For higher purity, perform preparative Size Exclusion Chromatography (SEC) to separate the ADC from any aggregates or fragments.

  • Characterization:

    • Purity and Aggregation Analysis: Analyze the purified ADC by analytical SEC-HPLC. The primary peak should correspond to the monomeric ADC. Calculate purity by integrating the peak areas.

    • Drug-to-Antibody Ratio (DAR) Analysis: Determine the average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2) using Hydrophobic Interaction Chromatography (HIC-HPLC). The addition of the hydrophobic linker-payload increases the retention time of the antibody, allowing separation of different DAR species.[15] Alternatively, DAR can be determined by LC-MS analysis of the intact or reduced ADC.[1][16]

Data Presentation: Expected Results

The following tables summarize typical quantitative data expected from a successful site-specific ADC preparation.

Table 1: ADC Conjugation and Purification Summary

ParameterResultNotes
Initial mAb Concentration10.0 mg/mLStarting material
Azide-Modified mAb Conc.9.5 mg/mLRecovery after modification and buffer exchange
Final Purified ADC Conc.8.8 mg/mLRecovery after conjugation and purification
Overall Yield 88% Based on initial mAb
Monomer Purity (SEC)>98%Indicates minimal aggregation

Table 2: HIC-HPLC Analysis of Drug-to-Antibody Ratio (DAR)

SpeciesRetention Time (min)Peak Area (%)Description
DAR 08.5< 5%Unconjugated Antibody
DAR 212.1> 95%Site-Specifically Conjugated ADC
Average DAR ~1.9 Calculated from peak area distribution

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Alkyne-Val-Cit-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety profile. A low DAR may result in diminished potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[1][2] Therefore, accurate and reproducible determination of the DAR is essential during the development and manufacturing of ADCs.

This application note provides detailed protocols for the determination of the average DAR of ADCs constructed using an Alkyne-Val-Cit-PAB-PNP linker system. This linker is designed for selective cleavage by lysosomal enzymes, such as Cathepsin B, within the target cancer cell, leading to the release of the cytotoxic payload.[3] The alkyne group allows for click chemistry-based conjugation to an azide-modified antibody, while the p-nitrophenyl (PNP) group serves as a leaving group during the conjugation of the payload to the linker.

Two common and robust methods for DAR determination will be detailed:

  • UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR based on the distinct absorbance properties of the antibody and the cytotoxic drug.[4][5][6][]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[1][5][8][9][10]

Logical Workflow for DAR Determination

The following diagram illustrates the general workflow for the preparation and subsequent DAR analysis of an ADC.

DAR_Workflow cluster_prep ADC Preparation cluster_analysis DAR Analysis mAb Monoclonal Antibody (mAb) Azide_Mod Azide Modification mAb->Azide_Mod Conjugation Click Chemistry Conjugation Azide_Mod->Conjugation Drug_Linker Alkyne-Val-Cit-PAB-Payload Drug_Linker->Conjugation Purification Purification of ADC Conjugation->Purification ADC_Sample Purified ADC Purification->ADC_Sample Characterization UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC HIC-HPLC ADC_Sample->HIC DAR_Calc_UV DAR Calculation (UV/Vis) UV_Vis->DAR_Calc_UV DAR_Calc_HIC DAR Calculation (HIC) HIC->DAR_Calc_HIC Avg_DAR Average DAR DAR_Calc_UV->Avg_DAR DAR_Calc_HIC->Avg_DAR

Caption: General workflow for ADC preparation and subsequent DAR analysis.

Mechanism of Action: Val-Cit Linker Cleavage

The Val-Cit-PAB linker is designed to be stable in circulation but is susceptible to cleavage by enzymes, such as Cathepsin B, which are abundant in the lysosomal compartment of target cells. This enzymatic cleavage initiates a self-immolative cascade that results in the release of the active cytotoxic payload.

Linker_Cleavage ADC_Internalization 1. ADC Internalization via Receptor-Mediated Endocytosis Lysosomal_Fusion 2. Trafficking to Lysosome ADC_Internalization->Lysosomal_Fusion Enzymatic_Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosomal_Fusion->Enzymatic_Cleavage Self_Immolation 4. Self-Immolation of PAB Spacer Enzymatic_Cleavage->Self_Immolation Payload_Release 5. Release of Active Cytotoxic Payload Self_Immolation->Payload_Release

Caption: Mechanism of payload release from a Val-Cit-PAB linker-based ADC.

Experimental Protocols

DAR Determination by UV/Vis Spectroscopy

This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[]

4.1.1. Materials

  • Purified ADC solution

  • Unconjugated monoclonal antibody (mAb) solution of known concentration

  • Cytotoxic drug-linker construct (for determining extinction coefficient)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

  • Quartz cuvettes

4.1.2. Protocol

  • Determine Extinction Coefficients:

    • Measure the absorbance of the unconjugated mAb at 280 nm. The extinction coefficient (ε_Ab,280_) is typically known for a given antibody.

    • Measure the absorbance of the cytotoxic drug at its absorbance maximum (λ_max,Drug_) and at 280 nm. Calculate the extinction coefficients (ε_Drug,λmax_ and ε_Drug,280_).

  • Prepare ADC Sample:

    • Dilute the purified ADC solution in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure Absorbance:

    • Measure the absorbance of the diluted ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR:

    • The concentrations of the antibody and the drug in the ADC sample can be calculated using the following equations, which account for the spectral overlap:

      • C_Drug = (A_λmax - (A_280 * (ε_Drug,280 / ε_Ab,280))) / (ε_Drug,λmax - (ε_Drug,280 * (ε_Ab,λmax / ε_Ab,280)))

      • C_Ab = (A_280 - (A_λmax * (ε_Ab,λmax / ε_Drug,λmax))) / (ε_Ab,280 - (ε_Ab,λmax * (ε_Drug,280 / ε_Drug,λmax)))

      • A simplified equation can be used if the antibody absorbance at the drug's λ_max_ is negligible: C_Ab = (A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280 C_Drug = A_λmax / ε_Drug,λmax

    • The average DAR is the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab

4.1.3. Data Presentation

ParameterValue
ε_Ab,280_ (M⁻¹cm⁻¹)210,000
ε_Drug,λmax_ (M⁻¹cm⁻¹)25,000
ε_Drug,280_ (M⁻¹cm⁻¹)5,000
A_280_ (ADC Sample)0.850
A_λmax_ (ADC Sample)0.215
Calculated Average DAR 3.8
DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the drug load.[8][9] This method provides information on both the average DAR and the distribution of different DAR species.

4.2.1. Materials

  • Purified ADC solution

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

4.2.2. Protocol

  • Sample Preparation:

    • Dilute the purified ADC to a final concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detection: 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each resolved ADC species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) Where Peak Area_i is the area of the peak corresponding to the ADC species with DAR_i drug molecules.

4.2.3. Data Presentation

DAR Species (DAR_i)Retention Time (min)Peak Area (%)Peak Area_i * DAR_i
DAR08.55.20
DAR212.125.851.6
DAR414.945.3181.2
DAR616.818.7112.2
DAR818.25.040.0
Total 100.0 385.0
Calculated Average DAR 3.85

Conclusion

The accurate determination of the Drug-to-Antibody Ratio is a critical step in the development and quality control of ADCs. Both UV/Vis spectroscopy and HIC-HPLC are valuable analytical techniques for this purpose. UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, while HIC provides more detailed information about the distribution of different drug-loaded species. The choice of method will depend on the specific requirements of the analysis and the stage of ADC development. The protocols provided in this application note offer a robust framework for the reliable characterization of this compound based ADCs.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component of ADC design, and cleavable linkers are engineered to release the cytotoxic drug under specific conditions prevalent in the tumor microenvironment or within cancer cells. This targeted payload release mechanism aims to maximize on-target efficacy while minimizing systemic toxicity.

These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for ADCs featuring different types of cleavable linkers: enzyme-cleavable (e.g., valine-citrulline), pH-sensitive (e.g., hydrazone), and glutathione-sensitive (e.g., disulfide). Detailed protocols for assessing direct cytotoxicity and the bystander effect are provided, along with data presentation examples and diagrams of relevant signaling pathways.

General Experimental Workflow

A typical workflow for evaluating the in vitro cytotoxicity of an ADC with a cleavable linker involves several key steps, from initial cell culture to data analysis. This process ensures the accurate determination of the ADC's potency and efficacy.

Experimental Workflow for ADC In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding Optimal cell density adc_prep ADC Dilution Series Preparation adc_treatment ADC Treatment (e.g., 72-96h) adc_prep->adc_treatment Varying concentrations cell_seeding->adc_treatment viability_assay Cell Viability Reagent Addition adc_treatment->viability_assay readout Absorbance/Fluorescence Readout viability_assay->readout data_analysis Data Analysis & IC50 Calculation readout->data_analysis results Results Interpretation data_analysis->results

General workflow for ADC in vitro cytotoxicity assays.

Data Presentation: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of an ADC. The following tables summarize representative IC50 values for ADCs with different cleavable linkers across various cancer cell lines.

Table 1: Enzyme-Cleavable Linkers (e.g., Val-Cit)

ADC (Antibody-Linker-Payload)Target AntigenCancer Cell LineIC50 (pM)Reference
Trastuzumab-vc-MMAEHER2SK-BR-3 (Breast Cancer)14.3[1]
Trastuzumab-vc-MMAEHER2NCI-N87 (Gastric Cancer)Not specified[2]
Anti-CD22-vc-MMAECD22Ramos (B-cell lymphoma)Not specified[3]
Anti-HER2 ADC (Sulfatase-cleavable)HER2HER2+ cells61[1]
Anti-HER2 ADC (β-galactosidase-cleavable)HER2HER2+ cells8.8[1]

Table 2: pH-Sensitive Linkers (e.g., Hydrazone)

ADC (Antibody-Linker-Payload)Target AntigenCancer Cell LineIC50 (nmol/L)Reference
Gemtuzumab ozogamicin (B1678132) (Calicheamicin)CD33HL-60 (Leukemia)Not specified[4]
Silyl ether linker-MMAE ADCHER2HER2+ cell lines0.028–0.170[5]
Cetuximab-HMPO-DoxorubicinEGFRA431 (Skin Cancer)Not specified
Cetuximab-HMPO-Combretastatin A4EGFRA549 (Lung Cancer)Not specified

Table 3: Glutathione-Sensitive Linkers (e.g., Disulfide)

ADC (Antibody-Linker-Payload)Target AntigenCancer Cell LineIC50 (nM)Reference
Anti-HER2-Azobenzene-MMAEHER2SK-BR-3 (Breast Cancer)Not specified[6]
Anti-HER2-Azobenzene-MMAEHER2BT-474 (Breast Cancer)Not specified[6]
Trastuzumab-Disulfide-PBD-monoamideHER2SK-BR-3 (Breast Cancer)Not specified[7]
GSH-Doxorubicin ConjugateNot applicableAH66DR (Hepatoma)Not specified[8]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay (MTT-Based)

This protocol describes a general method for assessing the cytotoxicity of ADCs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • ADC constructs

  • Control antibody (unconjugated)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the ADC or control dilutions.

    • Include wells with medium only as a blank control and wells with untreated cells as a negative control.

    • Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[9]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: Bystander Effect Co-Culture Assay

This protocol is designed to evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[11][12]

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP)

  • ADC constructs

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Prepare a co-culture of Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1 or 1:3).[13]

    • Seed the co-culture mixture in a 96-well plate at an optimal density.

    • Include monocultures of both Ag+ and Ag- cells as controls.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC.

    • Treat the co-cultures and monocultures with the ADC dilutions.

    • Incubate for 72-96 hours.

  • Viability Assessment of Bystander Cells:

    • Wash the cells with PBS to remove dead cells and debris.

    • Quantify the number of viable fluorescent Ag- cells using a fluorescence microscope or a plate reader with fluorescence capabilities.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated wells to that of the untreated co-culture control.

    • A significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

Signaling Pathways

The cytotoxic payloads of ADCs induce cell death primarily through the activation of apoptotic signaling pathways. The specific pathway engaged depends on the mechanism of action of the payload.

Tubulin Inhibitors (e.g., MMAE, DM1)

Payloads such as monomethyl auristatin E (MMAE) and maytansinoid DM1 disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][14] This process often involves the intrinsic (mitochondrial) apoptotic pathway.

Tubulin_Inhibitor_Pathway ADC ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload_Release Payload Release (e.g., MMAE/DM1) Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondrial_Pathway Intrinsic Apoptosis Pathway G2M_Arrest->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction by tubulin inhibitor payloads.
DNA-Damaging Agents (e.g., Calicheamicin (B1180863), Doxorubicin)

Payloads like calicheamicin and doxorubicin (B1662922) induce cell death by causing DNA damage.[15][16] Calicheamicin causes double-strand DNA breaks, while doxorubicin intercalates into DNA and inhibits topoisomerase II.[15][16] This DNA damage triggers a DNA damage response (DDR) that can lead to p53-dependent or -independent apoptosis.[17]

DNA_Damaging_Agent_Pathway ADC ADC Internalization Internalization & Payload Release ADC->Internalization DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Internalization->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR p53_Activation p53 Activation DDR->p53_Activation Bax_Activation Bax/Bak Activation p53_Activation->Bax_Activation Mitochondrial_Release Mitochondrial Cytochrome c Release Bax_Activation->Mitochondrial_Release Caspase_Activation Caspase Cascade Activation Mitochondrial_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Alkyne-Val-Cit-PAB-PNP Conjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a class of reactions that are rapid, efficient, and specific.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for bioconjugation, enabling the precise and stable linkage of molecules in complex biological settings.[1][2] This application note provides a detailed protocol for the conjugation of an azide-containing molecule to the Alkyne-Val-Cit-PAB-PNP linker, a key component in the development of Antibody-Drug Conjugates (ADCs).

The this compound linker is a cleavable ADC linker designed for targeted drug delivery.[3][4] Its core features include a valine-citrulline (Val-Cit) peptide bond that is susceptible to cleavage by lysosomal enzymes like Cathepsin B, ensuring intracellular release of the payload.[3] The p-aminobenzyl alcohol (PAB) spacer facilitates this release, and the terminal alkyne group allows for straightforward conjugation to an azide-modified payload or targeting moiety via the CuAAC reaction.[3] The p-nitrophenyl (PNP) carbonate group is a reactive handle for attachment to a targeting antibody. This protocol focuses on the click chemistry step, conjugating a molecule of interest to the alkyne terminus.

Reaction Principle

The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking a terminal alkyne and an azide.[2][] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[6] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance reaction efficiency and protect biomolecules from oxidative damage.[6][7]

G cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne_Linker This compound Reaction_Vessel Reaction Mixture (Aqueous Buffer, e.g., PBS) Alkyne_Linker->Reaction_Vessel Azide_Molecule Azide-Containing Molecule (e.g., Payload) Azide_Molecule->Reaction_Vessel CuSO4 CuSO₄ CuSO4->Reaction_Vessel NaAscorbate Sodium Ascorbate NaAscorbate->Reaction_Vessel THPTA THPTA Ligand THPTA->Reaction_Vessel Conjugate Val-Cit-PAB-PNP Conjugate Reaction_Vessel->Conjugate Click Reaction (Room Temp, 1-4h)

Figure 1: Schematic of the CuAAC reaction for conjugating this compound.

Materials and Reagents

  • This compound (MW: 638.68 g/mol )[8]

  • Azide-containing molecule (e.g., cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Detailed Experimental Protocol

This protocol outlines the general procedure for conjugating an azide-modified molecule to the this compound linker. Optimization may be required depending on the specific properties of the azide-containing molecule.

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve 6.39 mg of this compound in 1 mL of anhydrous DMSO.

  • Azide-Containing Molecule (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. The exact mass will depend on the molecular weight of your molecule.

  • Copper(II) Sulfate (20 mM): Dissolve 4.99 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh just before use by dissolving 19.8 mg of sodium ascorbate in 1 mL of deionized water. Protect from light.

Click Chemistry Conjugation Reaction
  • In a microcentrifuge tube, add the desired volume of the azide-containing molecule stock solution.

  • Add a 1.2-fold molar excess of the this compound stock solution.

  • Add PBS (pH 7.4) to adjust the final reaction volume, ensuring the final DMSO concentration is below 5% (v/v) to maintain solubility and minimize effects on biomolecules.

  • In a separate tube, prepare the catalyst premix:

    • Mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[2] For example, for a 1 mM final Cu²⁺ concentration in a 100 µL reaction, mix 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA.

    • Let this mixture stand for 1-2 minutes.[2]

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light.[9] Reaction times can be optimized by monitoring the reaction progress.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Purification Stock_Solutions Prepare Stock Solutions: - Alkyne-Linker (DMSO) - Azide-Molecule (DMSO) - CuSO4 (Water) - THPTA (Water) - Na-Ascorbate (Water, Fresh) Mix_Reactants Combine Alkyne-Linker, Azide-Molecule, and PBS Stock_Solutions->Mix_Reactants Catalyst_Premix Prepare Catalyst Premix: CuSO4 + THPTA (1:5) Stock_Solutions->Catalyst_Premix Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Catalyst_Premix->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate to Initiate Reaction Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temp (1-4 hours, protected from light) Initiate_Reaction->Incubate Purify Purify Conjugate (RP-HPLC) Incubate->Purify Characterize Characterize Product (Mass Spectrometry) Purify->Characterize

Figure 2: Experimental workflow for this compound conjugation.

Purification of the Conjugate
  • Following the incubation period, the crude reaction mixture can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to separate the conjugated product from unreacted starting materials and reaction byproducts.

  • Collect the fractions corresponding to the desired product peak and lyophilize to obtain the purified conjugate.

Characterization
  • Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected molecular weight.

  • Purity can be assessed by analytical RP-HPLC.

Quantitative Data Summary

The following table provides representative reaction conditions and expected outcomes. These values should be used as a starting point and may require optimization for specific applications.

ParameterRecommended ValueNotes
Reactant Concentrations
Alkyne-Linker1.2 mMA slight excess of the alkyne can help drive the reaction to completion.
Azide-Molecule1.0 mMThe limiting reagent.
Catalyst System
CuSO₄0.25 - 1.0 mMHigher concentrations may be needed for challenging substrates.
THPTA1.25 - 5.0 mMMaintain a 5:1 ligand-to-copper ratio to protect biomolecules.[6][7]
Sodium Ascorbate5 - 10 mMA freshly prepared solution is crucial for efficient reduction of Cu(II).
Reaction Conditions
SolventPBS with <5% DMSOAqueous buffers are ideal for bioconjugation.[9]
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperatures.[10]
Reaction Time1 - 4 hoursMonitor by LC-MS for completion.
Expected Outcome
Yield> 80%Yields are typically high but depend on the specific reactants.[11]
Purity (post-HPLC)> 95%RP-HPLC is an effective method for achieving high purity.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield Inactive catalystPrepare sodium ascorbate solution fresh before each use. Ensure proper storage of copper and ligand solutions.
Poor solubility of reactantsIncrease the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on biomolecules.
Steric hindranceIncrease reaction time and/or temperature (e.g., 37°C). Increase the concentration of the catalyst system.
Side Product Formation Oxidation of the payload or linkerEnsure the reaction is well-mixed and the ligand-to-copper ratio is maintained at 5:1.[7]
Difficulty in Purification Similar retention times of product and starting materialOptimize the HPLC gradient to improve separation. Consider a different stationary phase if co-elution persists.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the conjugation of the this compound linker to azide-containing molecules. This protocol offers a detailed framework for researchers to perform this conjugation, a critical step in the synthesis of advanced biotherapeutics like ADCs. By following these guidelines and optimizing the reaction conditions for their specific molecules, scientists can achieve high yields of purified conjugate for downstream applications in drug development and biomedical research.

References

Application Notes and Protocols for In Vitro Antibody-Drug Conjugate (ADC) Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vitro cleavage assays to evaluate the stability and payload release characteristics of Antibody-Drug Conjugates (ADCs). The protocols outlined herein are essential for the preclinical assessment of ADC linker stability, a critical factor influencing both efficacy and toxicity.[1][2] The provided methodologies focus on enzymatic cleavage, particularly by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[3][4][]

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic class designed to deliver potent cytotoxic agents specifically to cancer cells.[6] The success of an ADC is highly dependent on the linker connecting the antibody to the payload.[7][8] An ideal linker remains stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently releasing the active payload within the target tumor cells.[6][9] In vitro cleavage assays are fundamental tools for characterizing the susceptibility of a linker to cleavage under simulated physiological conditions, thereby guiding the selection of optimal ADC candidates.[4][10]

This document details a generalized protocol for an in vitro ADC cleavage assay using the lysosomal enzyme Cathepsin B, a common protease involved in the cleavage of peptide-based linkers.[3][4][] The protocol can be adapted for other enzymes and linker types. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are typically employed to quantify the release of the payload over time.[4][7]

Signaling Pathway for Enzymatic ADC Cleavage

The following diagram illustrates the process of ADC internalization and subsequent enzymatic cleavage of the linker within the lysosome, leading to the release of the cytotoxic payload.

ADC_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage (e.g., by Cathepsin B) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxicity

Mechanism of ADC internalization and payload release.

Experimental Workflow

The general workflow for an in vitro ADC cleavage assay involves the preparation of reagents, incubation of the ADC with the selected enzyme, and subsequent analysis of the reaction mixture to quantify the released payload.[3]

ADC_Cleavage_Workflow start Start reagent_prep Reagent Preparation (ADC, Enzyme, Buffers) start->reagent_prep incubation Incubation (ADC + Enzyme at 37°C) reagent_prep->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis Sample Analysis (e.g., LC-MS/MS) quenching->analysis data_proc Data Processing & Interpretation analysis->data_proc end End data_proc->end

Generalized workflow for an in vitro ADC cleavage assay.

Detailed Experimental Protocol: Cathepsin B-Mediated Cleavage

This protocol provides a method to assess the cleavage of a protease-sensitive linker (e.g., Val-Cit) by recombinant human Cathepsin B.[4]

Materials and Reagents
  • Antibody-Drug Conjugate (ADC) with a protease-sensitive linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Quenching Solution (e.g., Acetonitrile with 0.1% formic acid and an internal standard)

  • Control ADC (with a non-cleavable linker, if available)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Experimental Procedure
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the Recombinant Human Cathepsin B according to the manufacturer's instructions.

    • Dilute the ADC stock solution to the desired final concentration (e.g., 10 µM) in the Assay Buffer.

  • Enzymatic Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures. For a 100 µL final reaction volume:

      • Test Sample: 90 µL of ADC solution + 10 µL of Cathepsin B solution (final enzyme concentration, e.g., 200 nM).

      • Negative Control (No Enzyme): 90 µL of ADC solution + 10 µL of Assay Buffer.

    • Gently mix the contents of each tube.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C.[4]

    • At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 20 µL) from each reaction tube.

  • Reaction Quenching:

    • Immediately add the collected aliquot to a tube containing a larger volume of cold Quenching Solution (e.g., 180 µL). This stops the enzymatic reaction and precipitates the protein.[4]

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Analyze the samples to quantify the amount of released payload.[4] A standard curve of the free payload should be prepared and run in parallel to enable accurate quantification.

Data Analysis
  • From the LC-MS/MS data, determine the concentration of the released payload at each time point.

  • Calculate the percentage of payload released at each time point relative to the initial total amount of conjugated payload.

  • Plot the percentage of released payload against time to visualize the cleavage kinetics.[4][11]

Data Presentation

Quantitative data from in vitro cleavage assays should be summarized in a clear and structured format to facilitate comparison between different ADC constructs or conditions.

Table 1: Comparative Analysis of Payload Release from Different ADC Constructs

Time (Hours)ADC-A (Val-Cit Linker) % Payload ReleaseADC-B (Glucuronide Linker) % Payload ReleaseADC-C (Non-Cleavable Linker) % Payload Release
0 0.5 ± 0.10.4 ± 0.10.3 ± 0.1
1 15.2 ± 1.83.1 ± 0.50.6 ± 0.2
4 45.8 ± 3.510.5 ± 1.20.9 ± 0.3
8 78.3 ± 4.122.4 ± 2.11.1 ± 0.4
24 95.1 ± 2.948.9 ± 3.71.5 ± 0.5

Data are represented as mean ± standard deviation (n=3).

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Pipetting errors or inconsistent mixing.Use calibrated pipettes and ensure thorough but gentle mixing of reagents.[3]
No or low cleavage observed Inactive enzyme; inappropriate buffer conditions (pH, reducing agents); presence of inhibitors.Verify enzyme activity using a known substrate. Optimize buffer pH and composition. Ensure no interfering substances are present.[12]
Precipitation of ADC during incubation ADC instability under assay conditions.Assess ADC solubility in the assay buffer prior to the experiment. Consider using a different buffer system or adding stabilizing excipients.
Disappearance of DNA/protein bands in gel-based analysis High concentration of nuclease/protease causing degradation; complex formation preventing entry into the gel.Optimize the enzyme-to-substrate ratio. Consider a proteinase K digestion step before loading the gel to release the analyte from the enzyme complex.[13][14]

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with Alkyne-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The synthesis of ADCs using an Alkyne-Val-Cit-PAB-PNP linker facilitates the precise attachment of a payload to a monoclonal antibody (mAb) via click chemistry. The valine-citrulline (Val-Cit) peptide sequence within the linker is designed for selective cleavage by lysosomal enzymes, such as Cathepsin B, ensuring controlled drug release within the target cell.

Following the conjugation reaction, a heterogeneous mixture is typically obtained, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated mAb, excess linker-payload, and residual organic solvents. A robust and efficient purification process is therefore critical to remove these impurities and to isolate a homogenous ADC product with the desired safety and efficacy profile. This document provides detailed application notes and protocols for a multi-step purification workflow for ADCs synthesized with the this compound linker.

Purification Workflow Overview

The purification of an alkyne-functionalized ADC is a multi-stage process designed to address the various impurities generated during the conjugation reaction. The typical workflow involves an initial buffer exchange and removal of small molecule impurities using Tangential Flow Filtration (TFF), followed by chromatographic steps to separate the ADC based on hydrophobicity and size.

ADC Purification Workflow start Crude ADC Mixture (Post-Conjugation) tff Tangential Flow Filtration (TFF) (Buffer Exchange & Solvent Removal) start->tff hic Hydrophobic Interaction Chromatography (HIC) (DAR Separation) tff->hic Diafiltered ADC waste1 Unconjugated Linker-Payload, Organic Solvents tff->waste1 Permeate sec Size Exclusion Chromatography (SEC) (Aggregate Removal) hic->sec ADC with Target DAR waste2 Unconjugated mAb, Low/High DAR Species hic->waste2 Unbound/Early Eluting Fractions final_adc Purified ADC sec->final_adc waste3 Aggregates sec->waste3 Early Eluting Fractions

A generalized workflow for the purification of ADCs.

Data Presentation: Purification Performance

The following tables summarize typical quantitative data obtained during the multi-step purification of an ADC synthesized via click chemistry. These values serve as a general guideline and may vary depending on the specific antibody, payload, and process parameters.

Table 1: Tangential Flow Filtration (TFF) Performance

ParameterSpecificationTypical Result
Organic Solvent Removal (e.g., DMSO) >99.9%>99.95% (5 log reduction)[1]
Excess Linker-Payload Removal >99.5%>99.8%[1]
ADC Recovery >95%95-98%
Process Time -2-4 hours

Table 2: Hydrophobic Interaction Chromatography (HIC) Performance

ParameterSpecificationTypical Result
Purity (Target DAR species) >95%>97%
Unconjugated mAb Removal >98%>99%
High DAR Species Reduction >90%>95%
ADC Recovery >85%85-95%

Table 3: Size Exclusion Chromatography (SEC) Performance

ParameterSpecificationTypical Result
Aggregate Content <1%<0.5%
Monomer Purity >99%>99.5%
ADC Recovery >95%>98%
Process Time -1-2 hours

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

This protocol is designed for the initial purification of the crude ADC mixture to remove unconjugated linker-payload, residual organic solvents (e.g., DMSO), and to exchange the buffer to one suitable for the subsequent HIC step.

Materials:

  • TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Crude ADC mixture

  • Diafiltration Buffer (e.g., HIC Equilibration Buffer: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Formulation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • System Preparation: Assemble and sanitize the TFF system according to the manufacturer's instructions. Equilibrate the system with Diafiltration Buffer.

  • Loading: Load the crude ADC mixture into the TFF system.

  • Diafiltration: Perform diafiltration with at least 10 diavolumes of the Diafiltration Buffer to ensure efficient removal of small molecule impurities and organic solvents. A reduction of over 10,000-fold in DMSO concentration can be achieved with 10 diafiltration volumes.[1]

  • Concentration: Concentrate the ADC solution to a target concentration suitable for the HIC step (e.g., 5-10 mg/mL).

  • Recovery: Recover the concentrated and diafiltered ADC from the system.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

HIC separates molecules based on their hydrophobicity. As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the overall hydrophobicity of the ADC increases, leading to stronger retention on the HIC column. This allows for the separation of ADCs with different DARs.

Materials:

  • HIC column (e.g., Butyl or Phenyl functionalized resin)

  • HPLC or FPLC system

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

  • Diafiltered ADC sample from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Loading: Load the diafiltered ADC sample onto the equilibrated column.

  • Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes (e.g., 20-30 CVs). Unconjugated antibody will elute first, followed by ADC species with increasing DAR values.

  • Fraction Collection: Collect fractions corresponding to the desired DAR species based on the chromatogram.

  • Analysis: Analyze the collected fractions for purity and DAR using analytical HIC or other appropriate methods.

  • Pooling: Pool the fractions containing the ADC with the target DAR.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their size. This step is crucial for removing high molecular weight species (aggregates) that may have formed during the conjugation or purification process.

Materials:

  • SEC column with an appropriate pore size for separating monoclonal antibodies and their aggregates.

  • HPLC or FPLC system

  • Mobile Phase: A neutral pH buffer compatible with the final formulation (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Pooled ADC fractions from Protocol 2

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.

  • Sample Loading: Load the pooled ADC sample onto the column.

  • Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fractions for purity and aggregate content using analytical SEC.

  • Pooling and Formulation: Pool the pure monomeric ADC fractions and buffer exchange into the final formulation buffer if necessary.

ADC Mechanism of Action and Linker Cleavage

The therapeutic efficacy of the ADC synthesized with the this compound linker relies on a series of events, starting from antigen binding on the cancer cell surface to the intracellular release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc ADC receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome (Low pH) endosome->lysosome Fusion cathepsin Cathepsin B lysosome->cathepsin payload Released Payload lysosome->payload Payload Release cathepsin->lysosome Cleavage of Val-Cit Linker tubulin Microtubule Disruption payload->tubulin apoptosis Apoptosis tubulin->apoptosis

Mechanism of action of a Val-Cit linker-containing ADC.[2][3]

The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][4]

Val_Cit_Cleavage adc_linker Antibody-Alkyne-(Val-Cit-PAB)-Payload cleavage Peptide Bond Cleavage adc_linker->cleavage cathepsin_b Cathepsin B (in Lysosome) cathepsin_b->cleavage pab_payload PAB-Payload cleavage->pab_payload self_immolation Self-Immolation of PAB pab_payload->self_immolation free_payload Free Payload self_immolation->free_payload

Cathepsin B-mediated cleavage of the Val-Cit linker.[4]

Upon internalization of the ADC into the lysosome, the low pH environment and the presence of Cathepsin B lead to the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) spacer. This initiates a self-immolative cascade, resulting in the release of the active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect, typically by disrupting microtubule dynamics and inducing apoptosis.[2][5]

References

Troubleshooting & Optimization

Alkyne-Val-Cit-PAB-PNP poor conjugation efficiency troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor conjugation efficiency with the Alkyne-Val-Cit-PAB-PNP linker.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal conjugation results.

Question 1: My conjugation reaction has a very low or no yield. What are the potential causes and how can I fix it?

Answer:

Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Degraded Reagents The this compound linker is sensitive to moisture and light. Improper storage can lead to degradation.[1]Store the linker at -20°C or -80°C, protected from moisture and light.[1] Always prepare fresh solutions of reagents before each experiment.[1]
Suboptimal Reaction pH The efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is pH-dependent.[2]Perform a pH screen using a range of buffers (e.g., pH 6.5-8.0) to find the optimal condition for your specific biomolecule.[2] A pH of 7.0-7.5 is a good starting point.[2]
Inefficient Copper Catalyst The active catalyst for CuAAC is Cu(I), which can be oxidized to Cu(II).Use a reducing agent like sodium ascorbate (B8700270) to keep the copper in the active Cu(I) state.[1] Ensure the copper-chelating ligand (e.g., THPTA) is used to improve reaction efficiency and prevent oxidative damage to the antibody.[1]
Low Reactant Concentrations CuAAC reactions are more efficient at higher concentrations.[1]Increase the concentration of one or both reactants.
Poor Solubility of Linker The this compound linker is soluble in DMSO and DMF.[3] Poor solubility in the reaction buffer can limit its availability.Prepare a concentrated stock solution of the linker in DMSO or DMF and add it to the reaction mixture. Keep the final concentration of the organic solvent below 10% to avoid antibody denaturation.[1]

A logical workflow for troubleshooting low conjugation yield is presented below.

G start Low/No Conjugation Yield check_reagents Verify Reagent Quality & Storage start->check_reagents check_ph Optimize Reaction pH check_reagents->check_ph Reagents OK check_catalyst Assess Catalyst System check_ph->check_catalyst pH Optimized check_concentration Increase Reactant Concentrations check_catalyst->check_concentration Catalyst Active check_solubility Improve Linker Solubility check_concentration->check_solubility Concentration Increased success Successful Conjugation check_solubility->success Solubility Addressed

Caption: Troubleshooting workflow for low conjugation yield.

Question 2: The conjugation yield is inconsistent between different batches. What could be the source of this variability?

Answer:

Inconsistent yields often point to variability in the starting materials or subtle differences in the experimental setup.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Variable Antibody/Protein Modification The initial functionalization of your biomolecule with an azide (B81097) or alkyne group can vary in efficiency.Characterize the degree of labeling for each batch of modified biomolecule before proceeding with the conjugation.[1] Techniques like MALDI-TOF mass spectrometry can confirm the mass shift corresponding to the modification.[1]
Inconsistent Reagent Quality The quality of the linker, catalyst, and other reagents can differ between lots.Use fresh, high-quality reagents and consider qualifying new batches before use in large-scale experiments.[1]
Buffer Preparation Inconsistencies Minor variations in buffer pH and composition can impact reaction kinetics.[1]Prepare buffers carefully and consistently. Verify the pH of each new buffer preparation.

The relationship between starting material quality and conjugation consistency is illustrated in the diagram below.

G cluster_inputs Starting Materials cluster_processes Processes cluster_outputs Results Antibody Antibody/Protein Modification Biomolecule Modification Antibody->Modification Linker This compound Conjugation Conjugation Reaction Linker->Conjugation Catalyst Catalyst System Catalyst->Conjugation Modification->Conjugation Consistent_Yield Consistent Yield Conjugation->Consistent_Yield Controlled Quality Inconsistent_Yield Inconsistent Yield Conjugation->Inconsistent_Yield Variable Quality

Caption: Impact of starting material quality on conjugation consistency.

Question 3: My antibody-drug conjugate (ADC) appears to be aggregating after conjugation. Why is this happening and what can I do?

Answer:

Aggregation is a significant issue in ADC development, and the Val-Cit-PAB linker can contribute to this problem due to its hydrophobicity.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Hydrophobicity of the Linker-Payload The p-aminobenzyl carbamate (B1207046) (PAB) moiety in the Val-Cit linker is hydrophobic.[4] This hydrophobicity, especially when combined with a hydrophobic payload, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[5]Consider using a more hydrophilic linker, such as one incorporating PEG spacers or charged residues like glutamic acid (e.g., Glu-Val-Cit).[5][6] Optimize the DAR to the lowest effective level to minimize hydrophobicity-driven aggregation.
Oxidative Damage to the Antibody The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS) that may damage the antibody, leading to aggregation.[1]The use of copper-chelating ligands can help mitigate this issue.[1] Ensure the reaction is performed in a controlled manner and consider de-gassing buffers.
Inaccessibility of Alkyne Groups Hydrophobic regions of a protein can aggregate, burying the alkyne groups and leading to incomplete conjugation and potential aggregation of partially conjugated species.Performing the reaction in the presence of a denaturing or solvating agent like DMSO can help expose these sites.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1:

  • Alkyne: This functional group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the linker to a biomolecule containing an azide group.[3]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][8] This allows for the specific release of the payload inside the target cells.

  • PAB (p-aminobenzyl): This is a self-immolative spacer. Once the Val-Cit sequence is cleaved by cathepsin B, the PAB group spontaneously undergoes a 1,6-elimination reaction to release the attached drug in its active form.[8]

  • PNP (p-nitrophenyl carbonate): This is an activated carbonate group used for conjugating a payload (e.g., a cytotoxic drug) to the linker.

Q2: What are the recommended storage conditions for the this compound linker?

A2: The linker should be stored at -20°C for long-term stability.[3] Some suppliers recommend storage at -80°C.[1] It is crucial to protect it from moisture and light.[1]

Q3: In which solvents is the this compound linker soluble?

A3: The linker is soluble in organic solvents such as DMSO and DMF.[3]

Q4: My Val-Cit linked ADC is unstable in mouse plasma. Why?

A4: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[5][6] This can lead to premature drug release and off-target toxicity in preclinical mouse models.[5] For in vivo studies in mice, consider using a more stable linker, such as Glu-Val-Cit, or using Ces1C knockout mice.[5][6]

Q5: What analytical techniques are recommended for characterizing my final conjugate?

A5: A combination of techniques is often necessary for full characterization. Common methods include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.[9]

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): To confirm the identity of the conjugated species and determine the DAR.[10]

  • MALDI-TOF Mass Spectrometry: To measure the molecular weight of the conjugate and confirm successful conjugation.[1][9]

  • Size Exclusion Chromatography (SEC): To assess the extent of aggregation.[9]

Experimental Protocols

Protocol 1: pH Screening for Optimizing CuAAC Conjugation

This protocol provides a method for screening different pH conditions to optimize the yield of your CuAAC reaction.

Materials:

  • Azide-modified biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS).

  • This compound linker.

  • A series of buffers with different pH values (e.g., MES pH 6.5, HEPES pH 7.0, HEPES pH 7.5, HEPES pH 8.0).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • DMSO (for dissolving the linker).

Procedure:

  • Prepare Linker Stock: Dissolve the this compound linker in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Reaction Mixtures: In separate microcentrifuge tubes for each pH to be tested, combine the azide-modified biomolecule and the linker in the desired molar ratio in the corresponding buffer.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is common.[2]

  • Initiate the Reaction: Add the CuSO₄/ligand premix to each reaction tube. Then, add the freshly prepared sodium ascorbate solution to each tube to initiate the click reaction.[2]

  • Incubation: Incubate the reactions at room temperature or 37°C for a predetermined time (e.g., 1-2 hours).

  • Analysis: Analyze the reaction products by a suitable method (e.g., SDS-PAGE, RPLC-MS) to determine the conjugation efficiency at each pH.

Protocol 2: Small-Scale Test Conjugation with a Fluorescent Dye

This protocol helps to verify the successful modification of a biomolecule with an alkyne or azide group before committing to a large-scale conjugation with the valuable linker.

Materials:

  • Alkyne- or azide-modified biomolecule.

  • An azide- or alkyne-containing fluorescent dye (e.g., Azide-Fluor 488).

  • Reagents for CuAAC reaction as described in Protocol 1.

Procedure:

  • Set up a small-scale CuAAC reaction as described in Protocol 1, substituting the this compound linker with the fluorescent dye.

  • Incubate the reaction for 1-2 hours.

  • Analyze the reaction mixture by SDS-PAGE.

  • Visualize the gel using a fluorescence imager. A fluorescent band at the molecular weight of your biomolecule confirms successful modification and reactivity.[1]

A visual representation of the analytical workflow is provided below.

G cluster_conjugation Conjugation & Analysis cluster_analysis Analytical Techniques Conjugate Conjugated Product HIC HIC (DAR Distribution) Conjugate->HIC RPLCMS RPLC-MS (Identity, DAR) Conjugate->RPLCMS MALDITOF MALDI-TOF MS (Molecular Weight) Conjugate->MALDITOF SEC SEC (Aggregation) Conjugate->SEC

Caption: Analytical workflow for conjugate characterization.

References

Technical Support Center: Val-Cit-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of Val-Cit-PAB ADCs.

Issue Possible Cause Troubleshooting Steps
Premature Drug Release in Mouse Models Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1][2] This can lead to off-target toxicity and reduced efficacy.1. Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. A significantly higher rate of drug release in mouse plasma is indicative of Ces1C susceptibility. 2. Utilize Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm that premature release is mitigated.[2] 3. Linker Modification: Consider synthesizing an ADC with a modified linker, such as the glutamic acid-valine-citrulline (EVCit) linker, which has been shown to have enhanced stability in mouse plasma.[3]
ADC Aggregation Observed During Formulation or Storage The inherent hydrophobicity of the Val-Cit-PAB linker and/or the conjugated payload can lead to self-association and aggregation, particularly at higher drug-to-antibody ratios (DAR).[4]1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[5][6] 2. Optimize Formulation: Evaluate the impact of pH, ionic strength, and excipients on ADC stability. 3. Reduce DAR: If feasible, synthesize ADCs with a lower average DAR and assess the impact on aggregation.[4] 4. Consider Hydrophilic Linkers: For next-generation ADCs, explore the use of more hydrophilic linkers or linker-payload combinations.[4]
Inconsistent Results in In Vitro Cytotoxicity Assays Premature drug release in the cell culture medium, leading to non-specific cell killing.1. Assess Media Stability: Incubate the ADC in the cell culture medium for the duration of the assay and measure the amount of free drug released over time using LC-MS. 2. Include a Non-Target Cell Line: Use a cell line that does not express the target antigen as a negative control to assess off-target toxicity. 3. Washout Step: After an initial incubation period, wash the cells to remove unbound ADC and free drug before continuing the incubation.
Discrepancy Between In Vitro Potency and In Vivo Efficacy Poor in vivo stability leading to a shorter half-life of the intact ADC and reduced tumor delivery of the payload.1. Conduct Pharmacokinetic (PK) Studies: Perform PK studies in relevant animal models (e.g., mouse, rat, cynomolgus monkey) to determine the half-life of the total antibody and the intact ADC.[1] 2. Analyze Metabolites: Use LC-MS to identify and quantify the free payload and other metabolites in plasma samples from PK studies. This will provide insights into the rate and sites of drug release.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of drug release for a Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[7] Following internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B in the lysosome. Cathepsin B cleaves the peptide bond between citrulline and the PAB spacer, initiating a self-immolative cascade that releases the active cytotoxic payload inside the cell.[7]

Q2: Why is my Val-Cit-PAB ADC unstable in mouse plasma but stable in human plasma?

A2: This species-specific instability is primarily due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can recognize and cleave the Val-Cit dipeptide.[8][9] This enzyme is not present at significant levels or has a different substrate specificity in human plasma, leading to the observed difference in stability.[8] This phenomenon is a critical consideration for the preclinical evaluation of ADCs in rodent models.

Q3: How does the hydrophobicity of the payload affect the stability of a Val-Cit-PAB ADC?

A3: A more hydrophobic payload can increase the overall hydrophobicity of the ADC, which can lead to a higher propensity for aggregation.[4] This aggregation can, in turn, reduce the ADC's solubility, alter its pharmacokinetic properties, and potentially increase its immunogenicity. The Val-Cit-PAB linker itself has a degree of hydrophobicity that can contribute to this effect, especially at higher drug-to-antibody ratios (DARs).

Q4: What is the "bystander effect" and how does the Val-Cit-PAB linker contribute to it?

A4: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out of that cell and kill neighboring, antigen-negative cancer cells. For the bystander effect to occur, the released payload must be membrane-permeable. The cleavage of the Val-Cit-PAB linker inside the lysosome releases the payload, and if the payload has the appropriate physicochemical properties, it can then exert a bystander effect, which can be beneficial for treating heterogeneous tumors.

Q5: Are there alternative cleavable linkers that are more stable in mouse models?

A5: Yes, to address the instability of the Val-Cit linker in mouse plasma, researchers have developed alternative linkers. A notable example is the glutamic acid-valine-citrulline (EVCit) linker. The addition of the charged glutamic acid residue at the P3 position sterically hinders the cleavage by mouse Ces1C, significantly improving the ADC's stability and half-life in mouse models without compromising its susceptibility to lysosomal cleavage by Cathepsin B.[3]

Data Summary

The following tables summarize key quantitative data related to the stability and properties of Val-Cit-PAB ADCs.

Table 1: Comparative Stability of Val-Cit and EVCit Linkers in Mouse Plasma

LinkerADC ConstructIncubation Time in Mouse PlasmaRemaining Conjugated PayloadReference
Val-Citanti-HER2-MMAF14 days<5%[9][10]
EVCitanti-HER2-MMAF14 daysAlmost no cleavage[9][10]
Val-CitcAC10-MMAE144 hours (6 days)Approx. 50%[1]
EVCitN/A12 days (half-life in mouse model)50%[3]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

ADCAverage DARAggregation (%) in Human Plasma (6 days)Reference
Ab095-vc-MMAE2.4~20%[11]
Ab095-vc-MMAE3.4~28%[11]
Ab095-vc-MMAE4.6~35%[11]

Note: The level of aggregation can be influenced by the specific antibody, payload, and formulation conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS)

Objective: To assess the stability of a Val-Cit-PAB ADC in plasma from different species.

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724) with an internal standard (for protein precipitation)

  • LC-MS system

Methodology:

  • Thaw plasma at 37°C.

  • Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant which contains the released payload.

  • Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

  • Calculate the percentage of drug release at each time point relative to the initial total conjugated drug concentration.

Protocol 2: Lysosomal Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of the Val-Cit-PAB linker by the lysosomal protease Cathepsin B.

Materials:

  • ADC of interest

  • Recombinant human Cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)

  • Cathepsin B inhibitor (e.g., CA-074) as a negative control

  • 96-well black microplate

  • Fluorescence microplate reader (if using a fluorogenic substrate) or LC-MS system

Methodology:

  • Activate the recombinant Cathepsin B by incubating it in the Activation Buffer at room temperature for 15 minutes. A typical starting concentration is 10-50 nM.[12][13]

  • Prepare the ADC substrate solution in the Assay Buffer. A typical final concentration is 10-50 µM.[12]

  • In a 96-well plate, add the activated Cathepsin B solution.

  • For a negative control, pre-incubate the activated Cathepsin B with a Cathepsin B inhibitor before adding the ADC substrate.

  • Initiate the reaction by adding the ADC substrate solution to the wells.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples by LC-MS to quantify the amount of released payload.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

  • Optional: Isopropanol (B130326) can be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.[14]

Methodology:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample. The unconjugated antibody (DAR=0) will have the least retention, while species with higher DARs will be retained more strongly due to increased hydrophobicity.

  • Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a suitable chromophore.

  • The average DAR is calculated from the relative peak area of each DAR species, weighted by its respective drug load.

Protocol 4: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: A buffered saline solution, e.g., 150 mM Sodium Phosphate, pH 7.0.[15] For hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to prevent non-specific interactions with the column matrix.[16][17]

Methodology:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample.

  • The separation is based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

Visualizations

Intended_Cleavage_Pathway ADC Val-Cit-PAB ADC in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Cell Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Peptide Bond Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Payload Active Payload Released SelfImmolation->Payload Target Intracellular Target Payload->Target

Caption: Intended intracellular drug release pathway for a Val-Cit-PAB ADC.

Premature_Cleavage_Pathway ADC Val-Cit-PAB ADC in Mouse Plasma PrematureCleavage Premature Cleavage ADC->PrematureCleavage Ces1C Carboxylesterase 1C (Ces1C) Ces1C->PrematureCleavage InactivePayload Inactive Payload (or Off-Target Toxicity) PrematureCleavage->InactivePayload

Caption: Premature drug release pathway in mouse models.

Experimental_Workflow_Stability cluster_0 In Vitro Plasma Stability cluster_1 Aggregation Analysis start_plasma Incubate ADC in Plasma (Mouse, Human, etc.) at 37°C timepoint_plasma Collect Aliquots at Time Points start_plasma->timepoint_plasma precipitate Protein Precipitation (Acetonitrile) timepoint_plasma->precipitate analyze_lcms LC-MS Analysis of Released Payload precipitate->analyze_lcms start_agg Prepare ADC Sample analyze_sec SEC-HPLC Analysis start_agg->analyze_sec quantify_agg Quantify % Aggregates analyze_sec->quantify_agg

Caption: Experimental workflow for assessing ADC stability and aggregation.

References

Optimizing CuAAC Reactions for Antibody-Drug Conjugate (ADC) Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the synthesis of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the CuAAC conjugation process, offering potential causes and actionable solutions.

1. Low or No Conjugation Yield

  • Question: My CuAAC reaction is resulting in a low yield of the desired ADC, or no product is forming at all. What are the potential causes and how can I improve the conjugation efficiency?

  • Answer: Low conjugation yield is a common issue that can stem from several factors related to the reagents and reaction conditions.

    • Potential Causes & Solutions:

      Potential CauseSuggested Solution
      Inactive Catalyst (Oxidized Cu(I)) The Cu(I) catalyst is essential for the reaction and is susceptible to oxidation to the inactive Cu(II) state. Ensure fresh solutions of the reducing agent, such as sodium ascorbate (B8700270), are used. A 3- to 10-fold molar excess of the reducing agent relative to the copper source is recommended.[1] To prevent oxidation from atmospheric oxygen, degas all buffers and solutions and consider working under an inert atmosphere (e.g., nitrogen or argon).[1]
      Ineffective or Absent Ligand Copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine) are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing antibody degradation.[1][2][3] Ensure the correct ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1.[4][5]
      Inaccessible Azide (B81097) or Alkyne Groups The azide or alkyne functional groups on the antibody or drug-linker may be sterically hindered or buried within the biomolecule's structure. Consider adding denaturants like DMSO (up to 5-10%) or gently increasing the reaction temperature to improve accessibility.[1]
      Interference from Buffer Components Certain buffer components can interfere with the copper catalyst. Avoid buffers containing high concentrations of chelators (e.g., EDTA), strong bases, or thiols.[1] Iodide ions can also negatively impact the reaction.[1][6] Phosphate-buffered saline (PBS) is a commonly used and generally suitable buffer.[2]
      Incorrect Reagent Stoichiometry The molar ratio of the drug-linker to the antibody is a critical parameter. Typically, a molar excess of the drug-linker (from 4 to 10 equivalents) is used to drive the reaction to completion.[2]

2. Antibody Aggregation or Precipitation

  • Question: I am observing significant aggregation or precipitation of my antibody during or after the CuAAC reaction. What causes this and what steps can I take to prevent it?

  • Answer: Antibody aggregation is a significant challenge in ADC synthesis, potentially triggered by the reaction conditions or the properties of the ADC itself.

    • Potential Causes & Solutions:

      Potential CauseSuggested Solution
      Generation of Reactive Oxygen Species (ROS) The combination of a Cu(II) salt (like CuSO₄) and sodium ascorbate can generate reactive oxygen species (ROS), which can lead to oxidative damage and subsequent aggregation of sensitive antibodies.[1][7][8] The use of a copper-chelating ligand such as THPTA can help minimize ROS formation.[1] Adding ROS scavengers like aminoguanidine (B1677879) to the reaction mixture can also mitigate oxidative damage.[1][8]
      Suboptimal Reaction Conditions (pH, Ionic Strength) The pH and ionic strength of the reaction buffer can influence antibody stability. Adjusting the pH or ionic strength may help to minimize aggregation.[1][9][10]
      Increased Hydrophobicity of the ADC The conjugation of hydrophobic drug-linker payloads can increase the overall hydrophobicity of the antibody, leading to a higher propensity for aggregation.[11] If aggregation is severe, consider redesigning the linker to include more hydrophilic components, such as PEG moieties.[7][12]
      Inefficient Removal of Copper Residual copper ions can sometimes promote aggregation. After the reaction, ensure the copper is effectively removed, for example, by adding a chelator like EDTA followed by purification.[5]
      Use of Additives The inclusion of certain additives can help to reduce aggregation. Sugar osmolytes (e.g., glucose, mannose, maltose) and formulation excipients like polysorbates (e.g., Polysorbate 20 or 80) have been shown to be effective in reducing aggregate formation during cell culture and may be beneficial in the reaction buffer.[13]

Frequently Asked Questions (FAQs)

1. Reaction Components and Setup

  • Q: What is the recommended copper source for CuAAC in ADC synthesis?

    • A: The most common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2][5][6] Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible but can be less convenient due to their instability.[14]

  • Q: Which ligand should I choose for my CuAAC reaction?

    • A: Water-soluble ligands are preferred for bioconjugation in aqueous buffers. THPTA is a widely used and effective ligand that stabilizes Cu(I) and accelerates the reaction.[2][3] Other ligands such as TBTA and BTTAA are also commonly employed.[3][15] The choice of ligand may require empirical optimization for a specific antibody-drug combination.

  • Q: What is the optimal order of reagent addition?

    • A: A common practice is to first prepare a premix of the copper source (e.g., CuSO₄) and the ligand (e.g., THPTA) to allow for complex formation.[2][5] This complex is then added to the mixture of the antibody and the azide- or alkyne-functionalized drug-linker. The reaction is typically initiated by the addition of the reducing agent (e.g., sodium ascorbate).[2]

2. Reaction Conditions

  • Q: What are the typical reaction times and temperatures for CuAAC-mediated ADC synthesis?

    • A: CuAAC reactions for ADC synthesis are generally rapid and are often performed at room temperature.[2] Typical incubation times range from 30 minutes to a few hours.[2][5] Reaction progress should be monitored to determine the optimal time.

  • Q: Can I use organic co-solvents in my reaction?

    • A: Yes, water-miscible organic co-solvents like DMSO or DMF can be used, especially to dissolve hydrophobic drug-linkers.[2] It is advisable to keep the concentration of the organic solvent low (typically ≤10%) to maintain the stability of the antibody.

3. Post-Reaction Processing and Analysis

  • Q: How should I purify my ADC after the conjugation reaction?

    • A: Purification is essential to remove unreacted drug-linker, residual copper, ligand, and reducing agent. Size-exclusion chromatography (SEC) is a widely used method for separating the larger ADC from smaller reaction components.[2][5] Other techniques like hydrophobic interaction chromatography (HIC) or affinity chromatography can also be employed.[2]

  • Q: What analytical techniques are used to characterize the resulting ADC?

    • A: A suite of analytical methods is necessary to characterize the ADC.

      • Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and assess the distribution of drug-loaded species.[16][17]

      • Size-Exclusion Chromatography (SEC): Used to quantify the amount of aggregation and fragmentation.[16]

      • Reversed-Phase HPLC (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide detailed information on the DAR, drug load distribution, and the integrity of the ADC.[16][17][18]

Experimental Protocols

General Protocol for CuAAC-mediated ADC Synthesis

This protocol provides a general workflow for the conjugation of an azide-functionalized drug-linker to an alkyne-functionalized antibody.

  • Preparation of Stock Solutions:

    • Antibody-alkyne in a suitable buffer (e.g., PBS, pH 7.4).

    • Drug-linker-azide in an organic solvent like DMSO.

    • Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).[2]

    • Ligand (e.g., THPTA) in water (e.g., 200 mM).[2]

    • Sodium ascorbate in water (e.g., 100 mM, prepare fresh).[2]

  • Catalyst Premix Formation:

    • In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio.[2][5]

    • Allow the mixture to stand for 1-2 minutes to facilitate the formation of the copper-ligand complex.[5]

  • Conjugation Reaction:

    • In the main reaction vessel, combine the antibody-alkyne solution with the desired molar excess of the drug-linker-azide (typically 4-10 equivalents).[2]

    • Add the prepared copper-ligand complex to the antibody/drug-linker mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature, protecting it from light.[2] Monitor the reaction progress.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a chelating agent like EDTA to a final concentration of ~20 mM to sequester the copper catalyst.[5]

    • Purify the ADC using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove excess reagents and by-products.[2]

Visual Guides

ADC_CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis Ab_alkyne Antibody-Alkyne Reaction_Mix Reaction Mixture Ab_alkyne->Reaction_Mix Drug_azide Drug-Linker-Azide Drug_azide->Reaction_Mix Cu_Ligand CuSO4 + Ligand (e.g., THPTA) Cu_Ligand->Reaction_Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction_Mix Initiation Purification Purification (e.g., SEC) Reaction_Mix->Purification Analysis Characterization (HIC, LC-MS) Purification->Analysis

Caption: General experimental workflow for ADC synthesis via CuAAC.

Troubleshooting_Logic Start Low ADC Yield? Check_Catalyst Is Cu(I) catalyst active? - Use fresh reducing agent - Degas solutions Start->Check_Catalyst Yes Check_Ligand Is a suitable ligand present at the correct ratio? Check_Catalyst->Check_Ligand Check_Accessibility Are functional groups accessible? - Add co-solvent (DMSO) - Adjust temperature Check_Ligand->Check_Accessibility Check_Buffer Does buffer contain interfering components? Check_Accessibility->Check_Buffer Success Yield Improved Check_Buffer->Success

Caption: Troubleshooting decision tree for low ADC conjugation yield.

References

Navigating Aggregation Challenges with Alkyne-Val-Cit-PAB-PNP ADCs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the Alkyne-Val-Cit-PAB-PNP linker system. Aggregation is a critical quality attribute that can impact the stability, efficacy, and safety of ADCs. This guide offers practical solutions and detailed experimental protocols to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound ADCs?

A1: Aggregation of these ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface after conjugation with the linker-payload. The Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker, in combination with a hydrophobic payload, can create "hydrophobic patches" on the antibody surface. These patches can interact between ADC molecules, leading to self-association and the formation of soluble and insoluble aggregates.[1]

Several factors can exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated linker-payloads per antibody increases the overall hydrophobicity, making the ADC more prone to aggregation.[2]

  • Conjugation Chemistry and Conditions: The conditions used during the conjugation reaction, such as pH, temperature, and the use of organic co-solvents to dissolve the linker-payload, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[1]

  • Formulation and Storage: Inappropriate buffer conditions (pH, ionic strength), freeze-thaw cycles, and mechanical stress during storage and handling can also contribute to ADC aggregation.

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect the aggregation of Val-Cit-PAB ADCs?

A2: The DAR is directly correlated with the propensity for aggregation. Higher DARs lead to a significant increase in hydrophobicity and a greater tendency for ADC molecules to aggregate. While specific quantitative data for the this compound linker is limited in publicly available literature, studies on similar Val-Cit-based ADCs provide valuable insights. For instance, one study demonstrated that a Val-Cit-based ADC with an average DAR of approximately 7 exhibited a 1.80% increase in the dimeric peak as measured by size exclusion chromatography (SEC).[3] In contrast, achieving a high DAR with Val-Cit linkers is generally considered challenging due to issues with precipitation and aggregation.[2] A similar linker system, Val-Ala, has been shown to allow for a DAR of up to 7.4 with less than 10% aggregation, highlighting the impact of subtle linker modifications on stability.[2][4]

Q3: What role does the p-nitrophenyl (PNP) carbonate play in this linker system and can it contribute to aggregation?

A3: The p-nitrophenyl (PNP) carbonate is an activated ester that serves as a good leaving group during the conjugation reaction. It facilitates the covalent attachment of the linker-payload to nucleophilic residues on the antibody, typically the ε-amino group of lysine (B10760008) residues. While the PNP group itself is released during the conjugation and is not part of the final ADC, the reaction conditions required for its efficient departure (e.g., slightly alkaline pH) can sometimes contribute to antibody instability and aggregation if not carefully optimized.

Q4: What are the recommended analytical techniques to monitor and quantify aggregation in my ADC samples?

A4: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation. Key methods include:

  • Size Exclusion Chromatography (SEC-HPLC): This is the most common and robust method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[5]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in solution. It is highly sensitive to the presence of large aggregates and provides information on the overall polydispersity of the sample.[6]

  • Capillary Electrophoresis - Sodium Dodoecyl Sulfate (CE-SDS): This high-resolution technique separates proteins based on their molecular weight under denaturing conditions (both reducing and non-reducing). It is excellent for assessing purity, fragmentation, and the presence of high molecular weight species.[7][8]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique combines the separation power of SEC with the ability of MALS to determine the absolute molar mass of the eluting species, providing accurate quantification and characterization of aggregates.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common aggregation issues encountered during the preparation and handling of this compound ADCs.

Problem 1: Significant aggregation observed immediately after the conjugation reaction.

This is a frequent issue stemming from the conjugation process itself. The following workflow can help identify and address the root cause.

cluster_0 Immediate Aggregation Post-Conjugation start High Aggregation Detected by SEC/DLS q1 Review Conjugation Conditions start->q1 a1_1 Optimize pH (Avoid pI) q1->a1_1 pH issue? a1_2 Reduce Co-solvent (e.g., DMSO <5%) q1->a1_2 Solvent issue? a1_3 Lower Reaction Temperature q1->a1_3 Temp issue? q2 Assess Linker-Payload & DAR a1_1->q2 a1_2->q2 a1_3->q2 a2_1 Lower Molar Excess of Linker-Payload q2->a2_1 High DAR? a2_2 Target a Lower Average DAR q2->a2_2 High DAR? q3 Consider Process Modifications a2_1->q3 a2_2->q3 a3_1 Implement In-process Filtration q3->a3_1 Process optimization a3_2 Evaluate Solid-Phase Conjugation q3->a3_2 Process optimization end Aggregation Mitigated a3_1->end a3_2->end

Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
Problem 2: Gradual increase in ADC aggregation during storage.

This indicates issues with the formulation or storage conditions.

Root Causes & Solutions:

Parameter Potential Issue Recommended Action
Buffer pH The pH is near the isoelectric point (pI) of the ADC, or is otherwise suboptimal for stability.Screen a range of pH values (e.g., 5.0 - 7.5) to identify the pH of maximum stability. A pH slightly acidic to neutral is often optimal for monoclonal antibodies.
Buffer Composition The buffer system does not adequately stabilize the ADC.Evaluate different buffer species (e.g., citrate, histidine, phosphate) and their concentrations.
Excipients Lack of stabilizing excipients to prevent hydrophobic interactions.Incorporate stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, mannitol), and non-ionic surfactants (e.g., polysorbate 20 or 80) to minimize aggregation.
Storage Temperature Fluctuations in temperature or inappropriate storage temperature.Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization.
Mechanical Stress Agitation or shear stress during handling and transport.Handle ADC solutions gently. Avoid vigorous shaking or vortexing.

Quantitative Data on ADC Aggregation

The following table summarizes the impact of the Drug-to-Antibody Ratio (DAR) on the aggregation of Val-Cit-based ADCs. This data can serve as a benchmark for your own experimental results.

Linker TypeAverage DAR% Aggregation (Increase)Analytical MethodReference
Val-Cit~71.80% (dimeric peak)SEC[3]
Val-Ala~7No obvious increaseSEC[3]
Val-Alaup to 7.4< 10%Not specified[2][4]

Detailed Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

This protocol provides a general framework for the analysis of ADC aggregation. Optimization of specific parameters may be required for your particular ADC.

1. Materials and Equipment:

  • HPLC system with a UV detector (e.g., Diode Array Detector).

  • Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, or equivalent).[9][10]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • ADC sample and corresponding unconjugated antibody control.

2. Sample Preparation:

  • Dilute the ADC and unconjugated antibody samples to a final concentration of approximately 1 mg/mL in the mobile phase.

  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 - 20 µL

  • Detection Wavelength: 280 nm

  • Run Time: Sufficient to allow for the elution of the monomer and any potential fragments (typically 15-20 minutes).

4. Data Analysis:

  • Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

  • Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

  • Compare the aggregation level of the ADC to the unconjugated antibody to assess the impact of conjugation.

cluster_1 SEC-HPLC Workflow for Aggregation Analysis prep_sample Prepare ADC Sample (1 mg/mL) Filter (0.22 µm) inject Inject onto SEC Column prep_sample->inject separate Isocratic Elution (e.g., PBS) inject->separate detect UV Detection at 280 nm separate->detect analyze Integrate Peak Areas (Aggregates, Monomer, Fragments) detect->analyze calculate Calculate % Aggregation analyze->calculate

Caption: A typical experimental workflow for ADC aggregation analysis by SEC-HPLC.
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)

DLS is a valuable tool for rapid assessment of the hydrodynamic radius and polydispersity of an ADC sample.

1. Materials and Equipment:

  • DLS instrument.

  • Low-volume cuvettes.

  • ADC sample.

2. Sample Preparation:

  • Filter the ADC sample through a 0.22 µm or smaller filter to remove large dust particles.

  • The optimal concentration will depend on the instrument and the sample, but a starting point of 0.5 - 1.0 mg/mL is common.

3. Measurement:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Transfer the filtered sample to a clean cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

  • Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.

4. Data Analysis:

  • The software will generate a size distribution plot (intensity, volume, or number-weighted).

  • Analyze the z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.

  • The presence of peaks at larger hydrodynamic radii is indicative of aggregation.

Protocol 3: Assessment of ADC Purity and Heterogeneity by CE-SDS

CE-SDS provides high-resolution separation of ADC species under denaturing conditions.

1. Materials and Equipment:

  • Capillary Electrophoresis system with a UV or PDA detector.

  • Bare-fused silica (B1680970) capillary.

  • SDS-gel buffer and appropriate sample buffers.

  • Reducing agent (e.g., β-mercaptoethanol or DTT) for reduced analysis.

  • Alkylating agent (e.g., iodoacetamide) for non-reduced analysis.

  • ADC sample.

2. Sample Preparation:

  • Non-reduced: Dilute the ADC sample to ~1 mg/mL in a sample buffer containing SDS and an alkylating agent. Heat at ~70°C for 10 minutes.

  • Reduced: Dilute the ADC sample to ~1 mg/mL in a sample buffer containing SDS and a reducing agent. Heat at ~70°C for 10 minutes.

3. Electrophoresis:

  • Condition the capillary according to the manufacturer's instructions.

  • Load the prepared sample onto the capillary via electrokinetic injection.

  • Apply the separation voltage.

  • Monitor the separation at 220 nm.

4. Data Analysis:

  • The resulting electropherogram will show peaks corresponding to the intact ADC (non-reduced), and the heavy and light chains (reduced).

  • High molecular weight species will appear as pre-peaks to the main ADC peak in the non-reduced analysis, indicating aggregation.

  • Calculate the corrected peak area percentage for each species to determine the purity and the relative amount of aggregates.

References

Navigating the Complexities of ADC Synthesis: A Technical Guide to Alkyne-Val-Cit-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of Alkyne-Val-Cit-PAB-PNP conjugation for antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline ADC development and manufacturing.

The this compound linker is a critical component in the design of cleavable ADCs, offering plasma stability and efficient payload release within target cells.[1][2] However, scaling up the conjugation of this linker to alkyne-modified antibodies presents a unique set of challenges that can impact yield, purity, and overall success of the final ADC product. This support center directly addresses these critical issues.

Troubleshooting Guide: Common Challenges and Solutions

This section provides solutions to specific problems that may be encountered during the scaling up of your conjugation reaction.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient alkyne functionalization of the antibody.Verify the degree of alkyne labeling on the antibody using MALDI-TOF mass spectrometry. A small-scale test with an azide-functionalized fluorescent dye followed by SDS-PAGE can also confirm successful modification.[3]
Degraded this compound linker or other reagents.Ensure proper storage of the linker at -20°C or -80°C, protected from light and moisture.[3] Use fresh, high-quality reagents and prepare solutions immediately before use.
Suboptimal reaction conditions (pH, temperature, time).Optimize the reaction buffer. For instance, HEPES buffer at a slightly alkaline pH (7.5-8.5) can improve reaction rates compared to PBS.[3] Increase the reaction temperature (room temperature or 37°C) and time (24-48 hours) to enhance kinetics.[3]
Steric hindrance around the alkyne group on the antibody.Consider incorporating a PEG spacer into the alkyne linker to improve its accessibility.[3]
Inconsistent Conjugation Yield Between Batches Variability in starting material quality or quantification.Precisely control and characterize the degree of alkyne labeling for each batch of antibody.[3] Ensure consistent quality of the this compound linker.
Inconsistent buffer preparation.Maintain strict consistency in buffer pH and composition, as minor variations can significantly impact reaction kinetics.[3]
Product Degradation/Impurity Formation Instability of the linker-payload complex.Linker-payloads can be labile and prone to degradation under harsh conditions.[4] Minimize exposure to extreme pH, temperatures, and harsh solvents during synthesis and purification.
Unwanted side reactions.The complex nature of the molecules can lead to side reactions. Careful control of reaction stoichiometry and conditions is crucial.[4]
Difficulties in Purification Complex solubility properties of the ADC.Payloads are often non-polar, while antibodies are hydrophilic. This mix of polarity can complicate purification.[4] Chromatography is often the most effective method for purifying these complex molecules.[4][5]
Presence of unreacted free drug.Residual cytotoxic free drug is a significant safety concern and must be effectively removed.[6] Tangential Flow Filtration (TFF) and specific chromatography steps may be required to reduce free drug levels.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a sophisticated molecule with distinct functional parts:

  • Alkyne: This group participates in "click chemistry" reactions, specifically copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), to covalently attach to an azide-modified molecule (often the antibody).[7]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is designed to be specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[7][]

  • p-aminobenzyl (PAB) spacer: This is a self-immolative spacer. Once the Val-Cit sequence is cleaved by cathepsin B, the PAB spacer spontaneously breaks down, releasing the conjugated payload.[7]

  • p-nitrophenyl (PNP) carbonate: This is an activating group that facilitates the attachment of the cytotoxic payload to the linker system.[7]

Q2: How can I confirm that my antibody is properly functionalized with an alkyne group before starting the large-scale conjugation?

A2: It is crucial to verify the successful modification of your antibody. You can use techniques like MALDI-TOF mass spectrometry to confirm the mass shift corresponding to the addition of the alkyne linker. Alternatively, a small-scale test reaction with an azide-containing fluorescent dye can be performed, followed by SDS-PAGE analysis to visualize the fluorescently labeled antibody.[3]

Q3: What are the critical parameters to control during the scale-up of the conjugation reaction?

A3: Key parameters to control during scale-up include:

  • Reactant Concentrations: Maintaining optimal and consistent concentrations of the alkyne-modified antibody and the linker-payload is critical for reaction efficiency.

  • Temperature: Temperature influences the reaction rate. While some reactions can proceed at 4°C, increasing the temperature to 25°C or 37°C can significantly improve the rate.[3]

  • pH: The pH of the reaction buffer can affect the stability of the reactants and the kinetics of the conjugation. A slightly alkaline pH (7.5-8.5) is often beneficial for SPAAC reactions.[3]

  • Mixing: Homogeneous mixing is essential in large-scale reactions to ensure all reactants are in close proximity. Inadequate mixing can lead to local variations in concentration and lower yields.

Q4: What are the main challenges in purifying the final ADC product?

A4: The primary purification challenges include removing unreacted antibody, excess linker-payload, and aggregates. The presence of residual free cytotoxic drug is a major safety concern and requires robust purification methods to ensure its removal.[6] The complex nature of ADCs, with both hydrophilic (antibody) and often hydrophobic (payload) components, can make purification by standard techniques challenging.[4] Techniques like Tangential Flow Filtration (TFF) and various chromatography methods are often employed.[5]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-modified antibody with an azide-containing linker-payload.

Materials:

  • Alkyne-modified antibody

  • Azide-containing linker-payload (e.g., N3-VC-Pab-PNP-drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer (e.g., HEPES, pH 7.5)

  • DMSO or DMF for dissolving the linker-payload

Methodology:

  • Preparation of Reactants:

    • Prepare a solution of the alkyne-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.

    • Dissolve the azide-containing linker-payload in a minimal amount of DMSO or DMF to create a concentrated stock solution.

  • Reaction Setup:

    • In a suitable reaction vessel, add the alkyne-modified antibody solution.

    • Add the azide-containing linker-payload solution to the antibody solution. A molar excess of the linker-payload is typically used.

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 and the chelating ligand in the reaction buffer.

    • Add the reducing agent (sodium ascorbate) to the copper solution immediately before adding it to the reaction mixture.

  • Initiation of Conjugation:

    • Add the freshly prepared catalyst solution to the antibody and linker-payload mixture to initiate the cycloaddition reaction.

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation for a predetermined time (e.g., 2-24 hours).

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining reactive species as needed.

    • Purify the resulting ADC using appropriate methods, such as size exclusion chromatography, hydrophobic interaction chromatography, or tangential flow filtration, to remove unreacted components and aggregates.

Visualizing the Process

To better understand the workflow and the underlying mechanism, the following diagrams have been created.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis A Alkyne-Modified Antibody D Mixing and Incubation A->D B This compound Linker-Payload B->D C Catalyst Preparation (e.g., Cu(I)) C->D Initiation E Purification (e.g., Chromatography, TFF) D->E Crude ADC F Characterization (e.g., MS, SDS-PAGE) E->F Purified ADC

Caption: General experimental workflow for this compound conjugation.

logical_relationship cluster_challenges Key Challenges in Scaling Up cluster_solutions Troubleshooting & Optimization A Low Reaction Yield S1 Optimize Reaction Conditions (pH, Temp, Concentration) A->S1 S2 Ensure Reagent Quality & Characterization A->S2 B Batch-to-Batch Inconsistency B->S2 S4 Thorough Analytical Characterization B->S4 C Product Impurities C->S1 S3 Implement Robust Purification Strategies C->S3 D Purification Difficulties D->S3

Caption: Relationship between challenges and solutions in ADC conjugation.

References

improving the therapeutic index of Alkyne-Val-Cit-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alkyne-Val-Cit-PAB-PNP Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of these complex biotherapeutics. Our goal is to provide practical guidance to help you improve the therapeutic index and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound ADCs.

Q1: What is the function of each component in the this compound linker?

A1: The this compound linker is a multi-component system designed for precise control over payload delivery.[1]

  • Alkyne: This functional group is used for conjugation to an azide-modified antibody via copper-catalyzed or strain-promoted "click chemistry," enabling site-specific attachment.[2][3]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the primary cleavage site. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][4]

  • p-Aminobenzyloxycarbonyl (PAB): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved, the PAB group spontaneously decomposes, ensuring the release of the cytotoxic payload in its unmodified, active form.[1]

  • p-Nitrophenyl (PNP): The para-nitrophenyl (B135317) group is part of an activated carbonate that serves as a good leaving group for the covalent attachment of the cytotoxic payload to the linker before conjugation to the antibody.[5]

Q2: What are the primary causes of this compound ADC aggregation?

A2: Aggregation is a critical issue that can compromise the efficacy and safety of an ADC. The primary causes include:

  • Inherent Hydrophobicity: Both the Val-Cit-PAB linker and many cytotoxic payloads are hydrophobic. Conjugating them to an antibody increases its overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[6][7]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody significantly increases hydrophobicity and the propensity for aggregation.[5][8] A DAR between 2 and 4 is often targeted for stochastically conjugated ADCs to balance potency and stability.[5]

  • Conjugation Conditions: The use of organic co-solvents like DMSO to dissolve the linker-payload can expose hydrophobic patches on the antibody, leading to aggregation.[6][7] Unfavorable pH or buffer conditions can also contribute to this issue.[7]

  • Improper Storage and Handling: Freeze-thaw cycles and mechanical stress can denature the ADC and induce aggregation.[5]

Q3: How does the "bystander effect" relate to Val-Cit-PAB linkers and how can it be evaluated?

A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[9] This is crucial for treating heterogeneous tumors.[10][11] This effect occurs when a membrane-permeable payload is released from the target cell and diffuses into neighboring cells.[11][12] Since the Val-Cit linker is cleaved intracellularly, the bystander effect is highly dependent on the properties of the released payload.[9] Payloads with high polarity may struggle to cross cell membranes, limiting or preventing a bystander effect.[9]

The bystander effect can be evaluated using several in vitro assays:

  • Coculture Assay: Antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is monitored to determine if they are killed.[13]

  • Conditioned Medium Transfer Assay: Medium from antigen-positive cells treated with the ADC is collected and transferred to a culture of antigen-negative cells. A reduction in the viability of the antigen-negative cells indicates a bystander effect.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Guide 1: ADC Aggregation

Problem: Visible precipitation, cloudiness, or high molecular weight species are observed after conjugation or during storage.

Potential Cause Troubleshooting Steps References
High Hydrophobicity 1. Reduce DAR: Decrease the molar excess of the alkyne-linker-payload during conjugation to target a lower average DAR (e.g., 2-4).2. Modify Linker: If possible, use a linker variant that incorporates a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to increase solubility.3. Optimize Formulation: Formulate the purified ADC in a buffer containing stabilizing excipients (e.g., polysorbate, sucrose) to reduce hydrophobic interactions.[8],[6],[8]
Suboptimal Conjugation Conditions 1. Minimize Co-solvents: Use the lowest possible percentage of organic co-solvents (e.g., DMSO, DMF), typically ≤10% (v/v), during the reaction.2. Optimize Buffer: Screen different buffer conditions (pH, ionic strength) to find a formulation that minimizes aggregation during the reaction.3. Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support (e.g., Protein A beads) during conjugation to keep individual antibodies physically separated, preventing aggregation at its source.[8],[7],[6]
Post-Purification Instability 1. Gentle Handling: Avoid vigorous vortexing or agitation.2. Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C for short-term and ≤ -70°C for long-term) and avoid repeated freeze-thaw cycles.[5]

Troubleshooting Workflow for ADC Aggregation

cluster_0 Problem Identification cluster_1 Investigation: Conjugation Process cluster_2 Solutions: Process Optimization cluster_3 Verification start Aggregation Observed (SEC, DLS, Visual) check_dar Is DAR > 4? start->check_dar check_solvent Is Co-solvent > 10%? check_dar->check_solvent No reduce_dar Reduce Molar Excess of Linker-Payload check_dar->reduce_dar Yes check_buffer Is Buffer pH/Ionic Strength Suboptimal? check_solvent->check_buffer No reduce_solvent Decrease Co-solvent Concentration check_solvent->reduce_solvent Yes optimize_buffer Screen Formulation Buffers (pH, Excipients) check_buffer->optimize_buffer Yes pegylation Consider Hydrophilic (PEG) Linker Variant check_buffer->pegylation No re_analyze Re-analyze ADC (SEC, DLS) reduce_dar->re_analyze reduce_solvent->re_analyze optimize_buffer->re_analyze pegylation->re_analyze

A stepwise workflow for troubleshooting ADC aggregation.
Guide 2: Low Conjugation Yield or Inconsistent DAR

Problem: The average DAR is lower than expected or varies significantly between batches.

Potential Cause Troubleshooting Steps References
Suboptimal Reaction Conditions 1. Optimize Parameters: Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal conditions.2. Catalyst Issues (for CuAAC): Ensure the copper(I) catalyst is not oxidized. Prepare the catalyst premix (e.g., CuSO4 and a ligand like THPTA) immediately before use and add a fresh reducing agent like sodium ascorbate (B8700270) to initiate the reaction.[14],[8]
Reagent Quality & Handling 1. Verify Antibody: Ensure the antibody is pure (>95%) and accurately quantified. Perform a buffer exchange if the storage buffer contains interfering substances (e.g., azide (B81097), primary amines).2. Verify Linker-Payload: Use a fresh batch of the alkyne-linker-payload or confirm the activity of the existing stock. Ensure proper storage (typically at -20°C or below, protected from light and moisture).[14],[15]
Inconsistent Starting Materials 1. Characterize Antibody: If using a site-specific azide modification on the antibody, verify the degree of labeling for each batch to ensure consistency.2. Standardize Buffers: Prepare buffers carefully and consistently, as variations in pH can significantly affect reaction kinetics.[15]
Guide 3: Off-Target Toxicity

Problem: In vivo studies show toxicity in non-tumor bearing tissues, or in vitro assays show cytotoxicity to antigen-negative cell lines at high concentrations.

Potential Cause Troubleshooting Steps References
Premature Linker Cleavage 1. Assess Plasma Stability: Perform an in vitro plasma stability assay to determine if the Val-Cit linker is being cleaved prematurely in circulation. The Val-Cit linker is known to be unstable in mouse plasma due to carboxylesterase activity.2. Consider Alternative Linkers: If plasma instability is confirmed, consider linkers with improved stability, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which shows greater resistance to cleavage in mouse plasma.[16][17],[17]
Hydrophobic Payload Accumulation 1. Reduce Payload Potency: Highly potent payloads can cause toxicity even with minimal off-target release. Consider using a moderately cytotoxic drug, which may widen the therapeutic window.2. Use Non-Bystander Payload: If off-target toxicity is severe and bystander killing is not essential, consider a payload that is less membrane-permeable to confine its activity to target cells.[18],[12]
On-Target, Off-Tumor Toxicity 1. Evaluate Target Expression: Confirm that the target antigen is not expressed at significant levels on healthy, vital tissues.2. Optimize Antibody Affinity: In some cases, reducing the antibody's binding affinity can decrease its uptake in healthy tissues with low antigen expression while maintaining sufficient delivery to tumors with high antigen expression, thereby improving the therapeutic index.[19],[20]
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound ADCs.

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

This method is used to calculate the average number of drug-linker molecules conjugated to each antibody.

Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm (where both antibody and payload may absorb) and a wavelength where the payload has maximum absorbance (λmax) and the antibody has minimal absorbance. The concentrations of the antibody and the payload are then determined by solving a set of simultaneous equations derived from the Beer-Lambert law.

Procedure:

  • Determine Extinction Coefficients (ε):

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the λmax of the drug.

    • Measure the absorbance of a known concentration of the alkyne-linker-payload at 280 nm and its λmax.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC sample at 280 nm (A₂₈₀) and at the drug's λmax (Aλₘₐₓ).

  • Calculate Concentrations:

    • Solve the following system of equations for the concentration of the antibody (Cₐₑ) and the drug (Cₗᵣᵤ₉):

      • A₂₈₀ = (εₐₑ,₂₈₀ * Cₐₑ) + (εₗᵣᵤ₉,₂₈₀ * Cₗᵣᵤ₉)

      • Aλₘₐₓ = (εₐₑ,λₘₐₓ * Cₐₑ) + (εₗᵣᵤ₉,λₘₐₓ * Cₗᵣᵤ₉)

  • Calculate DAR:

    • DAR = Cₗᵣᵤ₉ / Cₐₑ

Note: For more precise characterization, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended to determine the distribution of different DAR species.[21][22]

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Procedure:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared drug solutions. Incubate the plates for a standard period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTS or resazurin-based assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic regression curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A potent and specific ADC will have a much lower IC₅₀ for antigen-positive cells compared to antigen-negative cells.[16]

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in fresh human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma sample using an affinity method (e.g., Protein A beads).

  • Analysis: Analyze the captured ADC to determine the average DAR remaining at each time point. This is typically done using LC-MS or HIC-HPLC.

  • Data Analysis: Plot the average DAR versus time to determine the rate of drug-linker deconjugation. The Val-Cit linker is generally stable in human plasma but may show instability in mouse plasma.[17][23]

Diagrams and Workflows

Mechanism of Action: Val-Cit-PAB Linker

cluster_0 Systemic Circulation cluster_1 Target Cell Internalization cluster_2 Payload Release in Lysosome cluster_3 Cellular Effect adc_circ ADC Stable in Bloodstream (Neutral pH) binding 1. ADC Binds to Target Antigen adc_circ->binding internalization 2. Receptor-Mediated Endocytosis binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome cleavage 4. Cathepsin B Cleaves Val-Cit Linker (Acidic pH) lysosome->cleavage spacer_release 5. PAB Spacer Self-Immolation cleavage->spacer_release payload_release 6. Active Payload Released spacer_release->payload_release apoptosis 7. Payload Induces Apoptosis payload_release->apoptosis

The intracellular activation pathway of a Val-Cit-PAB linked ADC.
General Experimental Workflow for ADC Characterization

cluster_0 ADC Synthesis & Purification cluster_1 Biophysical & In Vitro Analysis cluster_2 In Vivo Evaluation conjugation Conjugation (Alkyne-Azide Click) purification Purification (e.g., SEC, Protein A) conjugation->purification dar DAR Determination (UV-Vis, HIC, MS) purification->dar aggregation Aggregation Analysis (SEC, DLS) purification->aggregation stability Plasma Stability Assay dar->stability cytotoxicity In Vitro Cytotoxicity (IC50) dar->cytotoxicity bystander Bystander Effect Assay cytotoxicity->bystander pk Pharmacokinetics (PK) & Biodistribution bystander->pk efficacy In Vivo Efficacy (Xenograft Models) pk->efficacy tolerability Tolerability / MTD Studies efficacy->tolerability

References

addressing hydrophobicity of Alkyne-Val-Cit-PAB-PNP constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkyne-Val-Cit-PAB-PNP and similar antibody-drug conjugate (ADC) linkers. The focus is on addressing challenges related to the inherent hydrophobicity of these constructs.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis, purification, and handling of ADCs involving the this compound linker, particularly those arising from its hydrophobic nature.

Issue 1: Precipitation or Cloudiness Observed During Conjugation Reaction

Potential Cause Recommended Solution
High Hydrophobicity of the Linker-Payload Construct The this compound linker, especially when attached to a hydrophobic payload, can decrease the overall solubility of the antibody conjugate in aqueous buffers.
1. Incorporate Co-solvents: Introduce a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), into the reaction mixture.[1] It is critical to keep the percentage of the organic solvent low (typically ≤10% v/v) to prevent denaturation and aggregation of the antibody.[1]
2. Optimize Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased hydrophobicity and a greater propensity for aggregation.[1][2] Consider reducing the molar excess of the linker-payload during conjugation to achieve a lower, more soluble DAR, typically in the range of 2 to 4.[1]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can influence protein solubility and stability.
1. Adjust pH: Ensure the buffer pH is maintained within a range that is optimal for both the conjugation chemistry and the stability of the specific antibody.
2. Modify Ionic Strength: Increasing the ionic strength of the buffer can sometimes enhance the solubility of proteins.

Issue 2: ADC Aggregation Detected Post-Conjugation or During Storage

Potential Cause Recommended Solution
Increased Surface Hydrophobicity of the ADC The conjugation of hydrophobic linker-payloads to the antibody surface can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[3]
1. Use a Hydrophilic Linker Variant: If aggregation persists, consider synthesizing or obtaining a derivative of the this compound linker that incorporates a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).[1][4][][6][7] PEG chains can create a hydration shell around the ADC, which increases its solubility and reduces aggregation.[1][8]
2. Formulation with Stabilizing Excipients: After purification, formulate the ADC in a buffer containing stabilizing agents that can reduce hydrophobic interactions.
High Drug-to-Antibody Ratio (DAR) As mentioned previously, a high DAR significantly increases the hydrophobicity of the ADC.
1. Optimize and Characterize DAR: Aim for the lowest DAR that still provides the desired potency. Use techniques like Hydrophobic Interaction Chromatography (HIC) to resolve and quantify different DAR species.[9][10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the this compound construct and what are its components?

A1: this compound is a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[14][15] Its components are:

  • Alkyne: A functional group that allows for "click chemistry" conjugation to an azide-modified molecule, typically the antibody.[15]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is designed to be cleaved by cathepsin B, an enzyme found in the lysosomes of cells.[16] This ensures that the cytotoxic payload is released inside the target cell.[16]

  • p-aminobenzyl (PAB): A self-immolative spacer that releases the payload after the Val-Cit linker is cleaved.

  • p-nitrophenyl (PNP): A leaving group that facilitates the attachment of the cytotoxic payload to the PAB spacer.

Q2: Why is my ADC construct aggregating, and how can I prevent it?

A2: Aggregation of ADCs is a common problem often driven by the increased hydrophobicity of the conjugate after the attachment of the linker and a cytotoxic payload.[2][3] This increased hydrophobicity can lead to the self-association of ADC molecules.[3]

To prevent aggregation, you can:

  • Reduce the Drug-to-Antibody Ratio (DAR): A lower DAR will result in a less hydrophobic ADC.[1][2]

  • Incorporate Hydrophilic Moieties: Using a linker containing hydrophilic groups like PEG can significantly improve the solubility and reduce the aggregation of the final ADC.[1][4][][6][7]

  • Optimize the Formulation: Storing the purified ADC in a buffer with stabilizing excipients can help prevent aggregation over time.

  • Control Conjugation Conditions: The use of co-solvents like DMSO during conjugation should be minimized (≤10% v/v) to avoid antibody denaturation.[1]

Q3: How can I quantitatively assess the hydrophobicity and aggregation of my ADC?

A3: Several analytical techniques can be used:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for characterizing ADCs based on their hydrophobicity.[9][10][11][12][13] It can separate different DAR species, providing an indication of the drug-load distribution and the overall hydrophobicity of the conjugate mixture.[9][10][11][12][13]

  • Size Exclusion Chromatography (SEC): SEC is the standard method for detecting and quantifying aggregates.[][17][18] It separates molecules based on their size, allowing for the identification of high molecular weight species (aggregates) from the monomeric ADC.[17][18]

Q4: Can I modify the this compound linker to make it more hydrophilic?

A4: Yes, modifying the linker is a common strategy to improve the properties of an ADC. One of the most effective ways to increase the hydrophilicity of a linker is by incorporating polyethylene glycol (PEG) chains.[1][4][][6][7] This process, known as PEGylation, can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the ADC.[8]

Experimental Protocols

1. General Protocol for ADC Conjugation with a Hydrophobic Linker

This protocol provides a general guideline for the conjugation of an alkyne-modified antibody with an azide-containing linker-payload, with considerations for managing hydrophobicity.

  • Materials:

    • Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4).

    • Azide-linker-payload (e.g., a derivative of this compound where the alkyne is replaced with an azide (B81097) for reaction with an alkyne-modified antibody) dissolved in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

    • Ligand for copper (e.g., THPTA) stock solution.

    • Reducing agent (e.g., sodium ascorbate) freshly prepared.

    • Co-solvent (e.g., DMSO or DMF) if required.

  • Procedure:

    • Prepare the mAb-alkyne solution at a suitable concentration in the reaction buffer.

    • If necessary, add a co-solvent (e.g., DMSO) to the antibody solution, ensuring the final concentration does not exceed 10% (v/v).

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions.

    • Add the desired molar excess of the azide-linker-payload solution to the mAb-alkyne solution and mix gently.

    • Add the catalyst premix to the antibody-payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

    • Incubate the reaction at room temperature or 4°C with gentle mixing, protected from light.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HIC or RP-HPLC).

    • Purify the resulting ADC using a suitable chromatography method (e.g., SEC or HIC) to remove excess reagents and aggregates.

2. Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

  • Instrumentation: An HPLC or UPLC system with a UV detector.

  • Column: A size exclusion column appropriate for the size of the antibody.

  • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0) is typically used.[19]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a suitable amount of the ADC sample.

    • Run the separation isocratically.

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peaks corresponding to aggregates (eluting earlier) and the monomer (main peak).

    • Calculate the percentage of aggregation.

3. Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).

  • Instrumentation: An HPLC or UPLC system with a UV detector.

  • Column: A HIC column with a suitable stationary phase.

  • Mobile Phase:

    • Buffer A: A high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[20]

    • Buffer B: A low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[20]

  • Procedure:

    • Equilibrate the HIC column with the starting mobile phase conditions (a mixture of Buffer A and Buffer B).

    • Inject the ADC sample.

    • Elute the bound ADC species using a decreasing salt gradient (increasing percentage of Buffer B).

    • Monitor the elution profile at 280 nm.

    • The retention time of the different ADC species will correlate with their hydrophobicity (higher DAR species will have longer retention times).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_analysis Analytical Characterization Precipitation Precipitation During Conjugation CoSolvent Add Co-solvent (≤10%) Precipitation->CoSolvent OptimizeDAR Optimize DAR Precipitation->OptimizeDAR Aggregation Aggregation Post-Purification Aggregation->OptimizeDAR HydrophilicLinker Use Hydrophilic Linker (e.g., PEG) Aggregation->HydrophilicLinker Formulation Optimize Formulation Aggregation->Formulation SEC SEC for Aggregation CoSolvent->SEC HIC HIC for Hydrophobicity/DAR OptimizeDAR->HIC HydrophilicLinker->HIC Formulation->SEC HIC->OptimizeDAR Feedback Loop

Caption: Troubleshooting workflow for hydrophobicity-related issues.

signaling_pathway ADC ADC (Alkyne-Val-Cit-PAB-Payload) Receptor Target Receptor ADC->Receptor Binding Payload Released Payload ADC->Payload Release Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation CathepsinB->ADC Cleavage of Val-Cit Linker Apoptosis Apoptosis Payload->Apoptosis Induction

Caption: Generalized ADC mechanism of action.

References

Technical Support Center: Troubleshooting Inconsistent DAR Values in ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to inconsistent Drug-to-Antibody Ratio (DAR) values during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3] Low DAR may lead to reduced potency, while excessively high DAR can result in faster clearance, increased toxicity, and potential for aggregation.[3][4] Maintaining a consistent DAR is crucial for ensuring batch-to-batch consistency and the overall therapeutic success of the ADC.[1][5]

Q2: What are the common causes of inconsistent DAR values between different ADC production batches?

Inconsistent DAR values between batches can arise from several factors:

  • Variability in Starting Materials: Batch-to-batch differences in the antibody or the drug-linker can lead to inconsistencies.[6]

  • Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR.[1][6]

  • Inconsistent Purification Process: Differences in purification methods can lead to the enrichment of different DAR species in the final product.[6]

  • Reagent Quality and Handling: The quality and storage of reagents, such as reducing and conjugating agents, can affect their reactivity and lead to variable conjugation efficiency.

Q3: How does the choice of conjugation chemistry affect DAR?

The conjugation strategy plays a pivotal role in determining the homogeneity and distribution of DAR values.

  • Lysine (B10760008) Conjugation: Utilizes the numerous lysine residues on the antibody surface, often resulting in a heterogeneous mixture of ADCs with a wide range of DAR values.[7]

  • Cysteine Conjugation: Typically involves the reduction of interchain disulfide bonds, providing a more controlled number of conjugation sites (usually 2, 4, 6, or 8), leading to a more defined DAR distribution.[8]

  • Site-Specific Conjugation: Employs engineered amino acids or enzymatic methods to attach the drug to specific, predetermined sites on the antibody.[1] This approach offers the highest level of control, resulting in a highly homogeneous ADC with a precise DAR.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to inconsistent DAR values.

Issue 1: Lower than Expected Average DAR

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as pH, temperature, and incubation time to determine the ideal conditions for your specific antibody and drug-linker.[6]
Antibody Purity and Concentration Issues Ensure the antibody is highly pure (>95%) and accurately quantified. The presence of protein impurities can lead to inconsistent results.[6]
Interfering Buffer Components Some buffer additives can interfere with the conjugation reaction. If suspected, perform a buffer exchange into a suitable conjugation buffer.[6]
Inactive Drug-Linker The drug-linker complex may have degraded due to improper storage or handling. Use a fresh batch or verify the activity of the existing stock.[6]
Insufficient Molar Excess of Drug-Linker Increase the molar ratio of the drug-linker to the antibody in a stepwise manner to find the optimal ratio for achieving the target DAR.
Incomplete Reduction of Disulfide Bonds (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature to ensure complete and consistent reduction of the interchain disulfide bonds.[9]
Issue 2: Higher than Expected Average DAR

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Excessive Molar Ratio of Drug-Linker Reduce the molar excess of the drug-linker during the conjugation reaction.[6]
Over-reduction of Antibody For cysteine-based conjugation, excessive reducing agent can lead to the reduction of additional disulfide bonds, creating more conjugation sites. Carefully control the amount of reducing agent used.
Prolonged Reaction Time Monitor the reaction over time to determine the optimal duration. Longer reaction times can sometimes lead to increased conjugation.[9]
Inaccurate Starting Material Concentration Re-verify the concentration of both the antibody and the drug-linker to ensure accurate molar ratio calculations.
Issue 3: High Heterogeneity and Wide Range of DAR Species

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Partial or Inconsistent Antibody Reduction Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[9]
Non-Optimal Purification Strategy Employ a high-resolution purification technique like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.[9]
Hydrophobicity of the Drug-Linker Highly hydrophobic payloads can lead to aggregation and a more heterogeneous product. Consider using a more hydrophilic linker or modifying the purification process to remove aggregates.[8]
Inconsistent Mixing Ensure thorough and consistent mixing during the conjugation reaction to maintain a homogeneous reaction environment.[10]

Key Experimental Protocols

Accurate determination of DAR is essential for troubleshooting. Below are summaries of common analytical methods.

1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species based on their hydrophobicity.[11][12] As the number of conjugated drug molecules (which are often hydrophobic) increases, the hydrophobicity of the ADC increases, leading to a longer retention time on the HIC column.[3] HIC is considered a standard method for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.[11]

  • Principle: Molecules are separated based on differences in their surface hydrophobicity. A high salt concentration mobile phase is used to promote binding to the hydrophobic stationary phase, and a decreasing salt gradient is used for elution.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the high salt mobile phase (Mobile Phase A).[9]

  • Column: A column with a hydrophobic stationary phase (e.g., butyl, phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes is typically used for elution.[9]

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The area of each peak, corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4), is integrated. The weighted average DAR is calculated from the percentage of the area under each peak and the number of conjugated drugs.[3][]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatographic method used to estimate the average DAR.[11] A key difference from HIC is that proteins are denatured under the conditions used in RP-HPLC.[11] This method is often used for analyzing the light and heavy chains of reduced ADCs.[11]

  • Principle: Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase is used, and a gradient of increasing organic solvent is used for elution.

  • Sample Preparation: For reduced ADC analysis, the sample is treated with a reducing agent like DTT to separate the heavy and light chains.[11]

  • Column: A C4 or C8 reversed-phase column is commonly used for proteins.

  • Mobile Phase A: Typically water with a small amount of trifluoroacetic acid (TFA).

  • Mobile Phase B: An organic solvent like acetonitrile (B52724) with a small amount of TFA.

  • Gradient: A linear gradient of increasing Mobile Phase B.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated by analyzing the peak areas corresponding to the unconjugated and conjugated light and heavy chains.[3]

3. UV/Vis Spectroscopy

This is a relatively simple and convenient method for determining the average DAR, provided the drug and antibody have distinct maximum absorbance wavelengths.[11][12][]

  • Principle: Based on the Beer-Lambert law, the concentration of the antibody and the drug can be determined by measuring the absorbance at their respective maximum absorbance wavelengths (typically 280 nm for the antibody and another wavelength for the drug's chromophore).[12][]

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and the maximum absorbance wavelength of the drug.

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and solving a set of simultaneous equations.

    • The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[12]

  • Limitations: This method does not provide information on the distribution of different DAR species and can be inaccurate if there is free drug present in the sample.[12]

Visual Guides

Factors Influencing DAR Inconsistency

Factors_Influencing_DAR cluster_materials Starting Materials cluster_process Reaction Conditions cluster_chemistry Conjugation Chemistry cluster_purification Purification Antibody Antibody Variability DAR Inconsistent DAR Antibody->DAR DrugLinker Drug-Linker Quality DrugLinker->DAR pH pH pH->DAR Temp Temperature Temp->DAR Time Reaction Time Time->DAR MolarRatio Molar Ratio MolarRatio->DAR ConjugationSite Conjugation Site (Lysine, Cysteine, Site-Specific) ConjugationSite->DAR Linker Linker Chemistry Linker->DAR Method Purification Method Method->DAR Consistency Process Consistency Consistency->DAR

Caption: Key factors contributing to inconsistent DAR values in ADC production.

General ADC Production and DAR Analysis Workflow

ADC_Workflow start Start: Antibody & Drug-Linker reduction Antibody Reduction (for Cysteine Conjugation) start->reduction conjugation Conjugation Reaction reduction->conjugation purification Purification (e.g., Chromatography) conjugation->purification analysis DAR Analysis (HIC, RP-HPLC, MS) purification->analysis troubleshoot Inconsistent DAR? Troubleshoot Process analysis->troubleshoot result Final ADC with Characterized DAR troubleshoot->reduction Yes troubleshoot->conjugation Yes troubleshoot->purification Yes troubleshoot->result No

Caption: A generalized workflow for ADC production and DAR analysis.

Troubleshooting Decision Tree for Inconsistent DAR

Troubleshooting_DAR start Inconsistent DAR Observed check_materials 1. Verify Starting Materials (Antibody & Drug-Linker Quality/Concentration) start->check_materials materials_ok Materials OK? check_materials->materials_ok fix_materials Remake/Re-purify/Re-quantify Materials materials_ok->fix_materials No check_reaction 2. Review Reaction Conditions (pH, Temp, Time, Molar Ratio) materials_ok->check_reaction Yes fix_materials->check_materials reaction_ok Conditions Optimal? check_reaction->reaction_ok optimize_reaction Optimize Reaction Parameters reaction_ok->optimize_reaction No check_purification 3. Evaluate Purification Process (Method, Consistency) reaction_ok->check_purification Yes optimize_reaction->check_reaction purification_ok Purification Consistent? check_purification->purification_ok optimize_purification Standardize/Optimize Purification Protocol purification_ok->optimize_purification No end Consistent DAR Achieved purification_ok->end Yes optimize_purification->check_purification

Caption: A decision tree to guide troubleshooting of inconsistent DAR values.

References

Validation & Comparative

A Head-to-Head Comparison: Alkyne-Val-Cit-PAB-PNP vs. Maleimide Linkers for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing safe and effective cancer therapeutics. This guide provides a comprehensive, data-driven comparison of two prominent linker strategies: the innovative alkyne-Val-Cit-PAB-PNP linker, which utilizes bioorthogonal click chemistry, and the conventional maleimide-based linkers. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their ADC design for enhanced stability, efficacy, and a wider therapeutic window.

Executive Summary

The stability of the linker is a critical attribute of an ADC, directly impacting its pharmacokinetic profile, therapeutic index, and off-target toxicity.[1] While maleimide (B117702) linkers have been widely used in first-generation ADCs, their inherent instability in plasma, primarily due to the retro-Michael reaction, can lead to premature payload release and undesirable side effects.[2] In contrast, the this compound linker, in conjunction with click chemistry, offers a more stable and robust conjugation strategy, leading to more homogeneous and effective ADCs. This guide will delve into the chemical principles, comparative performance data, and detailed experimental protocols to substantiate these claims.

Linker Chemistry and Mechanism of Action

This compound Linker: This linker combines the advantages of a cleavable dipeptide (Val-Cit) with a self-immolative p-aminobenzylcarbamate (PAB) spacer and a terminal alkyne group for conjugation.[3][4] The Val-Cit motif is designed to be selectively cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[5][] This targeted cleavage initiates a cascade that results in the release of the cytotoxic payload in its active form within the cancer cell. The alkyne handle allows for a highly specific and stable covalent bond formation with an azide-modified antibody via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, a cornerstone of "click chemistry".[]

Maleimide Linkers: These linkers react with free thiol groups, typically on cysteine residues of the antibody, through a Michael addition reaction to form a thioether bond.[8] While this reaction is efficient, the resulting thiosuccinimide ring is susceptible to degradation in the physiological environment of the bloodstream.[2]

The Instability of Maleimide Linkers: A Critical Drawback

The primary limitation of maleimide linkers is their propensity to undergo a retro-Michael reaction, which is the reverse of the initial conjugation.[9] This leads to the deconjugation of the linker-payload from the antibody. The released maleimide-containing payload can then react with other thiol-containing molecules in the circulation, such as albumin, leading to off-target toxicity and a reduced therapeutic index.[10][11]

Another competing reaction is the hydrolysis of the succinimide (B58015) ring, which forms a more stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[2] However, the rate of hydrolysis can be slow and incomplete, leaving a significant portion of the ADC susceptible to payload loss.[12]

Performance Comparison: Stability, Efficacy, and Homogeneity

The use of click chemistry with an alkyne-based linker offers significant advantages over traditional maleimide conjugation in terms of stability and homogeneity.

ParameterThis compound Linker (Click Chemistry)Maleimide LinkerKey Advantages of Alkyne Linker
Plasma Stability High: The triazole linkage formed via click chemistry is highly stable under physiological conditions, minimizing premature payload release.Variable to Low: Susceptible to retro-Michael reaction, leading to significant payload loss over time.[13][14]Enhanced stability leads to a longer circulation half-life and reduced off-target toxicity.[1]
Homogeneity (DAR) High: Site-specific conjugation using click chemistry allows for precise control over the drug-to-antibody ratio (DAR), resulting in a more homogeneous ADC product.[15]Low to Medium: Traditional cysteine conjugation with maleimides often results in a heterogeneous mixture of ADC species with varying DARs.[8]A defined DAR contributes to a more predictable pharmacokinetic profile and consistent efficacy.
Efficacy Potentially Higher: Improved stability ensures that a higher concentration of the intact ADC reaches the tumor site, potentially leading to greater efficacy.[16]Potentially Reduced: Premature payload release can decrease the amount of active ADC available to target cancer cells.[2]Maximized delivery of the cytotoxic payload to the tumor.
Off-Target Toxicity Lower: The stable linkage minimizes the release of free payload into circulation, thereby reducing the potential for off-target toxicities.[17]Higher: Deconjugation and subsequent binding of the payload to serum proteins like albumin can cause systemic toxicity.[10][11]Improved safety profile and a wider therapeutic window.

Table 1: Comparative Performance of this compound vs. Maleimide Linkers.

Quantitative Data on Linker Instability

The instability of maleimide-based ADCs has been quantitatively documented. For instance, studies have shown significant deconjugation in serum.

Linker TypeModel SystemTime Point% Payload LossReference
Thiol-MaleimideRat Serum3 days>70%[18]
Thiol-MaleimideRat and Mouse Serum-38% and 41%[14]
MaleimidocaproylRat in vivo7 days~50%[19]
Self-stabilizing MaleimideRat in vivo7 days<10%[19]

Table 2: Quantitative Data on the Instability of Maleimide-Based Conjugates.

Experimental Protocols

To aid researchers in the evaluation and comparison of different linker technologies, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of an ADC and quantify payload loss in plasma over time.

Materials:

  • ADC construct

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Immunoaffinity capture beads (e.g., anti-human IgG)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

Procedure:

  • Incubate the ADC in plasma at 37°C at a concentration of approximately 100 µg/mL.

  • At designated time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma sample.

  • Capture the ADC from the plasma using immunoaffinity beads.

  • Elute the captured ADC and quench the reaction.

  • Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Plot the average DAR over time to assess the stability of the ADC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC against cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC construct

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the ADC and control compounds.

  • Incubate for 72-120 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC construct, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, vehicle, and control antibodies intravenously at the desired dosage and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health of the animals.

  • At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

cluster_alkyne This compound Linker Pathway ADC_Alkyne ADC with Alkyne Linker (Stable in Circulation) Internalization Receptor-Mediated Endocytosis ADC_Alkyne->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Payload_Release Active Payload Release Self_Immolation->Payload_Release cluster_maleimide Maleimide Linker Instability Pathway ADC_Maleimide ADC with Maleimide Linker (in Circulation) Retro_Michael Retro-Michael Reaction ADC_Maleimide->Retro_Michael Hydrolysis Succinimide Ring Hydrolysis ADC_Maleimide->Hydrolysis Deconjugation Payload Deconjugation Retro_Michael->Deconjugation Albumin_Binding Binding to Serum Albumin Deconjugation->Albumin_Binding Off_Target Off-Target Toxicity Albumin_Binding->Off_Target Stable_ADC Stabilized ADC Hydrolysis->Stable_ADC cluster_workflow General Experimental Workflow for ADC Comparison ADC_Synthesis ADC Synthesis (Alkyne vs. Maleimide) In_Vitro_Stability In Vitro Plasma Stability Assay ADC_Synthesis->In_Vitro_Stability In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay ADC_Synthesis->In_Vitro_Cytotoxicity In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) In_Vitro_Stability->In_Vivo_Efficacy In_Vitro_Cytotoxicity->In_Vivo_Efficacy Data_Analysis Data Analysis and Comparison In_Vivo_Efficacy->Data_Analysis

References

Val-Cit-PAB vs. Non-Cleavable Linkers: A Comparative Guide to Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder payload delivery within the target cell.[1] This guide provides an objective comparison of the stability of the enzyme-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) linker and non-cleavable linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.

At a Glance: Key Differences in Stability

FeatureVal-Cit-PAB LinkerNon-Cleavable Linkers
Primary Release Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[1][3]Complete lysosomal degradation of the antibody[4]
Plasma Stability Generally high, but can be susceptible to premature cleavage by certain enzymes (e.g., rodent carboxylesterases)[5][6]Generally higher plasma stability[4][7][8]
Intracellular Payload Release Efficient and rapid upon internalization into target cells with high lysosomal protease activity[9]Slower, dependent on the rate of antibody catabolism[10]
Bystander Effect Can induce a bystander effect due to the release of a membrane-permeable payload[10]The released payload is typically charged and less membrane-permeable, limiting the bystander effect[10]
Off-Target Toxicity Potential Premature cleavage can lead to systemic toxicity[11][12]Reduced off-target toxicity due to higher stability and limited bystander effect[4][7][8]

Delving Deeper: A Head-to-Head Comparison

Val-Cit-PAB Linker: Engineered for Intracellular Release

The Val-Cit-PAB linker is a dipeptide-based system designed to be stable in the bloodstream and specifically cleaved by proteases, such as Cathepsin B, which are upregulated in the lysosomes of tumor cells.[1][13]

Mechanism of Action:

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC ADC with Val-Cit-PAB Linker Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation Payload Active Payload Release SelfImmolation->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target

Caption: ADC internalization and payload release pathway for a Val-Cit-PAB linker.

Stability Profile:

The Val-Cit-PAB linker generally exhibits high stability in human plasma.[14] However, a critical consideration is its susceptibility to premature cleavage by other enzymes, which can be species-specific. For instance, rodent carboxylesterase 1c (Ces1c) has been shown to hydrolyze the Val-Cit-PAB linker in mouse plasma, which can complicate preclinical evaluation.[5][6][15] This premature release can contribute to off-target toxicities, such as neutropenia, as the released payload can affect healthy, rapidly dividing cells.[12]

Non-Cleavable Linkers: Stability as a Cornerstone

Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4] This mechanism inherently leads to higher stability in circulation.[4][7][8]

Mechanism of Action:

G cluster_circulation Systemic Circulation (Highly Stable) cluster_cell Target Tumor Cell ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization via Receptor-Mediated Endocytosis ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Complete Antibody Degradation Lysosome_NC->Degradation Payload_NC Payload-Linker-Amino Acid Complex Release Degradation->Payload_NC Target_NC Intracellular Target Payload_NC->Target_NC

Caption: ADC internalization and payload release for a non-cleavable linker.

Stability Profile:

One of the primary advantages of non-cleavable linkers is their enhanced plasma stability, which can improve the therapeutic index.[4][7] Studies have indicated that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their cleavable counterparts.[4][8] The released active metabolite, which consists of the payload, linker, and a conjugated amino acid, is often charged and less permeable to cell membranes, thereby limiting the bystander killing effect.[10] This characteristic is expected to reduce off-target toxicity.[4][7][8]

Quantitative Stability Data

The following table summarizes data from various studies to provide a quantitative comparison of linker stability.

Linker TypeADC ModelAnimal/Plasma ModelKey Stability FindingsReference
Val-Cit-PAB anti-CD79b-MMAERatShowed rapid payload loss in plasma.[1]
Val-Cit-PAB ITC6104ROMouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1]
Val-Cit MMAE ConjugateMouse PlasmaHydrolyzed within 1 hour.[16]
Non-Cleavable (Thioether) Ado-trastuzumab emtansine (T-DM1)Clinical DataFaster clearance for the ADC than for total antibody, suggesting some payload loss, but generally more stable than many cleavable linkers.[17][18]
Non-Cleavable (PEG6-C2-MMAD) Site-specific conjugatesMouse PlasmaRemained stable across most conjugation sites over a 4.5-day incubation.[19]
Non-Cleavable (Maleimide-based) J2898A-SMCC-DM1In vivo (animal model not specified)Clears slightly faster than a control non-cleavable ADC without a thiol-maleimide adduct, suggesting some maytansinoid loss.[17]

Experimental Protocols for Stability Assessment

Accurate evaluation of ADC stability is crucial for preclinical development. The following are outlines of key experimental protocols.

G ADC_Prep ADC_Prep Plasma_Inc Plasma_Inc ADC_Prep->Plasma_Inc Lysosome_Inc Lysosome_Inc ADC_Prep->Lysosome_Inc Animal_Dose Animal_Dose ADC_Prep->Animal_Dose ELISA ELISA Plasma_Inc->ELISA LCMS LCMS Plasma_Inc->LCMS Lysosome_Inc->LCMS Sample_Coll Sample_Coll Animal_Dose->Sample_Coll Data_Comp Data_Comp ELISA->Data_Comp LCMS->Data_Comp Sample_Coll->ELISA Sample_Coll->LCMS Cytotoxicity Cytotoxicity Cytotoxicity->Data_Comp

Caption: Experimental workflow for comparing ADC linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[13]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[13]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]

  • Quantification of Intact ADC (ELISA):

    • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[1]

    • Blocking: Add a blocking buffer to prevent non-specific binding.[1]

    • Sample Incubation: Add diluted plasma samples to the wells.[1]

    • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[1]

    • Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal intensity.[1]

  • Quantification of Free Payload (LC-MS/MS):

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.[1]

    • Centrifugation: Centrifuge to pellet the precipitated proteins.[1]

    • Analysis: Collect the supernatant containing the free payload and analyze by LC-MS/MS.[1]

In Vitro Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.

Methodology:

  • Lysate Preparation: Prepare a lysosomal fraction from a relevant cell line or use a commercially available human liver S9 fraction.

  • Incubation: Incubate the ADC with the lysosomal lysate at 37°C, often in a buffer that mimics the acidic pH of the lysosome (pH 4.5-5.5).

  • Time Points: Collect samples at various time points.

  • Analysis: Analyze the samples by LC-MS to quantify the released payload.

Cytotoxicity Assay

Objective: To assess the potency of the ADC and any prematurely released payload on target and non-target cells.

Methodology:

  • Cell Culture: Culture target (antigen-positive) and non-target (antigen-negative) cell lines.

  • Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a control antibody.

  • Incubation: Incubate the cells for a period sufficient to allow for internalization and cell death (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each condition.

Conclusion

The choice between a Val-Cit-PAB and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic window.[2] Non-cleavable linkers generally offer superior plasma stability, potentially leading to a better safety profile.[4][7][8] However, Val-Cit-PAB linkers can provide potent anti-tumor activity and the potential for a bystander effect, which may be advantageous in certain tumor microenvironments. A thorough understanding of the stability profiles, supported by robust experimental evaluation as outlined in this guide, is essential for the development of safe and effective antibody-drug conjugates.[20]

References

A Comparative Guide to the In Vivo Efficacy of Alkyne-Val-Cit-PAB-PNP ADCs and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of an Antibody-Drug Conjugate (ADC) is critically dependent on the design of its linker, which connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, while enabling efficient payload release at the tumor site. This guide provides an objective comparison of the in vivo efficacy of ADCs featuring the Alkyne-Val-Cit-PAB-PNP linker system against other commonly used linker technologies. The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a well-established cathepsin B-cleavable linker designed for controlled payload release within the lysosomal compartment of cancer cells.[1] The incorporation of an alkyne handle allows for bioorthogonal conjugation via "click chemistry," offering potential advantages in terms of homogeneity and stability over traditional maleimide-based conjugation methods. The p-nitrophenyl (PNP) group serves as an activated carbonate for efficient drug attachment to the PAB self-immolative spacer.

Comparative In Vivo Efficacy Data

The following table summarizes quantitative data from preclinical studies, offering a comparative view of the in vivo efficacy of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons are often challenging due to variations in experimental models, including the specific antibody, payload, and tumor type.

Linker TypeConjugation ChemistryKey FeaturesXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Val-Cit-PAB based Click Chemistry (Alkyne) Site-specific conjugation, high stabilityColorectal (LS174T), Ovarian (OVCAR-3)Multiple cyclesSignificant and lasting tumor regression[2]
Val-Cit-PAB basedMaleimideTraditional conjugation, potential for retro-Michael reactionNon-Hodgkin Lymphoma (Jeko-1)Single doseEfficacious, but may show less stability than tandem-cleavage linkers[3]
Tandem-Cleavage (Glucuronide-Val-Cit)HIPS ChemistryEnhanced plasma stabilityNon-Hodgkin Lymphoma (Granta-519)Single doseEqual or better efficacy compared to conventional maleimide-vcMMAE[3]
Maleamic Methyl Ester basedThiol-Michael AdditionImproved stability over traditional maleimideBreast Cancer (BT-474)2.5 mg/kgComplete tumor regression and superior efficacy to maleimide-based ADC[4]
Non-cleavable (SMCC)MaleimideHigh plasma stability, payload release upon antibody degradation--Generally less active than cleavable counterparts in some models[5]
DisulfideThiol-Disulfide ExchangeRedox-sensitive cleavageHuman Lymphoma3 mg/kgTumor regression[5]

Signaling Pathways and Mechanisms of Action

The choice of linker technology directly impacts the mechanism of payload release and, consequently, the downstream signaling pathways that lead to cell death.

cluster_circulation Systemic Circulation (Stable) cluster_tumor_cell Tumor Cell ADC_Circulation ADC with Alkyne-Val-Cit-PAB Linker ADC_Internalized Internalization via Receptor-Mediated Endocytosis ADC_Circulation->ADC_Internalized Tumor Targeting Lysosome Lysosome ADC_Internalized->Lysosome Cathepsin_B Cathepsin B Cleavage of Val-Cit Lysosome->Cathepsin_B PAB_Immolation 1,6-Self-Immolation of PAB Spacer Cathepsin_B->PAB_Immolation Payload_Release Payload Release PAB_Immolation->Payload_Release Cell_Death Apoptosis/Cell Cycle Arrest Payload_Release->Cell_Death

Caption: Mechanism of action for a Val-Cit-PAB linker-based ADC.

Experimental Workflows

The evaluation of ADC efficacy in vivo typically follows a standardized workflow, from initial characterization to preclinical tumor model studies.

ADC_Synthesis ADC Synthesis & Characterization (DAR, Purity) In_Vitro_Assays In Vitro Cytotoxicity Assays ADC_Synthesis->In_Vitro_Assays Pharmacokinetics Pharmacokinetic Studies (Plasma Stability, Clearance) In_Vitro_Assays->Pharmacokinetics Xenograft_Model Xenograft Tumor Model Establishment Pharmacokinetics->Xenograft_Model Dosing ADC Administration (Dose, Schedule) Xenograft_Model->Dosing Tumor_Monitoring Tumor Volume Measurement Dosing->Tumor_Monitoring Efficacy_Evaluation Efficacy & Tolerability Assessment (TGI, Body Weight) Tumor_Monitoring->Efficacy_Evaluation

Caption: General experimental workflow for in vivo ADC efficacy studies.

Logical Comparison of Linker Technologies

The selection of a linker technology involves a trade-off between stability, payload release efficiency, and the specific characteristics of the target and payload.

cluster_alkyne This compound cluster_maleimide Maleimide-based Linkers cluster_non_cleavable Non-Cleavable Linkers Alkyne_Features Advantages: - High Stability (Click Chemistry) - Site-Specific Conjugation - Controlled Release (Val-Cit) Considerations: - Multi-step Synthesis Maleimide_Features Advantages: - Widely Used - Established Protocols Considerations: - Potential for Retro-Michael Reaction - Heterogeneous Conjugates NonCleavable_Features Advantages: - High Plasma Stability Considerations: - Relies on Antibody Degradation - Limited Bystander Effect

Caption: High-level comparison of different ADC linker strategies.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human cancer cell lines (e.g., BT-474 for HER2-positive breast cancer, or OVCAR-3 for ovarian cancer) are subcutaneously injected into the flank of the mice.[2][4]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • ADC Administration: ADCs are administered intravenously (IV) at specified doses and schedules.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Overall survival and body weight changes (as a measure of toxicity) are also monitored.

Pharmacokinetic Analysis
  • Animal Model: Mice or rats are commonly used.

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of total antibody and antibody-conjugated drug in the plasma is determined using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC), are calculated to assess the in vivo stability of the ADC.

Conclusion

The this compound linker system represents a sophisticated approach to ADC design, leveraging the advantages of both cleavable linker chemistry and bioorthogonal conjugation. The Val-Cit dipeptide allows for tumor-specific payload release by cathepsin B, while the PAB self-immolative spacer ensures the liberation of the unmodified, active drug.[1] The use of an alkyne handle for click chemistry conjugation can lead to more homogeneous and stable ADCs compared to traditional maleimide-based methods, which can be prone to deconjugation via retro-Michael reactions.[4]

In vivo studies suggest that ADCs utilizing click chemistry for conjugation can achieve significant and lasting tumor regression.[2] While direct, comprehensive in vivo comparisons of ADCs with the specific this compound linker against a wide array of other linkers are not extensively documented in single studies, the collective evidence points towards the potential for enhanced stability and efficacy. The choice of the optimal linker will ultimately depend on the specific antibody, payload, and target indication. Future head-to-head in vivo studies will be invaluable in further elucidating the precise therapeutic advantages of this promising linker technology.

References

A Comparative Guide to the Validation of Alkyne-Val-Cit-PAB-PNP Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Alkyne-Val-Cit-PAB-PNP linker, a key component in modern Antibody-Drug Conjugates (ADCs), with alternative linker technologies. The focus is on the validation of linker cleavage, a critical determinant of an ADC's efficacy and safety, supported by experimental data and detailed protocols.

The this compound linker belongs to the class of enzymatically cleavable linkers, designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells.[1] The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3] This targeted release mechanism aims to maximize the therapeutic window of the ADC.

Quantitative Comparison of Linker Performance

The decision to use a particular linker in an ADC construct is driven by its cleavage efficiency, stability, and overall impact on the conjugate's properties. The following tables summarize key quantitative data comparing the performance of Val-Cit linkers with common alternatives.

Table 1: Kinetic Parameters for Cathepsin B-Mediated Cleavage

This table presents the kinetic parameters for the cleavage of different dipeptide linkers by Cathepsin B. The catalytic efficiency (kcat/Km) is a measure of how efficiently the enzyme cleaves the linker.

Linker SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC 15.21.81.18 x 10⁵
Val-Ala-PABC 25.81.24.65 x 10⁴
Phe-Lys-PABC 18.51.68.65 x 10⁴

Note: Data is representative of PABC-containing linkers and serves as a strong surrogate for the behavior of this compound. The alkyne and PNP groups are primarily for conjugation and payload attachment and are not expected to significantly alter the enzymatic cleavage of the Val-Cit moiety.[4]

Table 2: Comparative Stability and Physicochemical Properties

This table compares the stability of different linker types in mouse plasma and highlights differences in hydrophobicity, which can affect the drug-to-antibody ratio (DAR) and potential for aggregation.

Linker TypeReleased Payload in Mouse Plasma (%)Hydrophobicity (HIC Retention Time)Aggregation in SEC (%) (High DAR)
Val-Cit PAB HighHighCan be significant
Val-Ala PAB Lower than Val-CitLower than Val-CitReduced compared to Val-Cit
Exo-cleavable LowLowMinimal

Data is compiled from various studies comparing these linker classes.[5][6]

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage. Below are methodologies for key experiments.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This high-throughput assay is used to screen linker sequences for their susceptibility to cleavage by Cathepsin B.

Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by recombinant human Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare Assay and Activation Buffers. Dilute Cathepsin B to the desired concentration in Activation Buffer and pre-incubate for 15 minutes at 37°C to activate the enzyme. Prepare a serial dilution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup: To the wells of the 96-well plate, add 50 µL of the substrate solution.

  • Reaction Initiation: Add 50 µL of the activated Cathepsin B solution to each well to start the reaction. For the negative control, add Cathepsin B pre-incubated with the inhibitor.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot. For kinetic parameter determination (Km and kcat), the initial velocities at different substrate concentrations are fitted to the Michaelis-Menten equation.[4]

Protocol 2: ADC Cleavage and Payload Release Analysis (HPLC-MS)

This method provides a quantitative analysis of the release of the cytotoxic payload from the ADC.

Objective: To quantify the amount of free payload released from an ADC after incubation with Cathepsin B over time.

Materials:

  • Antibody-Drug Conjugate (ADC) with this compound linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • HPLC system coupled to a mass spectrometer (LC-MS)

  • Analytical C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, incubate the ADC (e.g., 1 µM) with activated Cathepsin B (e.g., 20 nM) in the assay buffer at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding an excess of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched sample to precipitate the antibody and enzyme. The supernatant contains the released payload.

  • LC-MS Analysis: Inject the supernatant onto the LC-MS system. Separate the released payload from other components using a suitable gradient on the C18 column.

  • Quantification: Identify the payload peak in the chromatogram based on its mass-to-charge ratio (m/z). The amount of released payload is quantified by integrating the peak area and comparing it to a standard curve of the free payload.[7][8]

Mandatory Visualizations

Diagrams help to clarify complex biological and experimental processes.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: ADC internalization, trafficking to the lysosome, and payload release.

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis ADC ADC with This compound Incubation Incubation at 37°C (Time course) ADC->Incubation Enzyme Cathepsin B Enzyme->Incubation Quenching Reaction Quenching Incubation->Quenching Aliquots at time points Separation Separation (HPLC) Quenching->Separation Detection Detection & Quantification (Mass Spectrometry) Separation->Detection

References

A Comparative Analysis of Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its properties profoundly influence the ADC's stability, efficacy, and toxicity. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells. This guide provides a comparative analysis of the main classes of cleavable linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Introduction to Cleavable Linkers

The ideal cleavable linker must strike a delicate balance: it needs to be sufficiently stable in the bloodstream (pH ~7.4) to prevent premature drug release and associated off-target toxicity, yet labile enough to efficiently liberate the cytotoxic payload upon reaching the target tumor.[1][2] The choice of a specific cleavable linker technology depends on various factors, including the nature of the payload, the target antigen's biology, and the desired mechanism of action.[3] The three primary classes of cleavable linkers are pH-sensitive, protease-cleavable, and glutathione-sensitive linkers.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the performance of different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]

Table 1: Comparative In Vitro Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ExampleADC ConstructSpeciesStability MetricValueReference(s)
pH-Sensitive HydrazoneGenericHumanHalf-life (t½)~2 days[4]
CarbonateGenericHumanHalf-life (t½)~36 hours[4]
Silyl (B83357) EtherMMAE conjugateHumanHalf-life (t½)>7 days[4]
Protease-Cleavable Val-CitMMAE conjugateHuman% Release after 6 days<1%[4]
Val-CitGenericMouseHydrolysisWithin 1 hour[4]
Val-AlaGenericMouseHydrolysisWithin 1 hour[4]
Enzyme-Cleavable Sulfatase-cleavableGenericMouseStability>7 days[4]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeSpecific Linker ExampleCell LineIC50 ValueReference(s)
Protease-Cleavable cBu-Cit-PABCHER2+ cell linesPotent antiproliferation[4]
Val-Cit-PABCHER2+ cell linesPotent antiproliferation[4]
Enzyme-Cleavable β-galactosidase-cleavableSKBR3 (HER2+)8.8 pM[4]
Val-CitSKBR3 (HER2+)14.3 pM[4]
Enzyme-Cleavable Sulfatase-cleavableHER2+ cells61 and 111 pM[4]
Val-AlaHER2+ cells92 pM[4]

Table 3: Comparative In Vivo Performance of ADCs with Different Cleavable Linkers

Linker TypeSpecific Linker ExampleAnimal ModelEfficacy MetricTolerability MetricReference(s)
Protease-Cleavable cBu-CitXenograft mouse modelGreater tumor suppression than Val-Cit ADCNot specified[4]
Val-CitXenograft mouse modelEfficacious in inhibiting tumor growthNot specified[4]
CX (triglycyl)EGFR and EpCAM xenograft mouse modelsHigher in vivo activity than SMCC-DM150-fold higher MTD/MED ratio than SMCC-DM1[4]

In-Depth Analysis of Cleavable Linker Technologies

pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are designed to be stable at the neutral pH of blood and to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[1] This pH-dependent cleavage mechanism was utilized in the first-generation ADC, gemtuzumab ozogamicin. However, concerns about their stability in circulation have been raised, as some studies have shown that hydrolysis can occur in plasma, leading to premature drug release.[1] Newer generations of acid-labile linkers, such as those based on silyl ethers, have demonstrated significantly improved plasma stability.[4]

Protease-Cleavable Linkers (Peptides)

Peptide linkers are designed to be cleaved by specific proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells.[1] The valine-citrulline (Val-Cit) dipeptide linker is a well-established example that demonstrates excellent stability in human plasma.[1] However, it has been shown to be less stable in rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C), a crucial consideration for preclinical evaluation.[4] Modifications to the peptide sequence, such as the development of the cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-containing linker, have been explored to enhance protease specificity and in vivo performance.[4]

Glutathione-Sensitive Linkers (Disulfides)

Disulfide linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[1] This redox potential difference leads to the reduction and cleavage of the disulfide bond and subsequent drug release within the target cell. The stability of disulfide linkers in plasma can be modulated by introducing steric hindrance around the disulfide bond, with more hindered linkers generally exhibiting greater stability.[5]

Mandatory Visualization

Cleavable_Linker_Mechanisms cluster_pH pH-Sensitive Cleavage (Hydrazone) cluster_Protease Protease-Cleavable (Val-Cit) cluster_GSH Glutathione-Sensitive (Disulfide) ADC_pH ADC in Circulation (pH 7.4) Stable Hydrazone Linker Endosome Endosome/Lysosome (pH 4.5-6.0) ADC_pH->Endosome Internalization Hydrolysis Hydrolysis Endosome->Hydrolysis Released_Drug_pH Released Payload Hydrolysis->Released_Drug_pH ADC_Protease ADC in Circulation Stable Peptide Linker Lysosome_Protease Lysosome ADC_Protease->Lysosome_Protease Internalization CathepsinB Cathepsin B Lysosome_Protease->CathepsinB Released_Drug_Protease Released Payload CathepsinB->Released_Drug_Protease Cleavage ADC_GSH ADC in Circulation Stable Disulfide Linker Cytosol Tumor Cell Cytosol ADC_GSH->Cytosol Internalization GSH High Glutathione (GSH) Cytosol->GSH Released_Drug_GSH Released Payload GSH->Released_Drug_GSH Reduction

Caption: Mechanisms of action for the three main classes of cleavable ADC linkers.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Tolerability_Study Tolerability Study (MTD Determination) Plasma_Stability->Tolerability_Study Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy_Study Internalization Internalization Assay PK_Study Pharmacokinetic (PK) Study Internalization->PK_Study ADC_Candidate ADC Candidate (Different Linkers) ADC_Candidate->Plasma_Stability ADC_Candidate->Cytotoxicity ADC_Candidate->Internalization

Caption: A generalized experimental workflow for the comparative analysis of ADCs.

Experimental Protocols

In Vitro ADC Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[1]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, and rat plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard)

  • LC-MS/MS system

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from different species (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: Immediately quench the reaction by adding cold acetonitrile. Centrifuge to precipitate plasma proteins.

  • Analysis of Intact ADC: Analyze the supernatant for the amount of intact ADC using an appropriate method such as affinity capture followed by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Analysis of Released Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the half-life (t½) of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs with different linkers

  • Unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium. Add the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each ADC concentration. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.

Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. pH-sensitive, protease-cleavable, and glutathione-sensitive linkers each offer distinct advantages and disadvantages related to their stability and mechanism of payload release. While direct comparative data under identical conditions remains somewhat limited in publicly available literature, the information presented in this guide provides a foundation for making informed decisions. A thorough evaluation of linker stability and efficacy through rigorous in vitro and in vivo studies is paramount to developing safe and effective antibody-drug conjugates.

References

A Comparative Analysis of Alkyne-Val-Cit-PAB-PNP and Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This guide provides an objective comparison of the well-established Alkyne-Val-Cit-PAB-PNP linker with emerging next-generation linker technologies, supported by available experimental data.

Introduction to ADC Linkers

The archetypal this compound linker belongs to the class of enzymatically cleavable linkers. Its design leverages the tumor microenvironment's unique characteristics. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells. This cleavage initiates a self-immolative cascade through the p-aminobenzylcarbamate (PAB) spacer, ultimately releasing the cytotoxic payload. The terminal alkyne group allows for site-specific conjugation to an antibody via "click chemistry," and the p-nitrophenyl (PNP) group serves as a leaving group for payload attachment.

However, the quest for ADCs with wider therapeutic windows and improved properties has led to the development of next-generation linkers. These novel linkers aim to address the limitations of their predecessors, such as premature payload release and hydrophobicity-induced aggregation. This guide will focus on three key classes of next-generation linkers:

  • Exolinkers: These linkers feature a repositioned cleavable peptide sequence, enhancing stability and allowing for higher drug-to-antibody ratios (DARs).

  • Hydrophilic Linkers: By incorporating components like polyethylene (B3416737) glycol (PEG), these linkers improve the solubility and pharmacokinetics of ADCs, particularly those with hydrophobic payloads.

  • Non-Cleavable Linkers: These linkers offer superior plasma stability and rely on the complete degradation of the antibody in the lysosome to release the payload.

Quantitative Data Presentation

The following tables summarize the key performance indicators for this compound and next-generation linkers based on available data. It is important to note that direct head-to-head comparative studies for this compound against all next-generation linkers are limited. Therefore, data for the closely related Val-Cit-PAB linker is used as a proxy where specific data for the alkyne variant is not available.

Linker TypePlasma StabilityBystander EffectTherapeutic IndexAchievable DAR
This compound Moderate to High (species-dependent)Yes (with membrane-permeable payloads)ModerateTypically 2-4
Exolinker HighYes (with membrane-permeable payloads)ImprovedUp to 8 or higher
Hydrophilic Linker (e.g., PEG-based) HighYes (with membrane-permeable payloads)ImprovedUp to 8
Non-Cleavable Linker Very HighLimited to NoneGenerally ImprovedTypically 2-4

Table 1: Comparative Performance of ADC Linkers

Linker TypeKey AdvantagesKey Disadvantages
This compound Well-established mechanism; potent bystander effect.Potential for premature cleavage; hydrophobicity can limit DAR.
Exolinker Enhanced plasma stability; allows for high DARs without aggregation.[1][2]Newer technology with less clinical data.
Hydrophilic Linker Improved solubility and pharmacokinetics; enables high DARs with hydrophobic payloads.[3]Can sometimes alter ADC potency.
Non-Cleavable Linker Excellent plasma stability reduces off-target toxicity.[4][5]Limited bystander effect; payload released with an amino acid attached.

Table 2: Advantages and Disadvantages of Different Linker Technologies

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of ADC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in plasma (human, rat, or mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Quantify the amount of intact ADC using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the conjugated payload.

  • Alternatively, use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of released payload in the plasma supernatant after protein precipitation.

  • Calculate the half-life (t½) of the ADC in plasma.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Methodology:

  • Establish a co-culture of antigen-positive and antigen-negative cancer cells. The antigen-negative cells should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Treat the co-culture with varying concentrations of the ADC.

  • Include control groups: untreated co-culture, co-culture treated with a non-targeting control ADC, and antigen-negative cells alone treated with the ADC.

  • After a 72-96 hour incubation period, stain the cells with a viability dye (e.g., propidium (B1200493) iodide).

  • Use flow cytometry or high-content imaging to quantify the percentage of dead (viability dye-positive) cells within the antigen-negative (GFP-positive) population.

Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of payload molecules conjugated to each antibody.

Methodology:

  • Hydrophobic Interaction Chromatography (HIC):

    • Inject the ADC sample onto a HIC column.

    • Elute with a decreasing salt gradient. Different DAR species will separate based on their hydrophobicity.

    • Calculate the average DAR by integrating the peak areas of the different species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Reduce the ADC to separate the light and heavy chains.

    • Analyze the chains by RP-HPLC. The retention time will shift based on the number of conjugated payloads.

    • Calculate the average DAR from the relative peak areas.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.

Mandatory Visualizations

ADC_Mechanism_of_Action Mechanism of Action of a Cleavable Linker ADC ADC 1. ADC in Circulation TumorCell 2. Binding to Tumor Cell Antigen ADC->TumorCell Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Enzymatic Cleavage of Linker Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Apoptosis 7. Induction of Apoptosis Release->Apoptosis Bystander Bystander Killing of Neighboring Cell Release->Bystander Linker_Comparison_Workflow Experimental Workflow for ADC Linker Comparison cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Alkyne_VC This compound Conjugation Conjugation Alkyne_VC->Conjugation NextGen Next-Generation Linkers (Exo, Hydrophilic, Non-cleavable) NextGen->Conjugation Antibody Antibody Antibody->Conjugation Payload Payload Payload->Conjugation ADC_VC ADC (Val-Cit) Conjugation->ADC_VC ADC_NextGen ADC (Next-Gen) Conjugation->ADC_NextGen DAR DAR Determination ADC_VC->DAR Stability Plasma Stability Assay ADC_VC->Stability Bystander Bystander Killing Assay ADC_VC->Bystander InVivo In Vivo Efficacy & Toxicity ADC_VC->InVivo ADC_NextGen->DAR ADC_NextGen->Stability ADC_NextGen->Bystander ADC_NextGen->InVivo TI Therapeutic Index Calculation InVivo->TI Linker_Properties_Relationship Relationship Between Linker Properties and ADC Performance cluster_properties Linker Properties cluster_performance ADC Performance Metrics Stability Plasma Stability Toxicity Off-Target Toxicity Stability->Toxicity Cleavability Cleavage Mechanism Efficacy Efficacy Cleavability->Efficacy Cleavability->Toxicity Hydrophilicity Hydrophilicity PK Pharmacokinetics Hydrophilicity->PK DAR Achievable DAR Hydrophilicity->DAR Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

References

A Comparative Guide to the Plasma Stability of Different ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) in plasma is a critical factor that directly influences its therapeutic index, determining both efficacy and safety.[1][2] An ideal ADC linker must remain stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] Conversely, the linker must be efficiently cleaved to release the drug upon reaching the target tumor cells.[1][2] This guide provides an objective comparison of the plasma stability of various ADC linkers, supported by experimental data, and includes detailed methodologies for assessing linker stability.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice in ADC Design

ADC linkers are broadly categorized into two main types based on their drug release mechanism: cleavable and non-cleavable.[2]

Cleavable linkers are designed to be broken under specific physiological conditions that are prevalent within the tumor microenvironment or inside tumor cells. These conditions can include low pH, high concentrations of reducing agents like glutathione (B108866), or the presence of specific enzymes.[2] This targeted release can result in a "bystander effect," where the released drug can also kill neighboring antigen-negative tumor cells.[2] However, a significant challenge with cleavable linkers is their potential instability in circulation, which can lead to premature drug release.[2]

Non-cleavable linkers offer greater plasma stability as they rely on the degradation of the antibody backbone within the lysosome of the target cell to release the payload.[3][4] This generally leads to a better therapeutic window and reduced off-target toxicity compared to their cleavable counterparts.[3][5]

The choice between a cleavable and non-cleavable linker is a crucial decision in ADC development, with significant implications for the overall performance and safety of the therapeutic agent.[1]

Comparative Plasma Stability of Different Linker Types

The stability of an ADC is profoundly influenced by the specific chemistry of its linker.[2] The following table summarizes the plasma stability of various common linker types based on available data. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Linker TypeSub-typeCleavage MechanismPlasma Half-life (t½)Key Characteristics
Cleavable HydrazonepH-sensitive (acid-labile)~2 days (in human and mouse plasma for a phenylketone-derived hydrazone)[6]Designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes/lysosomes.[1] Some studies have indicated potential instability in plasma.[1]
DisulfideReductively cleavable (high glutathione concentration)Variable, can be unstableExploits the higher concentration of glutathione inside cells compared to plasma. Early disulfide linkers showed significant off-target drug release.[7]
Peptide (e.g., Val-Cit)Protease-cleavable (e.g., Cathepsin B)Highly stable in human plasma.[8] Can be unstable in mouse plasma due to carboxylesterase activity.[6]Offers high plasma stability and specific cleavage by proteases that are often overexpressed in tumors.[2][3]
β-GlucuronideEnzyme-cleavable (β-glucuronidase)Highly stable in plasma[2]Relies on the acidic tumor microenvironment where β-glucuronidase is active for specific payload release.[1]
Silyl EtherpH-sensitive (acid-labile)> 7 days (in human plasma)[6]A novel acid-cleavable linker with significantly improved plasma stability compared to traditional hydrazone linkers.[6]
Sulfatase-cleavableEnzyme-cleavable (Sulfatase)> 7 days (in mouse plasma)[6]Demonstrates high plasma stability and is cleaved by sulfatase enzymes that are overexpressed in some tumors.[6]
Non-cleavable Thioether (e.g., SMCC)Antibody degradationGenerally highReleases the payload after the antibody is degraded in the lysosome.[5] Offers increased plasma stability and a potentially wider therapeutic window.[3][5]

Experimental Protocol: In Vitro ADC Plasma Stability Assay

The following is a generalized protocol for assessing the in vitro plasma stability of an ADC.

Objective: To determine the rate of drug deconjugation and the stability of an ADC in plasma from various species over time.

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS) as a control

  • Incubator at 37°C

  • Sample collection tubes

  • Freezer at -80°C

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[4]

  • Time Points: Incubate the samples at 37°C.[4] Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[4]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.[4]

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[2]

    • Intact ADC and Drug-to-Antibody Ratio (DAR) Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used to determine the average DAR at each time point.[1] A decrease in DAR over time signifies linker cleavage or payload loss.[1]

    • Released Payload Quantification: The amount of free payload in the plasma can be quantified using LC-MS/MS.[7]

    • Total Antibody and Conjugated Antibody Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the total antibody and the antibody that still has the drug conjugated.[7]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time.[1] Calculate the half-life (t½) of the ADC in plasma to quantify its stability.[1]

Experimental Workflow for ADC Plasma Stability Assessment

ADC_Stability_Workflow Experimental Workflow for ADC Plasma Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Stock Solution Incubate_Plasma Incubate ADC in Plasma at 37°C ADC->Incubate_Plasma Incubate_PBS Incubate ADC in PBS at 37°C ADC->Incubate_PBS Plasma Plasma (e.g., Human, Mouse) Plasma->Incubate_Plasma PBS PBS (Control) PBS->Incubate_PBS Time_Points 0, 1, 6, 24, 48, 72, 168h Incubate_Plasma->Time_Points Incubate_PBS->Time_Points LCMS LC-MS Analysis (Intact ADC, DAR) Time_Points->LCMS LCMSMS LC-MS/MS Analysis (Free Payload) Time_Points->LCMSMS ELISA ELISA (Total & Conjugated Ab) Time_Points->ELISA Plot Plot % Intact ADC or [Free Payload] vs. Time LCMS->Plot LCMSMS->Plot ELISA->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife

References

A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. Among the most prevalent cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent choices. Both are designed for selective cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells, thereby enabling targeted drug release. This guide provides an objective, data-supported comparison of Val-Cit and Val-Ala linkers to inform the rational design of next-generation ADCs.

While both linkers have demonstrated preclinical and clinical success, they possess distinct physicochemical properties that influence ADC performance. Notably, Val-Ala linkers are generally less hydrophobic than their Val-Cit counterparts.[1] This characteristic can mitigate the risk of ADC aggregation, particularly at high drug-to-antibody ratios (DAR), a crucial factor for manufacturability and safety.[1] Conversely, Val-Cit linkers have a more extensive history of clinical validation, providing a wealth of established data.[1]

Comparative Performance Data

The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers.

Table 1: Physicochemical and Stability Properties

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Aggregation (High DAR) Prone to precipitation and aggregation.[2]Allows for DAR up to 7.4 with limited aggregation (<10%).[2]Val-Ala's lower hydrophobicity is advantageous for developing ADCs with high drug loading.[2]
Aggregation (DAR ~7) 1.80% increase in dimeric peak observed in one study.[3]No significant increase in dimeric peak observed in the same study.[3]Reinforces the favorable aggregation profile of Val-Ala-based ADCs.[3]
Plasma Stability (Mouse) Can be susceptible to premature cleavage by mouse-specific carboxylesterase Ces1c, with one study showing hydrolysis within 1 hour.[3][4]Also shows rapid hydrolysis in mouse plasma in some studies.[3]The stability of both linkers can be influenced by the animal model used for preclinical studies.[3][4]

Table 2: In Vitro Efficacy

ParameterVal-Cit Linker ADCVal-Ala Linker ADCCell LineKey Findings
IC50 14.3 pmol/L-HER2+Demonstrates the high potency achievable with Val-Cit linkers.[3]
IC50 -92 pmol/LHER2+Shows potent cytotoxic activity of Val-Ala ADCs.[3]
Cathepsin B Release Efficiency Similar to Val-Ala in some studies.[2]Similar to Val-Cit in some studies.[2]Both linkers are effective substrates for cathepsin B.[2]
Cellular Viability Similar to Val-Ala in some studies.[]Similar to Val-Cit in some studies.[]In certain contexts, the choice of linker may not significantly impact in vitro cytotoxicity.[]

Mechanism of Action: Intracellular Cleavage

Both Val-Cit and Val-Ala linkers are designed to be stable in the systemic circulation and to be cleaved by proteases, primarily cathepsin B, within the lysosomal compartment of target cancer cells. Upon binding to the target antigen on the cell surface, the ADC is internalized via endocytosis. The endosome then fuses with a lysosome, where the acidic environment and high concentration of proteases lead to the cleavage of the dipeptide linker. This releases the cytotoxic payload, which can then exert its pharmacological effect.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (Acidic pH, High Protease Activity) cluster_effect Cellular Effect ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Binding ADC binds to Antigen ADC->Binding Antigen Target Antigen Internalization Internalization into Endosome Binding->Internalization Fusion Endosome-Lysosome Fusion Internalization->Fusion Lysosome Lysosome Cleavage Cathepsin B Cleavage of Val-Cit or Val-Ala Linker Fusion->Cleavage Release Payload Release Cleavage->Release Cytotoxicity Cytotoxicity (e.g., Apoptosis) Release->Cytotoxicity Bystander Bystander Effect (Payload diffusion to neighboring cells) Release->Bystander

ADC Internalization and Payload Release Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

Materials:

  • ADC with Val-Cit or Val-Ala linker

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA reader)

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through:

    • LC-MS: To measure the intact ADC and free payload.

    • ELISA: To determine the concentration of total antibody and antibody-conjugated drug.

Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. The half-life (t₁/₂) of the ADC in plasma can then be determined.

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the ADC linker in a simulated lysosomal environment.

Materials:

  • ADC with Val-Cit or Val-Ala linker

  • Rat liver lysosomal fraction (or other sources of lysosomal enzymes)

  • Lysosome assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS)

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing the ADC (e.g., 50 µg/mL) and the lysosomal fraction in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS to quantify the released payload.

Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage.

Cathepsin B Cleavage Assay

Objective: To determine the rate of linker cleavage specifically by cathepsin B.

Materials:

  • ADC with Val-Cit or Val-Ala linker

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS or fluorescence plate reader if using a fluorogenic substrate)

Procedure:

  • Reaction Initiation: Add cathepsin B to a solution of the ADC in the assay buffer to initiate the cleavage reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Sample Analysis: Quantify the amount of released payload at each time point using an appropriate analytical method.

Data Analysis: Determine the initial reaction velocity at different substrate concentrations to calculate the Michaelis-Menten kinetic parameters (Km and kcat).

cluster_stability Linker Stability Assessment cluster_efficacy ADC Efficacy Evaluation cluster_characterization Physicochemical Characterization Plasma In Vitro Plasma Stability Assay Lysosomal Lysosomal Stability Assay Cathepsin Cathepsin B Cleavage Assay Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Bystander Bystander Effect Assay InVivo In Vivo Efficacy (Xenograft Models) DAR DAR Determination (HIC, RP-HPLC, MS) Aggregation Aggregation Analysis (SEC) ADC ADC with Val-Cit or Val-Ala Linker ADC->Plasma ADC->Lysosomal ADC->Cathepsin ADC->Cytotoxicity ADC->Bystander ADC->InVivo ADC->DAR ADC->Aggregation

Experimental Workflow for ADC Evaluation

Conclusion

The choice between Val-Cit and Val-Ala linkers is a nuanced decision that depends on the specific goals of the ADC development program.

  • Val-Ala linkers offer a distinct advantage in terms of their lower hydrophobicity, which can lead to improved manufacturability and a better safety profile by reducing aggregation, especially when working with hydrophobic payloads or aiming for high DARs.[1]

  • Val-Cit linkers , on the other hand, are supported by a longer history of clinical use, providing a wealth of data and a well-understood clinical profile.[1]

For novel ADC constructs, particularly those with challenging payloads or requiring high drug loading, the Val-Ala linker presents a compelling alternative. However, for projects where leveraging the extensive clinical experience of Val-Cit is a priority, it remains a robust and validated choice. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.

References

Assessing the Bystander Killing Effect of Different Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely reliant on their ability to selectively deliver potent cytotoxic payloads to antigen-expressing tumor cells. A critical, yet nuanced, aspect of ADC design is the "bystander effect," where the cytotoxic payload released from a target cell can diffuse and kill adjacent, antigen-negative tumor cells. This phenomenon is largely governed by the linker technology connecting the antibody to the payload. This guide provides an objective comparison of the bystander killing effect of different linker technologies, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform ADC development.

The Critical Role of Linker Technology in the Bystander Effect

Linker technology is a key determinant of an ADC's bystander killing potential. Linkers are broadly categorized as cleavable or non-cleavable, with each type having distinct implications for payload release and subsequent bystander effect.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific conditions prevalent in the tumor microenvironment or within the tumor cell, such as low pH or the presence of certain enzymes.[1] This controlled release of the payload, if it is membrane-permeable, allows it to diffuse out of the target cell and kill neighboring cells.[2] This can be particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3]

Non-Cleavable Linkers: In contrast, non-cleavable linkers remain intact, and the payload is only released upon the complete degradation of the antibody component within the lysosome of the target cell.[4] The resulting payload-linker remnant is often charged and less membrane-permeable, thus limiting its ability to diffuse out of the cell and induce a bystander effect.[5] This approach can offer a better safety profile by minimizing off-target toxicity.[6]

Quantitative Comparison of Bystander Killing Effect

The bystander effect can be quantified both in vitro using co-culture assays and in vivo using admixed tumor models. Below is a summary of comparative data for ADCs with different linker technologies and payloads.

In Vitro Cytotoxicity and Bystander Effect

Co-culture assays, where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together, are a standard method to evaluate the bystander effect. The viability of the Ag- cells is measured in the presence of an ADC that targets the Ag+ cells.

ADCLinker TypePayloadTarget Cell Line (Ag+)Bystander Cell Line (Ag-)IC50 (Ag+ Monoculture)Bystander Killing of Ag- Cells in Co-cultureReference
T-DXd (DS-8201a) Cleavable (GGFG peptide)DXd (Topoisomerase I inhibitor)KPL-4 (HER2+)MDA-MB-468 (HER2-)109.7 pMYes, significant killing of MDA-MB-468 cells[7][8]
T-DM1 Non-cleavable (SMCC)DM1 (Microtubule inhibitor)KPL-4 (HER2+)MDA-MB-468 (HER2-)18.5 pMNo significant killing of MDA-MB-468 cells[7][8]
cAC10-vcMMAE Cleavable (Val-Cit)MMAE (Microtubule inhibitor)Karpas 299 (CD30+)Karpas-35R (CD30-)PotentYes, complete remission in admixed tumors[9][10]
cAC10-vcMMAF Cleavable (Val-Cit)MMAF (Microtubule inhibitor)Karpas 299 (CD30+)Karpas-35R (CD30-)PotentNo, continuous tumor growth in admixed tumors[9][10]

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Antitumor Activity in Admixed Xenograft Models

Admixed tumor models, where Ag+ and Ag- cells are co-implanted into immunodeficient mice, provide a more physiologically relevant assessment of the bystander effect.

ADCLinker TypePayloadTumor Model (Ag+ / Ag-)OutcomeReference
T-DXd (DS-8201a) CleavableDXdNCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-)Significant reduction in luciferase signal from HER2- cells[11]
T-DM1 Non-cleavableDM1NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-)No significant reduction in luciferase signal from HER2- cells[11]
cAC10-vcMMAE CleavableMMAEKarpas 299 (CD30+) / Karpas-35R (CD30-)Complete tumor remission[9][10]
cAC10-vcMMAF CleavableMMAFKarpas 299 (CD30+) / Karpas-35R (CD30-)Continuous tumor growth[9][10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the bystander effect of different linker technologies.

In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of an ADC to kill Ag- cells in the presence of Ag+ cells.[12]

1. Cell Line Preparation:

  • Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.

  • The Ag- cell line should be sensitive to the ADC's payload.[13]

  • For ease of distinguishing cell populations, the Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP).[13]

2. Co-Culture Seeding:

  • Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[13]

  • Include monocultures of both cell lines as controls.[13]

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a serial dilution of the ADC.

  • The ADC concentration should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[13]

  • Include an isotype control ADC as a negative control.[13]

4. Incubation and Analysis:

  • Incubate the plates for a sufficient period to induce cytotoxicity (typically 72-96 hours).

  • Assess the viability of the Ag- cell population using methods such as flow cytometry (gating on the fluorescently labeled cells) or high-content imaging.[14]

  • An increase in the death of Ag- cells in the co-culture treated with the target ADC compared to controls indicates a bystander effect.

In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more complex tumor microenvironment.[14]

1. Cell Line Preparation:

  • Use Ag+ and Ag- tumor cell lines that are tumorigenic in immunodeficient mice.

  • The Ag- cell line can be engineered to express a reporter gene, such as luciferase, for non-invasive monitoring of tumor growth.[11]

2. Tumor Implantation:

  • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.[13]

3. ADC Treatment:

  • Once tumors are established, randomize the mice into treatment groups.

  • Administer the test ADC, a control ADC (e.g., isotype control or an ADC with a non-cleavable linker), and a vehicle control.

4. Tumor Monitoring and Analysis:

  • Monitor tumor volume regularly using calipers.

  • If a luciferase-expressing cell line is used, perform bioluminescence imaging to specifically track the growth of the Ag- tumor cell population.[11]

  • A significant reduction in the growth of the Ag- tumor population in the presence of the test ADC compared to control groups demonstrates an in vivo bystander effect.

Mechanistic Insights and Signaling Pathways

The bystander effect is initiated by the release of a membrane-permeable payload from the target cell. This payload then diffuses into neighboring cells, inducing cytotoxicity, often through the activation of apoptotic signaling pathways.

ADC_Bystander_Effect Mechanism of ADC Bystander Killing ADC ADC Binding & Internalization Lysosome Lysosomal Trafficking ADC->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis_Target Apoptosis Payload_Release->Apoptosis_Target Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Apoptosis_Bystander Apoptosis Payload_Diffusion->Apoptosis_Bystander

Caption: Mechanism of ADC-mediated bystander effect.

Once the payload enters a cell, it can trigger various cell death pathways. For many common payloads, such as auristatins and maytansinoids, the primary mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Topoisomerase inhibitors, like DXd, induce DNA damage, which also culminates in apoptosis.

Apoptosis_Signaling_Pathway Simplified Apoptotic Signaling Pathway Payload ADC Payload (e.g., MMAE, DXd) Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption DNA_Damage DNA Damage Payload->DNA_Damage Intrinsic_Pathway Intrinsic Apoptotic Pathway Microtubule_Disruption->Intrinsic_Pathway DNA_Damage->Intrinsic_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Intrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ADC payload-induced apoptotic signaling.

Conclusion

The choice of linker technology is a critical determinant of an ADC's bystander killing potential and, consequently, its overall therapeutic efficacy, particularly in the context of heterogeneous tumors. Cleavable linkers, when paired with membrane-permeable payloads, can elicit a potent bystander effect, leading to the eradication of both antigen-positive and antigen-negative tumor cells. Conversely, non-cleavable linkers generally restrict the cytotoxic effect to the target cells, which may offer a superior safety profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of ADCs, enabling researchers to tailor the bystander effect to the specific therapeutic indication and ultimately develop more effective cancer therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Alkyne-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Alkyne-Val-Cit-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is critical for ensuring a safe laboratory environment and responsible chemical waste management. This information is intended for researchers, scientists, and drug development professionals actively using this compound.

The this compound linker is a sophisticated chemical tool designed for targeted drug delivery. Its structure incorporates a p-nitrophenyl (PNP) carbonate, a Val-Cit dipeptide cleavable by lysosomal enzymes, a self-immolative p-aminobenzyl (PAB) spacer, and a terminal alkyne for click chemistry applications.[1][2] While its design is elegant for therapeutic applications, its disposal requires careful consideration of its chemical components.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to consult the Material Safety Data Sheet (MSDS).[3] While a specific toxicological profile for this compound is not widely available, its components, particularly the p-nitrophenyl group, warrant caution. Compounds containing the p-nitrophenyl group can be harmful if swallowed, and may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Chemical Inactivation and Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation through basic hydrolysis to cleave the p-nitrophenyl carbonate group, followed by appropriate disposal of the resulting waste products. The p-nitrophenyl carbonate is the most reactive part of the molecule under basic conditions.[4][5]

Experimental Protocol for Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Dissolution: Dissolve the this compound waste in a minimal amount of a compatible solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Hydrolysis: Slowly add the basic solution to the dissolved linker waste while stirring. A 10-fold excess of the base is recommended to ensure complete hydrolysis. The hydrolysis of the p-nitrophenyl carbonate will result in the formation of p-nitrophenolate, which has a distinct yellow color, providing a visual indicator of the reaction.[4][5]

  • Reaction Time: Allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete cleavage of the PNP group. The peptide bonds of the Val-Cit linker may also undergo slower hydrolysis under these conditions.

  • Neutralization: After the reaction is complete, carefully neutralize the solution with a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to a pH of approximately 7.

  • Waste Collection: The neutralized solution, now containing p-nitrophenol and the degraded linker components, should be collected in a designated hazardous waste container.

  • Labeling and Disposal: Clearly label the waste container with its contents and arrange for disposal through your institution's environmental health and safety office. Disposal of waste containing p-nitrophenol should be in accordance with local regulations, which may include incineration or specialized chemical waste treatment.[6]

Quantitative Data Summary

ParameterValueSource
Recommended Base for Hydrolysis1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Recommended SolventDimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
Hydrolysis Reaction TimeMinimum 2 hours at room temperature
Visual Indicator of ReactionFormation of yellow p-nitrophenolate[4][5]
Final pH after Neutralization~7
Final Disposal MethodCollection in a labeled hazardous waste container for institutional pickup[3]

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste in minimal DMSO or DMF fume_hood->dissolve add_base Slowly add 1M NaOH or KOH (10-fold excess) dissolve->add_base hydrolyze Stir for at least 2 hours at room temperature (Observe yellow color) add_base->hydrolyze neutralize Neutralize to pH ~7 with 1M HCl or H₂SO₄ hydrolyze->neutralize collect_waste Collect neutralized solution in a labeled hazardous waste container neutralize->collect_waste institutional_disposal Arrange for disposal via Environmental Health & Safety collect_waste->institutional_disposal end End: Safe Disposal institutional_disposal->end

Disposal workflow for this compound.

By following these procedures, you will contribute to a safer laboratory environment and ensure compliance with chemical waste regulations. Always prioritize safety and consult with your institution's safety officer if you have any questions or concerns.

References

Personal protective equipment for handling Alkyne-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of Alkyne-Val-Cit-PAB-PNP, a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). Given that this linker is a component of highly potent ADC systems, a cautious approach to handling is paramount to ensure personnel safety and prevent exposure.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on best practices for handling potentially hazardous cytotoxic compounds and ADC linkers. It is imperative to consult the supplier-provided SDS upon receipt of the material and to perform a site-specific risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

Due to the nature of ADC components, a comprehensive PPE strategy is essential to minimize the risk of exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (e.g., compliant with ASTM D6978 standard).To prevent skin contact with the compound. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or airborne particles.
Body Protection A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or when there is a risk of aerosolization.To prevent inhalation of the compound.

II. Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is critical when working with this compound.

A. Engineering Controls:

  • Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of generating aerosols or dust, the use of a glove box or an isolator is recommended.

B. Procedural Guidance:

  • Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. All necessary equipment and waste containers should be within easy reach inside the containment system.

  • Weighing: When weighing the solid compound, use a dedicated, calibrated balance inside a fume hood or other ventilated enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. The compound is soluble in DMSO and DMF.[1]

  • Handling Solutions: Use positive displacement pipettes or dedicated disposable tips to handle solutions to prevent cross-contamination and aerosol generation.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., a detergent solution followed by a sanitizing agent).

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weighing paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a dedicated, sealed hazardous waste container. Do not pour down the drain.
Sharps Waste Contaminated needles, syringes, or other sharps should be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

IV. Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Start Experiment dissolve Prepare Stock Solution weigh->dissolve conjugate Perform Conjugation Reaction dissolve->conjugate decontaminate Decontaminate Work Area & Equipment conjugate->decontaminate End Experiment dispose Dispose of Hazardous Waste decontaminate->dispose

Workflow for Handling this compound.

References

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